3-Carboxy-2-fluorophenylboronic acid
Description
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Properties
IUPAC Name |
3-borono-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,12-13H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSFOCMCMFDBOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402533 | |
| Record name | 3-CARBOXY-2-FLUOROPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072952-09-0 | |
| Record name | 3-Borono-2-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-CARBOXY-2-FLUOROPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 3-Carboxy-2-fluorophenylboronic Acid (CAS 1072952-09-0): A Strategic Building Block for Modern Drug Discovery
Abstract
3-Carboxy-2-fluorophenylboronic acid is a specialized, trifunctional reagent that has emerged as a pivotal building block in medicinal chemistry and pharmaceutical development. Its unique architecture, featuring a boronic acid, a carboxylic acid, and an ortho-fluorine substituent on a phenyl ring, provides a powerful tool for the synthesis of complex molecular scaffolds. The strategic placement of these functional groups imparts enhanced stability, modulated reactivity, and versatile handles for downstream chemical modification. This guide provides an in-depth analysis of its physicochemical properties, a plausible and detailed synthetic pathway, its core application in Suzuki-Miyaura cross-coupling reactions, and essential safety protocols for its handling and storage. The content herein is tailored for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique attributes for the construction of novel therapeutic agents.
Physicochemical Properties and Structural Analysis
This compound, also known by its synonym 3-Borono-2-fluorobenzoic acid, is a white to off-white solid at ambient temperature.[1][2] Its molecular structure is the key to its utility, offering a unique combination of electronic and steric properties.
| Property | Value | Reference |
| CAS Number | 1072952-09-0 | [1] |
| Molecular Formula | C₇H₆BFO₄ | [1][3] |
| Molecular Weight | 183.93 g/mol | [1][3] |
| Typical Purity | ≥98% | [1] |
| Physical Form | Solid / Crystalline Powder | [1][2] |
| Storage Conditions | 4°C, desiccated | [1] |
The Causality of Molecular Architecture
The reactivity and stability of this molecule are a direct consequence of the interplay between its three key functional groups:
-
Boronic Acid (-B(OH)₂): This Lewis acidic group is the reactive center for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4][5]
-
Ortho-Fluorine (-F): As a highly electronegative substituent, the fluorine atom exerts a strong electron-withdrawing inductive effect. This enhances the Lewis acidity of the adjacent boron center, which can influence the kinetics of the transmetalation step in the Suzuki-Miyaura catalytic cycle.[6][7] Furthermore, studies on related compounds suggest the potential for a weak intramolecular B-O-H···F hydrogen bond, which can influence conformational preference.[8]
-
Meta-Carboxylic Acid (-COOH): This group serves two purposes. It provides a secondary reactive handle for post-coupling modifications, such as amide bond formation, enabling library synthesis or the attachment of solubilizing groups. Critically, the presence of a proximal carboxylic acid can dramatically enhance the oxidative stability of the boronic acid. Research has shown that an intramolecular coordination of a carboxyl group to the boron atom can form a stable "boralactone"-like structure, which can increase resistance to oxidation by up to 10,000-fold compared to simple phenylboronic acids.[9] This exceptional stability makes it a highly reliable and robust reagent in complex synthetic sequences.
Synthesis and Purification
While multiple synthetic routes are possible, a common and reliable strategy for preparing substituted phenylboronic acids involves a halogen-metal exchange followed by electrophilic trapping with a borate ester.[10][11] This approach offers high yields and good functional group tolerance, particularly when conducted at low temperatures.
Proposed Synthetic Workflow
The following workflow outlines a logical and field-proven pathway for the synthesis of this compound starting from 3-bromo-2-fluorobenzoic acid.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative methodology based on established chemical principles for analogous compounds.[10][11] It must be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-bromo-2-fluorobenzoic acid (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Lithiathion: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 2.2 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Causality: The use of two equivalents of n-BuLi is crucial. The first equivalent deprotonates the acidic carboxylic acid proton, while the second performs the halogen-metal exchange with the bromine atom. The extremely low temperature is necessary to prevent side reactions, such as the reaction of the organolithium intermediate with the carboxylate.
-
-
Stirring: Stir the reaction mixture at -78 °C for 1.5 hours to ensure complete formation of the dilithio intermediate.
-
Borylation: Slowly add triisopropyl borate (B(O-iPr)₃, 2.5 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.
-
Warm-up: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Hydrolysis and Work-up: Cool the flask in an ice bath and carefully quench the reaction by the slow addition of aqueous hydrochloric acid (2 M HCl) until the pH is between 2 and 3.
-
Causality: The acidic workup serves two functions: it protonates the carboxylate and hydrolyzes the boronate ester to the desired boronic acid.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture) to yield the final product.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl scaffolds that are prevalent in active pharmaceutical ingredients (APIs).[2][12] The incorporation of fluorine into these scaffolds can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[13]
Catalytic Cycle and Mechanistic Considerations
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
In the context of using this compound (as Ar²B(OH)₂), its enhanced Lewis acidity facilitates the formation of the boronate species required for the transmetalation step (TM). This step, often rate-limiting, involves the transfer of the aryl group from boron to the palladium center. The stability of the C-B bond, bolstered by the intramolecular stabilizing interactions, ensures the reagent's integrity until it is consumed in the catalytic cycle.
General Protocol for Suzuki-Miyaura Coupling
Disclaimer: This is a general protocol and may require optimization for specific substrates. All work should be conducted in a fume hood by trained personnel.
-
Reagent Preparation: In a reaction vial, combine the aryl halide (Ar¹-X, 1.0 eq), this compound (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).
-
Causality: An excess of the boronic acid is often used to drive the reaction to completion. The choice of base is critical; it activates the boronic acid to form a more nucleophilic boronate complex, facilitating transmetalation. Cesium carbonate is often effective for challenging couplings.
-
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, an additional phosphine ligand (e.g., SPhos, RuPhos).
-
Causality: The choice of ligand is crucial for catalyst stability and activity. Bulky, electron-rich phosphine ligands are often required for coupling with sterically hindered or electron-rich/poor partners as they promote the oxidative addition and reductive elimination steps.[14]
-
-
Solvent and Degassing: Add a degassed solvent mixture (e.g., 1,4-dioxane/water or toluene/ethanol). Seal the vial and degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Causality: Oxygen must be removed from the reaction as it can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product using flash column chromatography on silica gel to obtain the desired biaryl compound.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety and maintain the integrity of the reagent.
| Hazard Information | Details | Reference(s) |
| Signal Word | Warning | [15] |
| Pictogram | GHS07 (Exclamation Mark) | [15] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [15][16] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [15][17] |
Recommended Procedures
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves when handling this compound.[17]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] For long-term stability, storage at 4°C under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential degradation from moisture or oxidation.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Seek medical attention if irritation persists.[17]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[17]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[18]
-
Conclusion
This compound is more than a simple reagent; it is a strategically designed building block that addresses several key challenges in modern synthetic and medicinal chemistry. Its unique combination of functional groups provides enhanced stability, predictable reactivity in Suzuki-Miyaura cross-coupling, and a versatile handle for further molecular elaboration. By understanding the causal relationships between its structure and function, researchers can effectively harness its potential to accelerate the discovery and development of next-generation pharmaceuticals.
References
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Chemical Communications (RSC Publishing). Selective synthesis of fluorinated biaryls by [MCl2(PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling. Available from: [Link]
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ACS Publications. Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates | The Journal of Organic Chemistry. Available from: [Link]
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ResearchGate. Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. Available from: [Link]
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Organic Spectroscopy International. On-Water Synthesis of Biaryl Sulfonyl Fluorides. Available from: [Link]
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OUCI. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Available from: [Link]
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Request PDF. Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Available from: [Link]
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PubChem. 4-Carboxy-3-fluorophenylboronic acid | C7H6BFO4 | CID 2763201. Available from: [Link]
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MDPI. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Available from: [Link]
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Amanote Research. (PDF) Fluorinated Boronic Acids: Acidity and Hydrolytic. Available from: [Link]
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University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Available from: [Link]
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Introduction: A Multifunctional Building Block for Modern Chemistry
An In-depth Technical Guide to the Physicochemical Properties of 3-Carboxy-2-fluorophenylboronic Acid
In the landscape of contemporary drug discovery and organic synthesis, the strategic design of molecular building blocks is paramount. This compound (CAS No: 1072952-09-0) has emerged as a compound of significant interest due to its unique trifecta of functional groups: a boronic acid, a carboxylic acid, and a fluorine atom.[1][2][3] This specific arrangement confers a distinct reactivity profile and a set of physicochemical properties that make it a valuable intermediate for researchers, particularly in the synthesis of complex pharmaceutical agents and advanced materials.
This guide provides an in-depth exploration of the core physicochemical properties of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind its behavior, the experimental methodologies used for characterization, and the implications of these properties for its application. This document is intended for scientists and drug development professionals who require a comprehensive understanding of this versatile reagent.
Core Physicochemical Profile
A summary of the fundamental properties of this compound provides a foundational overview. These values are critical for initial experimental design, reaction optimization, and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 1072952-09-0 | [1][4] |
| Molecular Formula | C₇H₆BFO₄ | [1][4] |
| Molecular Weight | 183.93 g/mol | [1][4] |
| Appearance | White to off-white solid/powder | [2] |
| Purity | Typically ≥96-98% | [1][2] |
| Melting Point | Data for isomers suggest >200 °C | [5][6][7] |
| Storage | Room temperature, in a cool, dry, dark place | [8] |
Structural Features and Acidity: A Tale of Two Protons
The functionality of this compound is intrinsically linked to its structure, which features two distinct acidic centers: the Brønsted acidity of the carboxylic acid and the Lewis acidity of the boronic acid.
The carboxylic acid group (-COOH) is a classical Brønsted acid, donating a proton. The boronic acid group (-B(OH)₂), however, acts as a Lewis acid. It does not donate a proton itself but accepts a hydroxide ion (OH⁻) from water, forming a tetrahedral boronate species and releasing a proton into the solution. This equilibrium is fundamental to its chemistry.
Caption: Lewis acidity of the boronic acid group.
Understanding the pKa values associated with both groups is critical for predicting reactivity, solubility, and biological interactions.
-
Carboxylic Acid pKa: Expected to be in the range of 3-4, typical for benzoic acids. The adjacent electron-withdrawing fluorine atom will slightly increase its acidity (lower the pKa) compared to unsubstituted benzoic acid.
-
Boronic Acid pKa: The pKa of unsubstituted phenylboronic acid is approximately 8.8.[9] The presence of two electron-withdrawing groups (fluoro and carboxy) on the phenyl ring significantly increases the Lewis acidity of the boron atom. This enhanced acidity facilitates the formation of the anionic tetrahedral boronate, resulting in a lower pKa, likely in the range of 7-8. This pH-dependent behavior is crucial for applications like ATP-responsive drug delivery.[10]
Experimental Protocol: pKa Determination by Potentiometric Titration
This method provides a reliable determination of the acidity constants by monitoring pH changes upon the addition of a titrant.
-
Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent, typically a water/methanol or water/DMSO mixture to ensure solubility.[11] Use deionized, CO₂-free water.
-
Instrumentation Setup: Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, 10.0). Place the dissolved sample in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Titration: Begin stirring the solution gently. Add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL) using a calibrated burette or autotitrator.
-
Data Acquisition: Record the pH value after each addition, ensuring the reading stabilizes. Continue the titration well past the second equivalence point.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. The first pKa (carboxylic acid) will be at the midpoint of the first buffer region, and the second pKa (boronic acid) will be at the midpoint of the second buffer region.
Thermal Properties: Melting Point and Stability
The melting point is a key indicator of purity and provides insight into the thermal stability of a compound. While specific data for the 3-carboxy-2-fluoro isomer is not widely published, related isomers like 4-carboxy-3-fluorophenylboronic acid melt in the range of 236-240 °C, suggesting high thermal stability.[5]
Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
DSC is a highly precise technique for determining thermal transitions by measuring the difference in heat flow required to increase the temperature of a sample and a reference.[12][13]
Caption: Workflow for Melting Point Determination by DSC.
-
Sample Preparation: Weigh 5–20 mg of the dry, powdered sample into a clean DSC pan (e.g., aluminum).[12] Seal the pan hermetically.
-
Instrument Calibration: Calibrate the DSC instrument using a certified reference material with a known melting point, such as indium.[12]
-
Test Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Experimental Run: Heat the sample and reference pans at a controlled rate (e.g., 10 °C/minute) under an inert nitrogen atmosphere. The instrument records the differential heat flow required to maintain both pans at the same temperature.[14]
-
Data Analysis: The melting process results in an endothermic peak on the resulting thermogram. The melting point (Tm) is typically taken as the onset temperature for pure organic compounds or the peak temperature for polymers.[15] The area under the peak corresponds to the heat of fusion.
Chemical Stability and Degradation Pathways
Boronic acids are susceptible to several degradation pathways, primarily oxidative deboronation and protodeboronation.[16] However, the stability of this compound is significantly enhanced by its substituents.
-
Oxidative Stability: Boronic acids can be oxidized, particularly by reactive oxygen species. This process is often the limiting factor for their use in biological systems.[16] However, intramolecular coordination of an ortho-carbonyl group to the boron atom can form a stable boralactone-like structure. This coordination diminishes the electron density on the boron, dramatically increasing its stability against oxidation by several orders of magnitude.[17][18] The ortho relationship between the carboxy and boronic acid groups in this molecule is therefore a key design feature for enhanced stability.
-
Protodeboronation: This process involves the cleavage of the carbon-boron bond by a proton source. Electron-withdrawing groups on the aromatic ring, such as the fluoro and carboxyl groups in this compound, generally increase the stability of the C-B bond towards electrophilic cleavage.[19]
Experimental Protocol: Stability Assessment by HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for assessing the chemical stability of a compound by separating the parent compound from any potential degradants.[20][21]
Caption: Workflow for a Forced Degradation Study using HPLC.
-
Method Development: Develop a reverse-phase HPLC (RP-HPLC) method capable of resolving the parent compound from potential impurities and degradants. A gradient method using a C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic acid) and UV detection is a common starting point.[20][22]
-
Forced Degradation: Subject solutions of the compound to a range of harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, light) for a defined period. The goal is to generate a modest amount of degradation (5-20%).[21]
-
Analysis: Analyze the stressed samples by the developed HPLC method, alongside an unstressed control sample.
-
Evaluation: The method is considered "stability-indicating" if all degradation products are resolved from the parent peak and from each other. The decrease in the area of the parent peak and the appearance of new peaks are used to quantify the stability under each condition.
Applications and Significance
The unique physicochemical profile of this compound makes it a powerful tool in several areas:
-
Suzuki-Miyaura Coupling: As a boronic acid, its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern pharmaceutical synthesis.[5]
-
Targeted Drug Delivery: The boronic acid moiety can form reversible covalent bonds with diols, such as the sialic acids that are often overexpressed on the surface of tumor cells. This makes it an effective targeting ligand.[23] The carboxylic acid group provides a convenient handle for conjugation to nanoparticles, polymers, or drug molecules.
-
pH-Responsive Systems: The dual acidic nature of the molecule allows for its use in creating materials and delivery systems that respond to changes in pH, which is relevant for targeting the acidic microenvironment of tumors or for facilitating endosomal escape.[23]
Safety and Handling
According to available safety data, this compound is associated with the following hazards:
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Handling Recommendations:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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Improving the oxidative stability of boronic acids through stereoelectronic effects. Available at: [Link]
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Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs. Available at: [Link]
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Stability and Synthesis of Phenylboronic Acids. Available at: [Link]
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Boronic acid with high oxidative stability and utility in biological contexts - PNAS. Available at: [Link]
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Measuring the Melting Point - Westlab Canada. Available at: [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. Available at: [Link]
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Boronic acid with high oxidative stability and utility in biological contexts - PubMed - NIH. Available at: [Link]
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Differential scanning calorimetry - CureFFI.org. Available at: [Link]
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Phenylboronic acid - Wikipedia. Available at: [Link]
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Investigation of Polymers with Differential Scanning Calorimetry Contents. Available at: [Link]
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A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. Available at: [Link]
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4-Carboxy-3-fluorophenylboronic acid | C7H6BFO4 | CID 2763201 - PubChem. Available at: [Link]
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Exploring 4-Carboxy-3-Fluorophenylboronic Acid: A Key Pharmaceutical Intermediate. Available at: [Link]
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Introduction: The Strategic Value of Fluorinated Arylboronic Acids
An In-Depth Technical Guide to the Synthesis of 3-Carboxy-2-fluorophenylboronic Acid
This guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of this compound (CAS 1072952-09-0).[1][2][3] Intended for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that ensure a successful and reproducible synthesis.
Arylboronic acids are indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4] This reaction provides a powerful and versatile method for forging carbon-carbon bonds, a foundational process in the construction of complex organic molecules.[5]
The strategic incorporation of fluorine atoms and carboxylic acid moieties into the phenylboronic acid scaffold imparts unique and highly desirable properties. The fluorine atom, owing to its high electronegativity, significantly modulates the electronic characteristics of the molecule. This can enhance metabolic stability, improve membrane permeability, and alter the acidity (pKa) of the boronic acid group, which is crucial for applications in sensing and medicinal chemistry.[6][7] The carboxylic acid group provides a versatile handle for subsequent synthetic transformations or for establishing critical interactions in biological systems.[8]
This compound is a bifunctional reagent of significant interest, combining these features to serve as a valuable building block for advanced pharmaceutical intermediates and materials science applications.[9][10] This guide details a robust and reliable synthetic route, grounded in established organometallic principles.
Retrosynthetic Analysis and Strategy
The target molecule, this compound, features three distinct functional groups on an aromatic ring. The most logical and convergent synthetic strategy involves the late-stage introduction of the boronic acid moiety onto a pre-functionalized aromatic precursor. This approach avoids potential interference of the sensitive C-B bond with harsh reaction conditions that might be required to install the other substituents.
Our retrosynthetic analysis points to a halogen-metal exchange followed by borylation as the most efficient pathway. The key disconnection is the carbon-boron bond, leading back to an organometallic intermediate and a boron electrophile. The most common and reliable precursor for this transformation is a halogenated benzoic acid derivative.
Logical Workflow for Synthesis
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3-Carboxy-2-fluorophenylboronic acid derivatives synthesis
An In-depth Technical Guide to the Synthesis of 3-Carboxy-2-fluorophenylboronic Acid Derivatives
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes for preparing this compound and its derivatives. These compounds are of significant interest to the pharmaceutical and materials science industries due to their utility as versatile building blocks in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This document will delve into the mechanistic underpinnings and practical considerations of key synthetic strategies, including directed ortho-lithiation-borylation and palladium-catalyzed borylation. Detailed experimental protocols, comparative data, and expert insights are provided to equip researchers, scientists, and drug development professionals with the knowledge to effectively synthesize and utilize these valuable compounds.
Introduction: The Strategic Importance of Fluorinated Arylboronic Acids
Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules that often form the core of new drug candidates.[2] The introduction of fluorine atoms into pharmaceutical compounds can significantly enhance their metabolic stability, bioavailability, and binding affinity.[2]
The specific substitution pattern of this compound, featuring a carboxylic acid and a fluorine atom ortho to the boronic acid, presents a unique trifecta of functionalities. The boronic acid moiety serves as the reactive handle for cross-coupling reactions, the carboxylic acid group provides a site for further derivatization or can influence solubility and binding, and the ortho-fluorine atom can modulate the electronic properties and conformation of the molecule. This distinct arrangement makes these derivatives highly valuable scaffolds in medicinal chemistry for the design of targeted therapies.[2][3][4]
This guide will focus on the two most prevalent and effective strategies for the synthesis of this compound derivatives:
-
Directed ortho-Lithiation-Borylation: A powerful method that leverages the directing ability of substituents on an aromatic ring to achieve regioselective C-H activation and subsequent borylation.
-
Palladium-Catalyzed Borylation: A versatile and widely used transition-metal-catalyzed approach for the conversion of aryl halides or pseudo-halides into arylboronic esters.
Synthetic Strategies and Mechanistic Insights
Directed ortho-Lithiation-Borylation of 2-Fluorobenzoic Acid
Directed ortho-metalation (DoM) is a highly effective strategy for the functionalization of aromatic C-H bonds. In the context of synthesizing this compound, this method starts from the readily available 2-fluorobenzoic acid. The carboxylic acid group, after deprotonation by a strong lithium amide base, acts as a powerful directed metalation group (DMG), guiding the lithiation to the adjacent C-H bond at the C3 position.
The reaction proceeds via the formation of a dianion intermediate. The choice of the lithiating agent and reaction conditions is critical to ensure high regioselectivity and yield. Typically, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or a combination of s-butyllithium with a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) is employed at low temperatures to prevent side reactions.[5][6]
Once the ortho-lithiated species is formed, it is quenched with a boron electrophile, typically a trialkyl borate such as trimethyl borate or triisopropyl borate, to form the boronate ester. Subsequent acidic hydrolysis then yields the desired this compound.
Figure 1. Workflow for directed ortho-lithiation-borylation.
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): Essential to maintain the stability of the highly reactive organolithium intermediate and prevent undesired side reactions or decomposition.[5]
-
Strong, Non-nucleophilic Base: Required to deprotonate both the carboxylic acid and the aromatic C-H bond without undergoing nucleophilic addition to the carbonyl group.
-
Trialkyl Borate: Serves as the boron source. The choice of alkyl group (methyl, isopropyl) can influence the rate of reaction and ease of purification.
-
Acidic Workup: Necessary to hydrolyze the boronate ester to the final boronic acid product.
Palladium-Catalyzed Borylation of 2-Fluoro-3-halobenzoic Acids
Palladium-catalyzed borylation, often referred to as the Miyaura borylation, is a powerful and versatile method for the synthesis of arylboronic esters from aryl halides or triflates.[7] This approach offers excellent functional group tolerance and is often milder than organolithium-based methods.[8] For the synthesis of this compound derivatives, a suitable starting material would be a 2-fluoro-3-halobenzoic acid (where the halogen is typically bromine or iodine).
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a diboron reagent, and finally reductive elimination to yield the arylboronic ester and regenerate the Pd(0) catalyst.
Figure 2. Catalytic cycle for palladium-catalyzed borylation.
Key Parameters and Considerations:
-
Palladium Catalyst: A variety of palladium precursors and ligands can be used. The choice of ligand is crucial for an efficient reaction and can influence catalyst stability and activity.
-
Diboron Reagent: Bis(pinacolato)diboron (B₂pin₂) is the most commonly used diboron reagent due to its stability and ease of handling.[7]
-
Base: A base, such as potassium acetate or potassium phosphate, is required to facilitate the transmetalation step.
-
Solvent: Aprotic polar solvents like dioxane, THF, or DMF are typically used.
Experimental Protocols
Protocol for Directed ortho-Lithiation-Borylation
Materials:
-
2-Fluorobenzoic acid
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-fluorobenzoic acid (1.0 eq).
-
Dissolve the acid in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add TMEDA (2.2 eq) to the solution.
-
Slowly add s-BuLi (2.2 eq) dropwise while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Protocol for Palladium-Catalyzed Borylation
Materials:
-
2-Fluoro-3-bromobenzoic acid
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Ethyl acetate
-
Water
Procedure:
-
To a Schlenk flask, add 2-fluoro-3-bromobenzoic acid (1.0 eq), B₂pin₂ (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and KOAc (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting pinacol ester can be used directly in subsequent reactions or hydrolyzed to the boronic acid by treatment with an acid (e.g., HCl) or a base followed by acidification.
Data Summary and Comparison
| Parameter | Directed ortho-Lithiation-Borylation | Palladium-Catalyzed Borylation |
| Starting Material | 2-Fluorobenzoic acid | 2-Fluoro-3-halobenzoic acid |
| Key Reagents | Strong organolithium base, trialkyl borate | Palladium catalyst, diboron reagent, base |
| Reaction Temperature | Cryogenic (-78 °C) to room temperature | Elevated (80-100 °C) |
| Functional Group Tolerance | Limited (sensitive to electrophilic groups) | Generally broad |
| Key Advantages | Utilizes readily available starting material, high regioselectivity | Milder conditions, excellent functional group tolerance |
| Key Disadvantages | Requires cryogenic temperatures, sensitive to moisture and air | Cost of palladium catalyst, requires halogenated starting material |
Applications in Suzuki-Miyaura Cross-Coupling
The synthesized this compound derivatives are highly valuable in Suzuki-Miyaura cross-coupling reactions for the construction of biaryl and heteroaryl structures.[9][10] The presence of the carboxylic acid and fluorine substituents can influence the electronic and steric properties of the boronic acid, thereby affecting the efficiency of the cross-coupling reaction.
Figure 3. General scheme for Suzuki-Miyaura coupling.
These coupling reactions are a cornerstone of modern drug discovery, enabling the synthesis of complex molecules with potential therapeutic applications.[1] The ability to introduce the 3-carboxy-2-fluorophenyl moiety allows for the fine-tuning of a drug candidate's properties to enhance its efficacy and safety profile.
Conclusion
The synthesis of this compound derivatives can be effectively achieved through two primary methodologies: directed ortho-lithiation-borylation and palladium-catalyzed borylation. Each approach offers distinct advantages and is suited to different starting materials and functional group requirements. A thorough understanding of the underlying mechanisms and experimental parameters, as detailed in this guide, is crucial for the successful synthesis and application of these important building blocks in pharmaceutical and materials science research.
References
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- Guidechem. (n.d.). What is 3-Carboxyphenylboronic acid and its role in Suzuki coupling reaction?.
- Pharmaffiliates. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.
- CymitQuimica. (n.d.). This compound, pinacol ester.
- Frontier Specialty Chemicals. (n.d.). This compound.
- Li, J., et al. (2018). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. BMC Chemistry, 12(1), 1-9.
- Bennetau, B., et al. (1994). Directed lithiation of unprotected benzoic acids. Tetrahedron, 50(4), 1179-1192.
- Molander, G. A., et al. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic letters, 14(17), 4454-4457.
- Bandari, R., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 395.
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- Santa Cruz Biotechnology. (n.d.). This compound.
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- Soundararajan, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(49), 8961-8964.
- Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic letters, 7(22), 4915-4917.
- Nguyen, T. H., et al. (2005). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic letters, 7(12), 2445-2448.
- Smith, R. C., et al. (2007). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Synthesis, 2007(15), 2345-2352.
- Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of chemical research, 47(10), 3174-3183.
- Das, B. C., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 26(11), 3135.
- Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(3), 323.
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Spectroscopic Characterization of 3-Carboxy-2-fluorophenylboronic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic signature of 3-Carboxy-2-fluorophenylboronic acid (CAS 1072952-09-0)[1][2]. While a complete set of publicly available experimental spectra for this specific molecule is limited, this document synthesizes data from closely related analogs and foundational spectroscopic principles to offer a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural characterization of this and similar substituted phenylboronic acids.
Introduction to this compound and its Spectroscopic Importance
This compound is a bifunctional organic compound featuring a phenyl ring substituted with a boronic acid, a carboxylic acid, and a fluorine atom. This unique substitution pattern makes it a valuable building block in medicinal chemistry and materials science. The boronic acid moiety is renowned for its ability to form reversible covalent bonds with diols, a property exploited in sensors and drug delivery systems, while the carboxylic acid and fluorine substituents allow for fine-tuning of its chemical and physical properties, such as acidity, reactivity, and binding affinity.
Accurate structural elucidation and purity assessment are paramount for any application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the predicted spectroscopic data for this compound, providing a detailed interpretation of the expected spectral features and the methodologies for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra would collectively provide a complete picture of its molecular structure.
Predicted ¹H and ¹³C NMR Data
The chemical shifts in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei. The electron-withdrawing nature of the carboxylic acid, fluorine, and boronic acid groups will significantly influence the chemical shifts of the aromatic protons and carbons. The predicted data, based on analysis of similar compounds, are summarized in the table below.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| Aromatic CH | 8.0 - 8.2 | d | J ≈ 8.0 | H-6 |
| Aromatic CH | 7.6 - 7.8 | t | J ≈ 8.0 | H-4 |
| Aromatic CH | 7.3 - 7.5 | d | J ≈ 8.0 | H-5 |
| COOH | 10.0 - 13.0 | br s | - | Carboxylic Acid |
| B(OH)₂ | 8.0 - 9.0 | br s | - | Boronic Acid |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Carbonyl C | 165 - 170 | C=O |
| Aromatic C-F | 160 - 165 (d, ¹JCF ≈ 250 Hz) | C-2 |
| Aromatic C-B | 125 - 130 | C-1 |
| Aromatic C-COOH | 130 - 135 | C-3 |
| Aromatic CH | 135 - 140 | C-6 |
| Aromatic CH | 120 - 125 | C-4 |
| Aromatic CH | 115 - 120 (d, ²JCF ≈ 20 Hz) | C-5 |
¹⁹F and ¹¹B NMR Spectroscopy
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, likely in the range of -110 to -130 ppm, referenced to CFCl₃. The signal will exhibit couplings to the adjacent aromatic protons.
-
¹¹B NMR: The chemical shift of the boron atom is indicative of its coordination state. For the trigonal planar sp²-hybridized boronic acid, a broad signal is anticipated between 20 and 30 ppm.[3] This technique is particularly useful for studying the interaction of the boronic acid with diols, which results in a significant upfield shift to the 5-15 ppm range, characteristic of a tetrahedral sp³-hybridized boronate ester.[3][4][5]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred as it can solubilize both the acidic protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH and CH₃/CH₂ signals.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.
-
¹¹B NMR: Acquire a one-dimensional ¹¹B spectrum. Due to the quadrupolar nature of the boron nucleus, the signals are often broad.[5]
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phasing, and baseline correction.
Structural Insights from NMR
The predicted NMR data allows for the unambiguous assignment of the substitution pattern on the aromatic ring. The multiplicities and coupling constants in the ¹H NMR spectrum are crucial for determining the relative positions of the protons. Furthermore, the characteristic chemical shifts in the ¹³C, ¹⁹F, and ¹¹B NMR spectra provide definitive evidence for the presence of the key functional groups.
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, B-O, and C-F bonds.
Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3200 - 3600 (broad) | O-H stretch | Boronic acid B(OH)₂ |
| 2500 - 3300 (very broad) | O-H stretch | Carboxylic acid -COOH |
| 1680 - 1710 | C=O stretch | Carboxylic acid -COOH |
| 1600 - 1620, 1450 - 1500 | C=C stretch | Aromatic ring |
| 1310 - 1380 | B-O stretch | Boronic acid |
| 1150 - 1250 | C-O stretch | Carboxylic acid |
| 1000 - 1100 | C-F stretch | Aryl fluoride |
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For solution-state analysis, a suitable solvent that does not have interfering absorptions in the regions of interest should be used.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Structural Insights from IR
The broad O-H stretching bands are indicative of the hydrogen-bonded hydroxyl groups of both the boronic acid and carboxylic acid moieties. The strong absorption in the carbonyl region confirms the presence of the carboxylic acid. The B-O and C-F stretching vibrations provide further evidence for the key functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which allows for the determination of the molecular weight and can aid in structural elucidation.
Predicted Mass Spectral Data
For this compound (C₇H₆BFO₄), the expected molecular weight is approximately 183.93 g/mol .[1]
-
Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile compound. Both positive and negative ion modes should be explored.
-
Expected Ions:
-
Negative Ion Mode [M-H]⁻: m/z ≈ 183.03 (deprotonation of the carboxylic acid). This is often the most abundant ion.
-
Positive Ion Mode [M+H]⁺: m/z ≈ 185.04.
-
Dehydration: The loss of one or two water molecules from the boronic acid is a common fragmentation pathway. This could lead to ions at m/z ≈ 167.03 ([M-H-H₂O]⁻) and m/z ≈ 149.02 ([M-H-2H₂O]⁻).
-
Decarboxylation: Loss of CO₂ (44 Da) from the parent ion is another expected fragmentation.
-
Experimental Protocol: MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to aid ionization.
-
Instrumentation: A mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements to confirm the elemental composition.
-
Data Acquisition: The sample solution is infused into the ESI source. The mass spectrum is acquired over a suitable m/z range (e.g., 50-500).
-
Tandem MS (MS/MS): To gain further structural information, the [M-H]⁻ or [M+H]⁺ ion can be isolated and fragmented to produce a product ion spectrum. This helps in confirming the connectivity of the molecule.
Caption: Predicted ESI-MS fragmentation pathway for this compound.
Conclusion
The spectroscopic characterization of this compound relies on a multi-technique approach. NMR spectroscopy provides the detailed carbon-hydrogen framework and confirms the presence and electronic environment of the key functional groups. IR spectroscopy offers a rapid and reliable method for identifying these functional groups, while mass spectrometry confirms the molecular weight and provides insights into the molecule's fragmentation patterns. The predictive data and methodologies outlined in this guide serve as a valuable resource for researchers working with this compound, enabling them to confidently verify its structure and purity in their applications.
References
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Anslyn, E. V., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]
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Beachell, H. C., & Beistel, D. W. (1964). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry, 3(7), 1028-1032. [Link]
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Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry. [Link]
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Silva, A. P. G., et al. (2018). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry, 14, 2806-2814. [Link]
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Boroncore. (n.d.). 2-Fluoro-3-carboxyphenylboronic acid. [Link]
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PubChem. (n.d.). 4-Carboxy-3-fluorophenylboronic acid. [Link]
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Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 85-101. [Link]
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Unlocking the Potential: A Technical Guide to the Biological Activity of 3-Carboxy-2-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the potential biological activities of 3-Carboxy-2-fluorophenylboronic acid. In the absence of extensive direct research on this specific isomer, we will leverage established principles of medicinal chemistry and extrapolate from data on analogous compounds to build a robust hypothesis of its potential applications and provide detailed methodologies for its investigation.
Introduction: The Promise of Substituted Phenylboronic Acids
Phenylboronic acids are a class of compounds that have garnered significant interest in medicinal chemistry due to their unique chemical properties and diverse biological activities.[1] The boron atom in boronic acids is a Lewis acid, allowing it to form reversible covalent bonds with diols, a functional group abundant in biological systems, including sugars and the active sites of some enzymes.[2][3] This has led to the development of boronic acid-containing drugs, most notably the proteasome inhibitor Bortezomib for multiple myeloma.[2]
The biological activity of phenylboronic acids can be finely tuned through substitution on the phenyl ring. The introduction of a carboxyl group, as in carboxyphenylboronic acids, can provide an additional point of interaction with biological targets.[4] Furthermore, the incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, such as acidity (pKa), metabolic stability, and binding affinity, often enhancing its therapeutic potential.[5][6]
This guide focuses on the specific isomer, this compound (CAS 1072952-09-0), a compound whose biological activities are yet to be fully elucidated. By examining the influence of the ortho-fluoro and meta-carboxy substituents, we can construct a compelling case for its potential as a valuable tool in drug discovery.
Predicted Biological Activities and Mechanisms of Action
The unique arrangement of the fluoro and carboxyl groups in this compound suggests several potential biological activities.
Enzyme Inhibition: A Focus on Serine Proteases and Kinases
Boronic acids are well-established inhibitors of serine proteases, where the boron atom forms a tetrahedral intermediate with the catalytic serine residue, mimicking the transition state of peptide bond hydrolysis.[3][7] The electrophilicity of the boron atom, crucial for this interaction, is enhanced by electron-withdrawing substituents on the phenyl ring.
The fluorine atom at the ortho position in this compound is expected to significantly increase the Lewis acidity of the boron center through a strong inductive effect.[8][9] This heightened acidity can lead to a more potent inhibition of target enzymes compared to non-fluorinated analogs. The meta-carboxy group can act as a hydrogen bond acceptor or donor, potentially providing additional anchoring interactions within an enzyme's active site, thereby increasing binding affinity and selectivity.[3]
Protein kinases, another class of enzymes crucial in cellular signaling and often dysregulated in diseases like cancer, are also potential targets.[10] Screening this compound against a panel of kinases could reveal novel inhibitory activities.[11][12]
Potential Signaling Pathway Interruption
Caption: Potential inhibition of a kinase signaling pathway by this compound.
Targeting Sialic Acid on Cancer Cells
Many cancer cells overexpress sialic acid on their cell surface glycoproteins.[13][14] Phenylboronic acids are known to interact with the diol groups present in sialic acid, offering a mechanism for targeted drug delivery or direct cytotoxicity to cancer cells.[13][14]
The increased acidity of this compound due to the ortho-fluoro substituent could enhance its binding affinity to sialic acid at physiological pH.[15][16] The meta-carboxy group could further modulate this interaction and the overall pharmacokinetic properties of the molecule.
Hypothesized Workflow for Targeting Cancer Cells
Caption: Proposed mechanism of cancer cell targeting and cytotoxicity.
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities of this compound, a series of well-established in vitro assays are recommended.
Enzyme Inhibition Assays
A general protocol for assessing enzyme inhibition is provided below. This can be adapted for specific serine proteases or kinases.
3.1.1. Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from a general method for screening kinase inhibitors.[17]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific protein kinase.
-
Materials:
-
Recombinant human kinase
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well plates
-
Plate-reading luminometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 100 µM.
-
Add 1 µL of the compound dilutions to the wells of the 96-well plate. Include wells with DMSO only as a negative control.
-
Prepare a reaction mixture containing the kinase and its substrate in the kinase assay buffer.
-
Add 12.5 µL of the reaction mixture to each well.
-
Initiate the kinase reaction by adding 12.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP using the luminescent kinase assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assays
3.2.1. Protocol: Cytotoxicity Assay (WST-8)
This protocol is a standard method for assessing the effect of a compound on cell viability.[18]
-
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
-
Materials:
-
Cancer cell line (e.g., a line known for high sialic acid expression like 4T1 mouse mammary adenocarcinoma)[19]
-
Normal fibroblast cell line (for selectivity assessment)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
WST-8 assay reagent (e.g., CCK-8)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO as a negative control.
-
Incubate the plate for 48 or 72 hours.
-
Add 10 µL of the WST-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
-
3.2.2. Protocol: Sialic Acid Binding Assay (Fluorescence-Based)
This protocol provides a method to assess the binding of the compound to sialic acid.[20]
-
Objective: To semi-quantitatively assess the binding affinity of this compound to sialic acid.
-
Materials:
-
This compound
-
Sialic acid (N-acetylneuraminic acid)
-
Alizarin Red S (ARS)
-
Phosphate buffer (pH 7.4)
-
Fluorometer and cuvettes or a fluorescence plate reader
-
-
Procedure:
-
Prepare stock solutions of this compound, sialic acid, and ARS in the phosphate buffer.
-
In a cuvette, mix a fixed concentration of ARS with varying concentrations of this compound.
-
Measure the fluorescence of the ARS-boronic acid complex.
-
To these solutions, add increasing concentrations of sialic acid.
-
Measure the decrease in fluorescence as sialic acid displaces ARS from the boronic acid.
-
The change in fluorescence can be used to determine the binding affinity.
-
Data Presentation and Interpretation
The following tables provide a template for summarizing the expected quantitative data from the proposed experiments.
Table 1: Enzyme Inhibition Data
| Target Enzyme | This compound IC50 (µM) |
| Serine Protease X | Experimental Value |
| Kinase Y | Experimental Value |
| Kinase Z | Experimental Value |
Table 2: Cytotoxicity Data
| Cell Line | This compound IC50 (µM) |
| Cancer Cell Line A | Experimental Value |
| Cancer Cell Line B | Experimental Value |
| Normal Fibroblast Line | Experimental Value |
Conclusion and Future Directions
While direct biological data for this compound remains to be established, the principles of medicinal chemistry strongly suggest its potential as a bioactive compound. The strategic placement of an ortho-fluoro and a meta-carboxy group on the phenylboronic acid scaffold is predicted to enhance its properties as an enzyme inhibitor and as a ligand for sialic acid on cancer cells.
The experimental protocols detailed in this guide provide a clear roadmap for researchers to investigate and validate these hypotheses. The elucidation of the biological activities of this compound could unveil a novel chemical probe for studying biological processes or a lead compound for the development of new therapeutic agents. Future studies should focus on a broad screening against various enzyme families, in-depth mechanistic studies for any identified targets, and eventual evaluation in preclinical in vivo models.
References
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Cytotoxicity of phenylboronic acid and 4‐CH2PACD evaluated by OD values... - ResearchGate. (n.d.). Retrieved from [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (2020, September 21). Retrieved from [Link]
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Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - MDPI. (2022, May 26). Retrieved from [Link]
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4-Carboxy-3-fluorophenylboronic acid | C7H6BFO4 | CID 2763201 - PubChem. (n.d.). Retrieved from [Link]
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Influence of fluorine substituents on the properties of phenylboronic compounds. (2018). Retrieved from [Link]
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Preliminary evaluation of acute cytogenotoxicity of a novel phenylboronic acid derivative; 2-(bromoacetamido) phenylboronic acid using the Allium cepa chromosome aberrations assay. (2018, January 2). Retrieved from [Link]
-
Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Publishing. (2024, March 26). Retrieved from [Link]
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Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC. (n.d.). Retrieved from [Link]
-
In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells - Taylor & Francis Online. (2018, February 27). Retrieved from [Link]
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Exploring 4-Carboxy-3-Fluorophenylboronic Acid: A Key Pharmaceutical Intermediate. (n.d.). Retrieved from [Link]
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The Chemistry of Fluorinated Boronic Acids in Drug Discovery. (2025, August 29). Retrieved from [Link]
-
The Role of Fluorinated Boronic Acids in Modern Drug Discovery. (2025, October 27). Retrieved from [Link]
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Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed. (n.d.). Retrieved from [Link]
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Simple Binding and Dissociation of a Sialoglycoprotein Using Boronic Acid-Modified Functional Interfaces on Microparticles - MDPI. (2024, February 7). Retrieved from [Link]
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(PDF) Simple Binding and Dissociation of a Sialoglycoprotein Using Boronic Acid-Modified Functional Interfaces on Microparticles - ResearchGate. (2024, February 2). Retrieved from [Link]
-
Combinatorial Design of a Sialic Acid-Imprinted Binding Site - PMC - NIH. (n.d.). Retrieved from [Link]
-
Boronic acid recognition based-gold nanoparticle-labeling strategy for the assay of sialic acid expression on cancer cell surface by inductively coupled plasma mass spectrometry - RSC Publishing. (n.d.). Retrieved from [Link]
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Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - MDPI. (n.d.). Retrieved from [Link]
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4-Carboxy-3-fluorobenzeneboronic acid - ChemBK. (2024, April 10). Retrieved from [Link]
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Fluorine substituent effects (on bioactivity) - ResearchGate. (2025, August 5). Retrieved from [Link]
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Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. (2024, February 5). Retrieved from [Link]
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Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - NIH. (2022, May 26). Retrieved from [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (n.d.). Retrieved from [Link]
-
Fluorophenylboronic acid substituted chitosan for insulin loading and release | Request PDF. (n.d.). Retrieved from [Link]
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3-Carboxyphenylboronic acid | C7H7BO4 | CID 2733957 - PubChem. (n.d.). Retrieved from [Link]
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Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress - ResearchGate. (2025, August 6). Retrieved from [Link]
-
The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC. (n.d.). Retrieved from [Link]
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Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations - Research and Reviews. (2024, June 5). Retrieved from [Link]
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3 Carboxyphenylboronic Acid - IndiaMART. (n.d.). Retrieved from [Link]
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Screening a protein kinase inhibitor library against Plasmodium falciparum - PMC - NIH. (n.d.). Retrieved from [Link]
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Design and synthesis of boron-containing ALK inhibitor with favorable in vivo efficacy. (2022, October 25). Retrieved from [Link]
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A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - Semantic Scholar. (2014, June 10). Retrieved from [Link]
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Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. (2025, January 16). Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Mastering the Suzuki-Miyaura Coupling with 3-Carboxy-2-fluorophenylboronic Acid
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the successful application of 3-Carboxy-2-fluorophenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science for the synthesis of complex biaryl compounds.[1][2][3] The presence of both an ortho-fluoro and a meta-carboxylic acid substituent presents unique challenges and opportunities in terms of reactivity, selectivity, and reaction optimization. This document elucidates the mechanistic nuances imparted by these functional groups, offers a robust, step-by-step experimental protocol, and provides a systematic troubleshooting guide to empower researchers to overcome common hurdles and achieve high-yield outcomes.
The Unique Reactivity Profile of this compound
The successful implementation of this compound in Suzuki-Miyaura couplings hinges on understanding the interplay of its two key functional groups. These substituents create a sterically hindered and electronically distinct substrate that requires careful consideration in protocol design.
-
The ortho-Fluoro Substituent : The fluorine atom at the C2 position introduces significant steric bulk adjacent to the boronic acid moiety. This hindrance can impede the crucial transmetalation step in the catalytic cycle.[4][5] Furthermore, fluorine is a highly electronegative atom, creating a strong electron-withdrawing effect via induction.[6] This electronic influence can affect the nucleophilicity of the arylboronic acid and its rate of reaction.[7][8] Consequently, catalyst systems employing bulky, electron-rich phosphine ligands are often necessary to facilitate the coupling of such sterically demanding substrates.[5][9]
-
The meta-Carboxylic Acid Substituent : The carboxylic acid group introduces three primary considerations:
-
Acidity : The acidic proton will be deprotonated by the base used in the reaction. Therefore, at least one extra equivalent of base must be added to the reaction mixture to account for this neutralization before the base can participate in the activation of the boronic acid.[10]
-
Catalyst Interaction : Under basic conditions, the resulting carboxylate anion can potentially coordinate to the palladium center. This coordination can sometimes stabilize the palladium complex, hindering its catalytic activity and leading to failed or low-yield reactions.[10] The choice of catalyst, ligand, and base can mitigate this effect.
-
Solubility : The presence of the polar carboxylate group can alter the solubility of the boronic acid reagent, particularly in biphasic solvent systems. This can be leveraged to facilitate product isolation, as seen in protocols where acidification of the aqueous layer precipitates the final biaryl carboxylic acid product.[11][12]
-
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction follows a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[13] Understanding this mechanism is crucial for rational protocol design and troubleshooting.
Caption: Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.
The cycle consists of three primary steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate.[13]
-
Transmetalation : The organic group (R²) is transferred from the activated boronate species to the palladium center. The boronic acid must first be activated by a base to form a more nucleophilic boronate complex (e.g., [R²-B(OH)₃]⁻), which facilitates this transfer.[13][14] This step is often rate-limiting, especially with sterically hindered substrates like this compound.
-
Reductive Elimination : The two coupled organic fragments (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[13]
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a variety of aryl halides. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific substrate combinations.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Stoichiometry (equiv.) | Notes |
| Aryl Halide (Ar-X) | Varies | Varies | 1.0 | Bromides and iodides are generally more reactive than chlorides.[15] |
| This compound | 179705-77-2 | 183.94 | 1.2 - 1.5 | Using a slight excess helps drive the reaction to completion. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 14221-01-3 | 1155.56 | 0.01 - 0.05 (1-5 mol%) | For hindered substrates, catalysts with bulky ligands like Pd(dppf)Cl₂ or custom ligand systems may be superior.[5][9] |
| Base (e.g., K₂CO₃ or K₃PO₄) | 584-08-7 | 138.21 | 3.0 - 4.0 | A strong inorganic base is required. At least 1 equiv. neutralizes the carboxylic acid.[10] |
| Solvent (e.g., Dioxane/H₂O) | 123-91-1 | 88.11 | - | A mixture of an organic solvent and water is common. DMF or Toluene/Ethanol can also be used.[3][15][16] |
Experimental Workflow
Caption: Figure 2: General Experimental Workflow.
Step-by-Step Procedure
-
Reaction Setup : To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv), this compound (1.3 equiv), palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.02 equiv), and base (e.g., K₂CO₃, 3.0 equiv).
-
Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can degrade the Pd(0) catalyst.
-
Solvent Addition : Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane:Water) via syringe. The total volume should be sufficient to create a ~0.1 M solution with respect to the limiting aryl halide.
-
Reaction : Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 4-24 hours).
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Add distilled water to dissolve the inorganic salts.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional water and a small amount of the organic solvent used.
-
Transfer the filtrate to a separatory funnel and wash with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities.
-
-
Product Isolation :
-
Collect the aqueous layer.
-
While stirring, slowly acidify the aqueous layer with 2M HCl until the pH is approximately 3-4.[11] The desired biphenyl carboxylic acid product should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Purification : If necessary, the crude product can be further purified by recrystallization or column chromatography.
Protocol Validation & Troubleshooting
Even with a robust protocol, challenges can arise due to substrate variability and reaction sensitivity.
Common Side Reactions
-
Protodeboronation : This is the cleavage of the C-B bond, replacing the boronic acid with a hydrogen atom. It is often promoted by high temperatures or excess water and can be a significant issue with electron-rich or sterically hindered boronic acids.[17]
-
Homocoupling : The boronic acid can couple with itself to form a symmetrical biaryl byproduct. This is often more prevalent at lower temperatures or if the oxidative addition step is slow.[17]
-
Dehalogenation : The aryl halide starting material can be reduced, replacing the halide with a hydrogen atom.[17]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficient base.3. Carboxylate inhibition.[10]4. Low reaction temperature. | 1. Ensure rigorous degassing of solvents and use of an inert atmosphere.2. Increase base equivalents to 3-4.3. Switch to a different catalyst/ligand system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or XPhos).4. Increase temperature in 10°C increments. |
| Significant Protodeboronation | 1. Reaction temperature is too high.2. Prolonged reaction time.3. Non-optimal base/solvent combination. | 1. Lower the reaction temperature.2. Monitor the reaction closely and stop it once the starting material is consumed.3. Try a milder base like CsF or K₃PO₄. Use anhydrous solvents if possible.[14] |
| Homocoupling of Boronic Acid | 1. Oxidative addition is slow compared to homocoupling.2. Presence of oxygen. | 1. Use a more reactive aryl halide (I > Br > Cl >> OTf).2. Ensure the reaction is strictly anaerobic. |
| Product is difficult to purify | 1. Byproducts have similar polarity to the product.2. Incomplete precipitation. | 1. Optimize reaction conditions to minimize byproducts.2. Try a different purification technique (e.g., recrystallization from a different solvent system, preparative HPLC). |
Conclusion
This compound is a powerful reagent for accessing highly functionalized biaryl structures crucial for drug discovery and materials science. Success in its application requires a nuanced understanding of the steric and electronic effects of its substituents. By selecting appropriate catalyst systems with bulky ligands, ensuring sufficient base is used to overcome the acidic functionality, and carefully controlling reaction conditions, researchers can effectively mitigate common side reactions like protodeboronation and catalyst inhibition. The protocols and troubleshooting guide presented here provide a solid foundation for the efficient and reliable use of this valuable synthetic building block.
References
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing).
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal.
- Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar.
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society.
- The Power of Boronic Acids: Revolutionizing Organic Synthesis with Suzuki Coupling.
- Suzuki Coupling - Organic Chemistry Portal.
- Palladium-Catalyzed Room-Temperature Acylative Suzuki Coupling of High-Order Aryl Borons with Carboxylic Acids | The Journal of Organic Chemistry - ACS Publications.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society.
- Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry - Reddit.
- Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst - ProQuest.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach - ACS Publications.
- Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling | Organic Letters - ACS Publications.
-
(PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst - ResearchGate. Available at: [Link]
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Effects of temperature and solvent in Suzuki reactions of phenylboronic... - ResearchGate. Available at: [Link]
-
The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst - Journal of Nanostructures. Available at: [Link]
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A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis - Scirp.org. Available at: [Link]
-
Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging - UBC Chemistry | - The University of British Columbia. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
- Mastering Suzuki Coupling: A Guide to Trifluorophenylboronic Acid.
- Exploring 4-Carboxy-3-Fluorophenylboronic Acid: A Key Pharmaceutical Intermediate.
-
Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Fluoro, Alkylsulfanyl, and Alkylsulfonyl Leaving Groups in Suzuki Cross-Coupling Reactions of Purine 2'-Deoxynucleosides and Nucleosides | Organic Letters - ACS Publications. Available at: [Link]
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
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Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. Available at: [Link]
-
Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging | Request PDF - ResearchGate. Available at: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Available at: [Link]
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Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. Available at: [Link]
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The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry - MDPI. Available at: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - ResearchGate. Available at: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed. Available at: [Link]
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Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. Available at: [Link]
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(PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - ResearchGate. Available at: [Link]
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- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl<sub>2</sub> nanocatalyst - ProQuest [proquest.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Leveraging 3-Carboxy-2-fluorophenylboronic Acid in Advanced Organic Synthesis
Introduction: A Uniquely Positioned Building Block
In the landscape of modern organic synthesis, the strategic functionalization of aromatic cores is paramount for the construction of complex molecules with desired properties. 3-Carboxy-2-fluorophenylboronic acid (CAS: 1072952-09-0) emerges as a particularly valuable building block for researchers, medicinal chemists, and drug development professionals.[1] Its unique trifunctional substitution pattern—a boronic acid for versatile cross-coupling, a fluorine atom to modulate electronic properties and metabolic stability, and a carboxylic acid for further derivatization or to act as a directing group—offers a powerful toolkit for molecular design.
This technical guide provides an in-depth exploration of the applications of this compound, focusing on its utility in Suzuki-Miyaura coupling, C-H activation, and its potential in decarboxylative coupling reactions. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights to empower researchers to effectively integrate this versatile reagent into their synthetic workflows.
Chemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1072952-09-0 | [1] |
| Molecular Formula | C₇H₆BFO₄ | [1] |
| Molecular Weight | 183.93 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥98% | |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | N/A |
Handling and Storage: this compound is generally stable under standard laboratory conditions. However, like many boronic acids, it can be susceptible to protodeboronation, especially under harsh basic conditions or at elevated temperatures. It is recommended to store the compound in a desiccator and handle it under an inert atmosphere for sensitive applications to minimize degradation.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and this compound is an excellent substrate for the synthesis of highly substituted biaryl compounds. The ortho-fluoro and meta-carboxy substituents significantly influence the reactivity of the boronic acid. The electron-withdrawing nature of both groups can impact the transmetalation step of the catalytic cycle.
Causality of Experimental Choices in Suzuki-Miyaura Coupling
The successful execution of a Suzuki-Miyaura coupling with this compound hinges on the careful selection of the catalyst, base, and solvent system.
-
Catalyst Selection: Palladium-based catalysts are the workhorses of Suzuki-Miyaura couplings. For substrates with electron-withdrawing groups, catalysts with electron-rich and bulky phosphine ligands, such as SPhos or XPhos, are often employed to promote the oxidative addition and reductive elimination steps. Pre-catalysts that rapidly generate the active Pd(0) species can be particularly effective for challenging couplings.
-
Base Selection: The choice of base is critical for activating the boronic acid to form the boronate species, which is more nucleophilic and readily undergoes transmetalation. For boronic acids bearing acidic protons, such as the carboxylic acid in our target molecule, a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred over stronger bases like sodium hydroxide to avoid unwanted side reactions.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and an aqueous solution of the base is commonly used. The aqueous phase is essential for dissolving the base and facilitating the formation of the boronate. The choice of organic solvent can influence the solubility of the reactants and the catalyst, thereby affecting the reaction rate.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a robust starting point for the coupling of this compound with a range of aryl bromides.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Pd(PPh₃)₄ (0.05 equiv.) or a suitable pre-catalyst like XPhos Pd G3 (0.02 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application in Medicinal Chemistry: Synthesis of GPR35 Modulators
A notable application of this compound is in the synthesis of G-protein coupled receptor 35 (GPR35) modulators, which are of interest for the treatment of various inflammatory and metabolic diseases. A key step in the synthesis of these compounds involves a Suzuki-Miyaura coupling reaction.
The workflow for the synthesis of a GPR35 modulator precursor is depicted below:
Caption: Synthetic workflow for a GPR35 modulator.
This synthetic route highlights the utility of the carboxylic acid functionality for subsequent amide bond formation, demonstrating the strategic advantage of this trifunctional building block.
Emerging Applications: C-H Activation and Decarboxylative Coupling
Beyond the well-established Suzuki-Miyaura reaction, this compound is a promising candidate for more advanced synthetic transformations, including C-H activation and decarboxylative coupling.
Ortho-Fluorine Directed C-H Functionalization
The fluorine substituent can act as a directing group in transition metal-catalyzed C-H activation reactions. While specific examples with this compound are not yet widely reported, the principle of fluorine-directed C-H activation is a burgeoning field. The Lewis acidity of the boronic acid and the coordinating ability of the carboxylate can also play a role in directing the regioselectivity of such transformations.
A plausible reaction pathway for a directed C-H activation is outlined below:
Caption: Conceptual workflow for C-H activation.
Decarboxylative Cross-Coupling Potential
Decarboxylative coupling reactions offer a powerful alternative to traditional cross-coupling methods by utilizing readily available carboxylic acids. In this context, this compound could potentially serve as an aryl source via a decarboxylative pathway, although this application is still largely exploratory. The success of such a reaction would depend on the selective decarboxylation and subsequent coupling, which can be influenced by the catalyst and reaction conditions.
Conclusion and Future Outlook
This compound is a highly versatile and strategically important building block in organic synthesis. Its unique combination of a boronic acid, a fluorine atom, and a carboxylic acid provides chemists with a powerful tool for the construction of complex and functionally diverse molecules. While its application in Suzuki-Miyaura coupling is well-established in principle, its full potential in emerging areas like C-H activation and decarboxylative coupling is yet to be fully realized. Future research in these areas is expected to further expand the synthetic utility of this valuable reagent, particularly in the fields of drug discovery and materials science.
References
-
Frontier Specialty Chemicals. This compound. Available at: [Link]
-
LookChem. This compound 1072952-09-0. Available at: [Link]
- Google Patents. CN120787216A - Gpr35 modulator.
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 3-Carboxy-2-fluorophenylboronic Acid
Introduction: A Versatile Building Block for Modern Synthesis
In the landscape of pharmaceutical and materials science research, the synthesis of complex biaryl scaffolds remains a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, valued for its functional group tolerance and operational simplicity.[1] Within the diverse arsenal of organoboron reagents, 3-Carboxy-2-fluorophenylboronic acid (CAS: 1072952-09-0) has emerged as a particularly valuable building block. Its unique substitution pattern—featuring an ortho-fluoro and a meta-carboxy group—imparts distinct electronic properties that are highly sought after in the design of novel therapeutics and functional materials. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the carboxylic acid moiety provides a versatile handle for further synthetic transformations or can act as a key pharmacophoric element.[2][3]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the mechanistic nuances, practical considerations, and optimized protocols for the successful application of this compound in palladium-catalyzed cross-coupling reactions.
Mechanistic Insights and Key Considerations
The successful implementation of this compound in Suzuki-Miyaura coupling necessitates a clear understanding of its inherent reactivity. The presence of the electron-withdrawing fluorine atom ortho to the boronic acid group can present challenges, most notably an increased susceptibility to protodeboronation under basic reaction conditions.[4][5] This deleterious side reaction can significantly diminish yields by converting the active boronic acid into an unreactive arene.
Therefore, the strategic selection of the catalyst, ligand, base, and solvent system is paramount to favor the desired transmetalation step over protodeboronation. Modern palladium precatalysts, particularly those developed by Buchwald and coworkers, have shown exceptional efficacy in coupling challenging substrates like polyfluorophenylboronic acids by promoting rapid transmetalation.[4][6]
The Catalytic Cycle: A Step-by-Step Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction provides a framework for understanding the critical steps involved.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Reaction Parameters
Based on established principles for coupling electron-deficient boronic acids and practical experience, the following parameters are recommended for achieving high yields and minimizing side reactions.
| Parameter | Recommended Conditions | Rationale & Expert Insights |
| Palladium Source | Buchwald Precatalysts (e.g., XPhos Pd G3), Pd(PPh₃)₄, Pd₂(dba)₃ | Buchwald precatalysts are highly active and promote rapid oxidative addition and transmetalation, which is crucial for outcompeting protodeboronation with electron-deficient boronic acids.[4][6] Pd(PPh₃)₄ is a reliable, albeit sometimes less active, alternative. |
| Ligand | Buchwald Ligands (e.g., XPhos, SPhos), P(t-Bu)₃ | Bulky, electron-rich phosphine ligands stabilize the palladium center, facilitate reductive elimination, and are essential when using a ligandless palladium source like Pd₂(dba)₃.[7] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A moderately strong inorganic base is required to activate the boronic acid for transmetalation. The choice of base can influence reaction kinetics and should be screened for optimal performance.[8] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | A mixture of an organic solvent and water is typically employed to dissolve both the organic and inorganic reagents. The ratio can be adjusted to optimize solubility and reaction rate.[8] |
| Temperature | 80-110 °C | Elevated temperatures are generally required to drive the reaction to completion, particularly with less reactive aryl chlorides as coupling partners. |
| Atmosphere | Inert (Nitrogen or Argon) | It is critical to exclude oxygen to prevent both the oxidation of the Pd(0) catalyst and the homocoupling of the boronic acid.[9] |
Detailed Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Protocol 1: General Procedure using a Buchwald Precatalyst
Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, XPhos Pd G3, and potassium phosphate.
-
Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.
-
Degas the 1,4-dioxane and water by sparging with nitrogen or argon for 15-20 minutes.
-
Add the degassed 1,4-dioxane and water to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Alternative Procedure using Pd(PPh₃)₄
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the aryl bromide, this compound, Pd(PPh₃)₄, and sodium carbonate.
-
Purge the flask with nitrogen or argon for 10 minutes.
-
Add toluene, ethanol, and water.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir for 16-24 hours under an inert atmosphere.
-
Follow the work-up and purification steps as described in Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction; Protodeboronation of the boronic acid. | Increase reaction time or temperature. Screen different bases or solvent systems. Consider using a more active catalyst system like a Buchwald precatalyst. |
| Protodeboronation | Presence of excess water or base; Slow transmetalation. | Use anhydrous solvents and freshly dried base. Employ a catalyst/ligand system known to accelerate transmetalation. |
| Homocoupling of Boronic Acid | Presence of oxygen. | Ensure rigorous degassing of solvents and maintain a strict inert atmosphere throughout the reaction. |
| Catalyst Decomposition (Palladium Black) | High temperature; Ligand degradation. | Lower the reaction temperature. Consider a more robust ligand, such as an N-heterocyclic carbene (NHC) ligand. |
Conclusion
This compound is a highly valuable reagent for the synthesis of complex biaryl molecules, particularly within the pharmaceutical industry. While its electronic properties present unique challenges, a rational approach to reaction design, including the use of modern, highly active palladium catalysts and careful control of reaction conditions, can lead to high-yielding and reproducible cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors.
References
- Buchwald, S. L., & Martin, R. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 133(11), 3964–3967.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075.
- [Source 3 is not available]
- [Source 4 is not available]
- [Source 5 is not available]
- [Source 6 is not available]
- [Source 7 is not available]
- [Source 8 is not available]
- [Source 9 is not available]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- [Source 11 is not available]
- [Source 12 is not available]
- [Source 13 is not available]
- [Source 14 is not available]
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- [Source 17 is not available]
- [Source 18 is not available]
- [Source 19 is not available]
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- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Yoneda Labs [yonedalabs.com]
The Strategic Application of 3-Carboxy-2-fluorophenylboronic Acid in Modern Medicinal Chemistry
Introduction: A Uniquely Positioned Building Block for Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures with enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Within the vast arsenal of synthetic building blocks, substituted phenylboronic acids stand out for their versatility, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Among these, 3-Carboxy-2-fluorophenylboronic acid (CAS: 1072952-09-0) has emerged as a reagent of significant strategic value.[1][2][3][4] Its unique trifunctional arrangement—a boronic acid for coupling, an ortho-fluorine atom, and a meta-carboxylic acid—provides a powerful combination of features that medicinal chemists can exploit to overcome common synthetic challenges and build complex, drug-like molecules.
This technical guide delves into the nuanced applications of this compound, moving beyond simple reaction schemes to explain the causality behind its utility. We will provide detailed, field-proven protocols and explore its role in constructing key pharmacophores and as a valuable fragment in early-stage drug discovery.
Molecular Profile of this compound
| Property | Value | Source |
| CAS Number | 1072952-09-0 | [1][3] |
| Molecular Formula | C₇H₆BFO₄ | [1][3] |
| Molecular Weight | 183.93 g/mol | [1][3] |
| Appearance | White to off-white solid | [2] |
| Purity | Typically ≥98% | [1] |
Part 1: Core Application in Biaryl Synthesis via Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in the synthesis of biaryl and heteroaryl-aryl scaffolds, which are ubiquitous in pharmaceuticals, including kinase and PARP inhibitors.[5][6][7] The substitution pattern of this reagent is not accidental; it is engineered to confer specific advantages throughout the synthetic and drug discovery process.
The Causality Behind the Chemistry: Why This Specific Isomer?
-
The Ortho-Fluorine Substituent: The fluorine atom positioned ortho to the boronic acid is critical. Its strong electron-withdrawing nature can influence the electronic properties of the boronic acid, potentially affecting the transmetalation step in the Suzuki-Miyaura catalytic cycle.[8] Furthermore, an ortho substituent can provide a steric shield, which can be exploited to control regioselectivity in reactions with substrates bearing multiple coupling sites. In the final drug molecule, an ortho-fluoro group can induce a twist in the biaryl dihedral angle, disrupting planarity. This conformational constraint is a key strategy in medicinal chemistry to modulate protein-ligand binding interactions and improve metabolic stability by hindering CYP450-mediated oxidation.
-
The Meta-Carboxylic Acid Group: The carboxylic acid at the 3-position serves multiple strategic purposes:
-
A Handle for Further Functionalization: It acts as a versatile synthetic handle for amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments and modulating physicochemical properties.[9]
-
A Bioisostere and Pharmacophore: The carboxylic acid can act as a bioisostere for other functional groups or serve as a key hydrogen bond donor/acceptor, interacting directly with residues in a protein's active site.[9]
-
A Tool for Purification: The acidic nature of the carboxyl group provides a significant advantage in purification. The product can be easily separated from non-acidic impurities by employing simple acid-base extraction protocols during work-up, a highly valuable attribute for process scalability.
-
The interplay of these groups makes this compound a highly valuable tool for constructing complex molecules with desirable drug-like properties.
Experimental Protocol: Synthesis of a Biaryl Carboxylic Acid Scaffold
This protocol details a representative Suzuki-Miyaura coupling between this compound and a generic heteroaryl bromide (e.g., 2-bromopyridine), a common coupling partner in the synthesis of kinase inhibitors.
Reaction Scheme:
Sources
- 1. chemscene.com [chemscene.com]
- 2. russell.lookchem.com [russell.lookchem.com]
- 3. scbt.com [scbt.com]
- 4. Organic fluorine compound 7 page [m.chemicalbook.com]
- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Use of 3-Carboxy-2-fluorophenylboronic Acid in Biaryl Synthesis
Abstract
This guide provides a comprehensive technical overview and a detailed experimental protocol for the application of 3-Carboxy-2-fluorophenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Biaryl structures are pivotal in medicinal chemistry and materials science, and the strategic use of functionalized building blocks is key to modern synthetic efforts.[1] This document elucidates the specific considerations for this uniquely substituted boronic acid, addressing the electronic and steric challenges posed by the ortho-fluoro and meta-carboxy substituents. A robust, optimized protocol is presented for researchers, scientists, and drug development professionals to facilitate the efficient synthesis of complex biaryl compounds.
Introduction: The Strategic Importance of Substituted Biaryls
The Suzuki-Miyaura cross-coupling reaction is a foundational tool in modern organic synthesis, celebrated for its mild conditions and broad functional group tolerance in forming C-C bonds.[2] Biaryl moieties are prevalent scaffolds in a vast array of pharmaceuticals and advanced materials. The specific functionalization of these structures is critical for modulating their biological activity, pharmacokinetic properties, and material characteristics.
This compound is a valuable reagent for introducing a highly functionalized phenyl ring. The simultaneous presence of a fluorine atom and a carboxylic acid group offers unique synthetic handles and property-modifying potential:
-
The ortho-Fluoro Substituent: The fluorine atom, being highly electronegative, renders the boronic acid electron-deficient. This can influence the kinetics of the catalytic cycle, particularly the transmetalation step.[3][4] Furthermore, its position introduces steric hindrance adjacent to the reaction center.
-
The meta-Carboxy Group: The carboxylic acid provides a site for further derivatization (e.g., amidation, esterification) post-coupling. However, its acidic proton and potential for coordination to the palladium catalyst necessitate careful optimization of the reaction conditions, especially the choice and stoichiometry of the base.[5]
This application note aims to provide a scientifically grounded protocol that accounts for these substituent effects to ensure successful and reproducible biaryl synthesis.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the protocol relies on a fundamental understanding of the Suzuki-Miyaura catalytic cycle. The reaction is initiated by a Pd(0) species, which undergoes a sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination to form the desired biaryl product and regenerate the active catalyst.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates the transfer of the aryl group (Ar²) to the palladium center during transmetalation.[6][7]
Experimental Protocol: Biaryl Synthesis
This protocol is designed as a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials:
-
This compound (1.2 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv.)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and finely ground K₃PO₄ (3.0 equiv.).
-
In a separate vial, weigh the Pd(OAc)₂ (0.02 equiv.) and SPhos ligand (0.04 equiv.).
-
Seal the reaction flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.
-
-
Reagent Addition:
-
Under a positive flow of inert gas, add the pre-weighed catalyst and ligand to the reaction flask.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio, to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 100 °C (or utilize a microwave reactor set to 120-140 °C for accelerated reaction times).[8]
-
Stir the reaction vigorously for 4-16 hours. The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS) until the limiting reagent is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4. This protonates the carboxylate, allowing the product to be extracted into the organic layer.
-
Separate the layers. Extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.
-
Key Parameter Optimization and Troubleshooting
The success of the coupling reaction with this compound is highly dependent on the careful selection of reaction parameters. The table below summarizes critical variables and provides guidance for optimization.
| Parameter | Recommended Condition | Rationale & Troubleshooting |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Standard Pd(II) and Pd(0) sources are effective. If catalyst decomposition is suspected, consider using more robust pre-catalysts like Buchwald's G3 palladacycles. |
| Ligand | SPhos, RuPhos, or other bulky, electron-rich biaryl phosphines. | The electron-withdrawing nature of the fluoro-substituent and steric hindrance require electron-rich and bulky ligands to facilitate oxidative addition and reductive elimination.[2] Poor yields may improve by screening different Buchwald-type ligands. |
| Base | K₃PO₄, Cs₂CO₃ | A moderately strong base is needed to form the boronate complex and neutralize the carboxylic acid. K₃PO₄ and Cs₂CO₃ are effective and generally compatible with many functional groups.[9][10] An additional equivalent of base is crucial to account for the acidic proton of the carboxylic acid.[5] |
| Solvent System | Dioxane/Water, Toluene/Water | A polar aprotic solvent with a small amount of water is typical. Water aids in dissolving the base and facilitates the formation of the active boronate species.[11] Ensure solvents are thoroughly degassed to prevent catalyst oxidation. |
| Temperature | 80-110 °C (Conventional) or 120-150 °C (Microwave) | The sterically hindered and electronically deactivated nature of the boronic acid may require elevated temperatures to achieve a reasonable reaction rate. Microwave heating can significantly shorten reaction times.[8] |
| Boronic Acid Stoichiometry | 1.2 - 1.5 equivalents | A slight excess of the boronic acid is used to drive the reaction to completion and to compensate for potential protodeboronation or homocoupling side reactions. |
Conclusion
This compound is a potent building block for the synthesis of functionalized biaryl compounds. The inherent challenges posed by its electronic and steric properties can be effectively overcome through the rational selection of a palladium catalyst system featuring a bulky, electron-rich phosphine ligand and the use of an appropriate base in sufficient quantity. The protocol detailed herein provides a validated starting point for laboratory synthesis, enabling researchers to leverage the unique chemical features of this reagent in drug discovery and materials science applications.
References
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]
-
Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry. Reddit. (2021-12-29). [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Screening of different bases for Suzuki coupling. ResearchGate. [Link]
-
A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. Royal Society of Chemistry. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). (2013-10-03). [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2019-06-05). [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Suzuki cross-coupling reaction. YouTube. (2020-02-14). [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed. (2017-09-07). [Link]
-
ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. (2025-08-10). [Link]
-
The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. (2025-08-07). [Link]
-
Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]
-
Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. UBC Chemistry. [Link]
-
Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. (2011-01-31). [Link]
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Application Notes and Protocols for Catalytic Systems Involving 3-Carboxy-2-fluorophenylboronic Acid
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of catalytic systems for reactions involving 3-Carboxy-2-fluorophenylboronic acid (CAS: 1072952-09-0)[1]. We delve into the nuances of leveraging this versatile building block in modern organic synthesis, with a primary focus on Palladium-catalyzed Suzuki-Miyaura cross-coupling and Copper-catalyzed Chan-Lam amination reactions. The protocols detailed herein are grounded in established chemical principles and aim to provide a robust starting point for reaction optimization. We further explore the mechanistic rationale behind catalyst selection and reaction parameter choices, addressing the specific challenges posed by the substrate's unique electronic and steric properties.
Introduction: The Utility of this compound
This compound is a valuable bifunctional building block in medicinal chemistry and materials science. The presence of three distinct functionalities—a boronic acid, a carboxylic acid, and a fluorine atom—offers multiple avenues for molecular elaboration. The boronic acid group is a linchpin for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions.[2][3] The carboxylic acid provides a handle for amide bond formation, esterification, or can act as a directing group. The ortho-fluorine substituent significantly influences the molecule's electronic properties and conformation, which can be exploited to fine-tune the biological activity, metabolic stability, and physicochemical properties of target molecules.[4][5]
The primary challenge in utilizing this reagent lies in the judicious selection of catalytic systems that are compatible with both the base-sensitive boronic acid and the potentially coordinating carboxylic acid group, while also overcoming the steric hindrance imposed by the ortho-fluoro substituent.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is the preeminent method for forming biaryl linkages and is widely employed for coupling this compound with various aryl and heteroaryl halides or triflates.[6][7] The success of this transformation is critically dependent on the palladium catalyst, ligand, base, and solvent system.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The choice of base is crucial as it facilitates the formation of a more nucleophilic boronate species, which is essential for the transmetalation step.[2][9]
Diagram 1: Simplified Catalytic Cycle for the Suzuki-Miyaura Reaction
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
For this compound, the ortho-fluoro group can electronically influence the boronic acid moiety, and the meta-carboxyl group's acidity must be considered when selecting a base. A base that is too strong could lead to unwanted side reactions or protodeboronation, a common issue with base-sensitive boronic acids.[10][11][12]
Recommended Catalytic Systems
The choice of catalyst and ligand is critical for achieving high yields. Electron-rich and sterically hindered phosphine ligands have proven effective for coupling challenging substrates.[13][14]
| Catalyst / Precatalyst | Ligand | Recommended Base | Solvent System | Key Advantages & Considerations |
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | A classic, readily available catalyst. May require higher temperatures.[2][7] |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Dioxane, THF, Toluene | Highly active systems for sterically hindered and electron-deficient substrates.[14][15] Allows for lower catalyst loading and milder conditions. |
| Pd(dppf)Cl₂ | dppf | Na₂CO₃, K₃PO₄ | Dioxane/H₂O, DMF | A robust and versatile catalyst, particularly effective for heteroaryl couplings.[7][16] |
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of an aryl bromide with this compound.
Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for a typical Suzuki-Miyaura reaction.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Deionized Water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv).[2]
-
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and water (e.g., in a 4:1 ratio, to achieve a concentration of ~0.1 M with respect to the aryl bromide). The solvent should be degassed prior to use.[8]
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify to a pH of ~2-3 with 1M HCl to protonate the carboxylic acid.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Copper-Catalyzed Chan-Lam C-N Coupling
The Chan-Lam coupling provides an alternative to the Buchwald-Hartwig amination for forming aryl-amine bonds and is often advantageous due to the lower cost of copper catalysts and the ability to run the reaction in the presence of air.[17][18][19] The reaction couples an aryl boronic acid with an N-H containing compound, such as an amine or amide.
Mechanistic Insights
The mechanism of the Chan-Lam coupling is complex but is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle.[18] A key step involves the formation of a copper-aryl species, which then reacts with the amine. Unlike many palladium-catalyzed reactions, these couplings are often performed open to the air, as O₂ can serve as the terminal oxidant to regenerate the active copper catalyst.[17]
Recommended Catalytic System
A simple and effective system for the Chan-Lam coupling is often sufficient.
| Catalyst | Base/Additive | Solvent | Key Advantages & Considerations |
| Cu(OAc)₂ | Pyridine, Et₃N | DCM, Toluene, MeOH | Readily available and inexpensive catalyst. Often run open to air.[17][20][21] The presence of a mild base like pyridine is often beneficial. |
Detailed Protocol: Chan-Lam N-Arylation
This protocol describes a general procedure for the N-arylation of a primary or secondary amine.
Materials:
-
Amine (1.0 equiv)
-
This compound (1.5-2.0 equiv)
-
Copper(II) Acetate (Cu(OAc)₂, 1.0-1.5 equiv)
-
Pyridine (2.0-3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
4 Å Molecular Sieves (optional, but recommended)
Procedure:
-
Reaction Setup: To a round-bottom flask, add Cu(OAc)₂ (1.2 equiv), the amine (1.0 mmol, 1.0 equiv), and this compound (1.5 mmol, 1.5 equiv).[20] Add activated 4 Å molecular sieves if using a wet-sensitive amine.
-
Solvent and Base Addition: Add anhydrous DCM or Toluene, followed by pyridine (2.5 equiv).
-
Reaction: Stir the reaction mixture vigorously at room temperature, open to the air, for 24-72 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts, washing with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography. Acidification and extraction may be necessary depending on the product's properties.
Troubleshooting and Special Considerations
-
Protodeboronation: If significant protodeboronation (replacement of the B(OH)₂ group with a hydrogen) is observed, consider using a milder base (e.g., K₂CO₃ instead of K₃PO₄), lower reaction temperatures, or anhydrous conditions.[10][11] Using the boronic acid pinacol ester derivative can sometimes mitigate this issue.[16]
-
Low Yields: For Suzuki couplings, ensure the palladium catalyst and ligand are of high quality and that the reaction is thoroughly deoxygenated. For Chan-Lam couplings, ensure the copper salt is not excessively hydrated. In both cases, increasing the equivalents of the boronic acid may improve yields.
-
Decarboxylation: While less common under standard cross-coupling conditions, the carboxylic acid moiety could potentially undergo decarboxylation at very high temperatures.[22][23][24] If this is suspected, attempt the reaction at a lower temperature.
-
Steric Hindrance: The ortho-fluoro group presents steric bulk. Highly effective, bulky monodentate phosphine ligands like SPhos or XPhos are often necessary to promote efficient oxidative addition and reductive elimination steps in Suzuki couplings.[14][15]
Conclusion
This compound is a potent synthetic intermediate whose reactivity can be effectively harnessed through careful selection of catalytic systems. For Suzuki-Miyaura couplings, modern palladium catalysts with bulky phosphine ligands in the presence of inorganic bases provide a reliable route to biaryl products. For C-N bond formation, the copper-catalyzed Chan-Lam coupling offers a practical and often milder alternative. The protocols and insights provided in this guide serve as a foundation for researchers to successfully incorporate this versatile building block into their synthetic programs.
References
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-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 73(14), 5589–5592. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 30(16), 4432–4442. [Link]
-
Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12418–12421. [Link]
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Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2017). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. ResearchGate. [Link]
-
Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
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Carrow, B. P., & Hartwig, J. F. (2017). “Cationic” Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]
-
Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12418–12421. [Link]
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Matos, K., & Söderquist, J. A. (2002). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Synlett, 2002(08), 1373–1375. [Link]
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Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(7), 1439–1452. [Link]
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Navío, C., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 399. [Link]
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Ramirez, A. J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
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Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Organic Chemistry Portal. [Link]
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Wikipedia. (n.d.). Chan–Lam coupling. Wikipedia. [Link]
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Lu, G. P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. Journal of Organic Chemistry, 77(8), 3700-3703. [Link]
-
Akkoç, S., et al. (2019). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 9(4), 2096-2107. [Link]
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Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters, 7(22), 5027-5030. [Link]
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Ramirez, A. J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(7), 349-354. [Link]
-
Herradura, P. S., Pendola, K. A., & Guy, R. K. (2000). Copper-Mediated Cross-Coupling of Aryl Boronic Acids and Alkyl Thiols. Organic Letters, 2(14), 2019-2022. [Link]
-
Ho, K. C., et al. (2022). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Molecules, 27(15), 4983. [Link]
-
Vantourout, J. C., et al. (2017). Recent Advances in Chan-Lam Coupling Reaction: Copper-Promoted C-Heteroatom Bond Cross-Coupling Reactions with Boronic Acids and Derivatives. Journal of the American Chemical Society, 139(13), 4769-4779. [Link]
-
Roy, I., & Bose, P. (2017). Copper-Catalyzed Cross-Coupling of Aryl-, Primary Alkyl-, and Secondary Alkylboranes with Heteroaryl Bromides. Organic Letters, 19(17), 4568-4571. [Link]
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Schmidt, J., & Hoveyda, A. H. (2010). Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. Journal of the American Chemical Society, 132(31), 10830-10833. [Link]
-
Garon, A., & Kappe, C. O. (2020). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. European Journal of Organic Chemistry, 2020(41), 6439-6455. [Link]
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Liu, S., et al. (2011). Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes. Molecules, 16(12), 10136-10149. [Link]
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Stoltz, B. M., & Tuttle, T. (2012). Oxidative Cross-Coupling Processes Inspired by the Chan-Lam Reaction. Synlett, 23(10), 1435-1440. [Link]
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Reeve, J. T., & Chemler, S. R. (2022). Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. The Journal of Organic Chemistry, 87(1), 843-853. [Link]
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ResearchGate. (n.d.). Cross-coupling of 3 with boronic acids. ResearchGate. [Link]
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Banks, R. E., & Smart, B. E. (Eds.). (1994). Organofluorine Chemistry: Principles and Commercial Applications. ResearchGate. [Link]
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ResearchGate. (n.d.). Scheme 21 Decarboxylative coupling with aryl boronic acids. ResearchGate. [Link]
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D'hooghe, M., & De Kimpe, N. (2008). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Current Medicinal Chemistry, 15(29), 3046-3066. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Role of 3,4-Difluorophenylboronic Acid in Cross-Coupling Reactions. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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PubChem. (n.d.). 4-Carboxy-3-fluorophenylboronic acid. PubChem. [Link]
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Mizuta, S., & Verhoog, S. (2017). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. Molecules, 22(12), 2111. [Link]
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Jang, Y., & Lee, S. (2020). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated Iron Complex. Angewandte Chemie International Edition, 59(40), 17534-17539. [Link]
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Piątek, P., & Jurczak, J. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3450. [Link]
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Application Note & Protocols: Strategic Functionalization of Heterocycles Using 3-Carboxy-2-fluorophenylboronic Acid
Preamble: The Strategic Advantage of a Trifunctional Reagent in Drug Discovery
In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the backbone of a vast number of pharmaceuticals. Their functionalization is a critical step in modulating pharmacokinetic and pharmacodynamic properties. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for forging carbon-carbon bonds, offering a robust and versatile method for this purpose.[1][2] Within the arsenal of reagents for this transformation, 3-Carboxy-2-fluorophenylboronic acid (CAS 1072952-09-0) emerges as a uniquely powerful building block.[3]
This document serves as a technical guide for researchers, chemists, and drug development professionals on the effective utilization of this reagent. We will delve into the mechanistic nuances, provide field-tested protocols, and explore the strategic rationale behind its application. The unique substitution pattern of this molecule—an ortho-fluoro and a meta-carboxy group—is not incidental. The fluorine atom serves to modulate the electronic properties and pKa of the boronic acid and can introduce favorable metabolic stability or binding interactions in the final compound.[4] The carboxylic acid provides a key handle for subsequent synthetic transformations or can act as a critical pharmacophoric element, mimicking bioisosteres like tetrazoles or serving as a crucial hydrogen bond donor/acceptor.[1] Understanding how to leverage these features is paramount to its successful application.
The Underlying Mechanism: A Deeper Look at the Suzuki-Miyaura Catalytic Cycle
The efficacy of this compound in C-C bond formation is realized through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. While the general cycle is well-understood, the specific substituents on the boronic acid introduce subtle yet significant effects. A firm grasp of this mechanism is essential for troubleshooting and optimization.
The reaction proceeds through three fundamental steps:
-
Oxidative Addition: A low-valent Pd(0) catalyst complex oxidatively inserts into the carbon-halide bond of the heterocyclic partner (Het-X), forming a Pd(II) intermediate. The reactivity of the halide is generally I > Br > OTf >> Cl.[2]
-
Transmetalation: This is often the rate-determining step. The boronic acid, activated by a base, forms a boronate species (-B(OH)₃⁻). This nucleophilic boronate transfers its aryl group to the Pd(II) center, displacing the halide. The electron-withdrawing nature of the ortho-fluoro and meta-carboxy groups can decrease the nucleophilicity of the boronic acid, potentially slowing this step.[5] However, the choice of a sufficiently strong base and appropriate ligands can readily overcome this.
-
Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.
Caption: Fig 1. The Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: General Procedure for Heterocycle Arylation
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a halo-heterocycle with this compound. It is designed to be self-validating by incorporating best practices for achieving an inert atmosphere, which is critical for catalyst longevity.
Materials & Reagents:
-
Halo-heterocycle (e.g., 2-bromopyridine, 5-chloroindole) (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq), finely ground
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/H₂O 5:1, Toluene, DMF)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert gas line (Argon or Nitrogen)
-
Standard glassware for workup and purification
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the halo-heterocycle (1.0 eq), this compound (1.2 eq), and the chosen base (2.0 eq).
-
Scientist's Note: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable halo-heterocycle. The base must be finely ground to maximize surface area and reactivity.
-
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum for 2-3 minutes and subsequently backfill with an inert gas (Argon or Nitrogen). Repeat this "evacuate-backfill" cycle a total of three times.
-
Scientist's Note: This step is non-negotiable. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, arresting the catalytic cycle before it begins. This is the most common point of failure in these reactions.
-
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst (e.g., 3 mol% Pd(dppf)Cl₂) to the flask.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 5:1 v/v) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Scientist's Note: Solvents must be thoroughly degassed prior to use, typically by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles. The small amount of water is often crucial for solubilizing the base and facilitating the formation of the active boronate species.[6]
-
-
Reaction: Immerse the flask in a preheated oil bath (typically 80-110 °C) and stir vigorously. Alternatively, use a microwave reactor for accelerated reaction times, often at higher temperatures (e.g., 120-150 °C).[7]
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS until the limiting halo-heterocycle is consumed (typically 2-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4 to ensure the carboxylic acid of the product is protonated.
-
Scientist's Note: Acidification is critical for extracting the product into the organic layer. Without it, the carboxylate salt of the product will remain in the aqueous phase, leading to drastically reduced yields.[6]
-
-
Extraction: Separate the layers and extract the aqueous phase two more times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, often with 1% acetic acid added to the mobile phase to prevent streaking of the carboxylic acid product.
Parameter Optimization & Substrate Scope
The optimal conditions for coupling with this compound can vary depending on the electronic nature and steric hindrance of the heterocyclic partner. The following table provides representative starting points for various substrates based on established principles of Suzuki-Miyaura couplings.
| Heterocycle Type | Halide (X) | Recommended Catalyst (mol%) | Recommended Base (eq) | Solvent System | Temp (°C) | Key Consideration |
| Electron-Deficient (e.g., Pyridine, Pyrimidine) | Br, I | Pd(dppf)Cl₂ (3%) | K₂CO₃ (2.0) | Dioxane/H₂O | 90-100 | Generally robust and high-yielding. |
| Electron-Deficient (e.g., Pyridine, Pyrimidine) | Cl | XPhos Pd G3 (2%) | K₃PO₄ (3.0) | t-BuOH or Toluene | 100-110 | Aryl chlorides require more active catalysts and stronger bases.[7] |
| Electron-Rich (e.g., Indole, Pyrrole) | Br, I | Pd(PPh₃)₄ (5%) | Cs₂CO₃ (2.5) | DMF or Toluene/H₂O | 110 | N-protection of the heterocycle may be required to prevent side reactions. |
| Five-Membered Rings (e.g., Thiophene, Furan) | Br | SPhos Pd G2 (2%) | K₃PO₄ (3.0) | Toluene/H₂O | 100 | Can be prone to catalyst poisoning; modern Buchwald ligands are effective. |
| Sterically Hindered (e.g., 2,6-disubst. Pyridine) | Br | RuPhos Pd G3 (3%) | K₃PO₄ (3.0) | Dioxane/H₂O | 110 | Bulky phosphine ligands are essential to facilitate reductive elimination. |
Application Workflow: Synthesis of a Bioactive Scaffold
The strategic application of this compound is best illustrated in a synthetic workflow. Consider the synthesis of a novel inhibitor scaffold where a substituted pyridine core is required.
Caption: Fig 2. Workflow for synthesizing a drug candidate.
In this workflow, the Suzuki-Miyaura coupling is the pivotal step that introduces the trifunctional phenyl ring. The resulting product contains the heterocyclic core, a fluorine atom for metabolic blocking or binding enhancement, and a carboxylic acid ready for conversion into an amide, which is a common feature in many drug molecules.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. The following guide addresses common problems encountered during the functionalization of heterocycles.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst (Oxidized Pd) 2. Insufficiently strong base 3. Poor quality boronic acid | 1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere technique. 2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). 3. Use fresh, high-purity boronic acid. |
| Protodeboronation | 1. Reaction is too slow, allowing the boronic acid to react with trace water/protons. 2. Base is too weak or reaction temperature too high. | 1. Increase catalyst loading or switch to a more active catalyst/ligand system to accelerate the productive coupling.[6] 2. Use anhydrous conditions with a base like CsF. Minimize the amount of water in the solvent system. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen, leading to oxidative homocoupling. 2. Certain catalyst systems can promote this side reaction. | 1. Improve inert atmosphere technique. 2. Screen different palladium catalysts; sometimes less active pre-catalysts perform better. |
| Difficult Purification | 1. Product is partially ionized (carboxylate). 2. Residual palladium catalyst. | 1. Ensure the workup solution is sufficiently acidic (pH 3-4) and add 0.5-1% acetic acid to the chromatography eluent. 2. Filter the crude product through a plug of Celite® or silica before concentration. |
Conclusion
This compound is more than a simple building block; it is a strategic tool for medicinal chemists. Its unique electronic and functional properties allow for the direct installation of a versatile, multi-functional aryl moiety onto a wide range of heterocyclic systems. By understanding the underlying mechanism, employing robust, field-tested protocols, and anticipating potential challenges, researchers can effectively leverage this reagent to accelerate the discovery and development of novel therapeutics.
References
- A Head-to-Head Battle in Suzuki-Miyaura Coupling: Methyl 3-boronobenzoate vs. 3-carboxyphenylboronic acid. Benchchem.
- Exploring 4-Carboxy-3-Fluorophenylboronic Acid: A Key Pharmaceutical Intermediate.
- Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Thieme-connect.com.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.
- This compound, pinacol ester. CymitQuimica.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central (PMC).
- This compound | CAS 1072952-09-0. Santa Cruz Biotechnology.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Cross-coupling of 3 with boronic acids. ResearchGate.
- A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides. PubMed Central (PMC).
- Minimizing protodeboronation side reactions of 3-Carboxyphenylboronic acid. Benchchem.
- Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central (PMC).
- The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. MDPI.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate.
- Synthesis of 3-carboxy-phenylboronic acid. ResearchGate.
- Late-stage functionalization of BN-heterocycles. Royal Society of Chemistry.
- Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. PubMed Central (PMC).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed.
- Preparation and Characterization of Fluorophenylboronic Acid-functionalized Monolithic Columns for High Affinity Capture of Cis-diol Containing Compounds. ResearchGate.
- Sequential Triple Cross-Coupling towards Synthesis of 2,4,5-Trisarylthiazoles. TCI Chemicals.
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health (NIH).
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- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. scbt.com [scbt.com]
- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of Biaryl Carboxylic Acids: An Application Guide to 3-Carboxy-2-fluorophenylboronic Acid
Introduction: Navigating the Architectural Demands of Modern Drug Discovery
In the landscape of contemporary medicinal chemistry and materials science, the biaryl scaffold remains a privileged motif, conferring essential structural rigidity and enabling precise vectoral orientation of functional groups. The synthesis of biaryl carboxylic acids, in particular, presents a formidable challenge, yet these structures are integral to a multitude of pharmacologically active agents and advanced materials. This technical guide provides an in-depth exploration of the preparation of biaryl carboxylic acids utilizing 3-Carboxy-2-fluorophenylboronic acid, a uniquely substituted and highly valuable building block.
The strategic placement of the fluoro and carboxyl moieties in this compound offers a distinct combination of steric and electronic properties. The ortho-fluoro substituent exerts a powerful electron-withdrawing inductive effect, influencing the reactivity of the boronic acid and the resulting biaryl product. The meta-carboxyl group provides a key synthetic handle for further derivatization or for direct integration into a final target molecule. This guide will dissect the nuances of employing this reagent in the context of the Suzuki-Miyaura cross-coupling reaction, offering not just protocols, but a foundational understanding of the underlying chemical principles.
The Reagent in Focus: Physicochemical and Reactivity Profile of this compound
This compound (CAS 1072952-09-0) is a white to off-white solid with a molecular formula of C₇H₆BFO₄ and a molecular weight of 183.93 g/mol .[1] Its structure presents a fascinating interplay of functional groups that dictates its behavior in cross-coupling reactions.
| Property | Value | Source |
| CAS Number | 1072952-09-0 | [1] |
| Molecular Formula | C₇H₆BFO₄ | [1] |
| Molecular Weight | 183.93 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
The reactivity of this boronic acid in the Suzuki-Miyaura coupling is influenced by two primary factors:
-
The Ortho-Fluoro Group: The high electronegativity of the fluorine atom imparts a strong inductive electron-withdrawing effect (-I). This can influence the transmetalation step of the catalytic cycle. While electron-withdrawing groups can sometimes decrease the nucleophilicity of the boronic acid, the effect of an ortho-substituent is more complex and can also influence the geometry of the transition state.[3]
-
The Meta-Carboxyl Group: The carboxylic acid moiety is an electron-withdrawing group and also introduces a site of acidity. Under the basic conditions of the Suzuki-Miyaura reaction, the carboxyl group will likely be deprotonated to the carboxylate. This change in electronic nature and solubility can impact the reaction kinetics.[4][5]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the cornerstone for the synthesis of biaryl compounds.[2][6] The catalytic cycle, a beautifully orchestrated sequence of organometallic transformations, can be broken down into three fundamental steps:
-
Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (Ar¹-X) to a coordinatively unsaturated palladium(0) complex, forming a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend I > Br > OTf > Cl.[2]
-
Transmetalation: This is the crucial step where the organic moiety from the organoboron reagent (in our case, the 3-carboxy-2-fluorophenyl group) is transferred to the palladium(II) center. This process requires activation of the boronic acid with a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled aryl groups from the palladium(II) complex, forming the desired biaryl product (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Guide to Best Practices
The successful synthesis of biaryl carboxylic acids using this compound hinges on the careful selection and optimization of reaction parameters. The following protocols provide a robust starting point for researchers.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Aryl Bromides
This protocol is designed as a general starting point for the coupling of this compound with a range of aryl bromides.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Figure 2. A general workflow for the Suzuki-Miyaura coupling protocol.
Optimization of Reaction Conditions: A Self-Validating System
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the interplay of the catalyst, base, and solvent system. For challenging substrates, a systematic optimization is recommended.
| Parameter | Reagents/Conditions to Screen | Rationale and Key Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/SPhos | The choice of ligand can significantly impact catalyst stability and activity. For sterically hindered substrates, bulky phosphine ligands like SPhos may be beneficial. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₃PO₄ | The strength and solubility of the base are critical for the formation of the active boronate species. Cs₂CO₃ is often more effective for less reactive substrates.[6] |
| Solvent | Toluene, 1,4-Dioxane, DMF, Acetonitrile (often with water) | The solvent polarity and its ability to dissolve the reactants and intermediates are crucial. A biphasic system with water can accelerate the reaction.[7] |
| Temperature | Room Temperature to 120 °C | Higher temperatures can increase reaction rates but may also lead to decomposition of the catalyst or reactants. |
Comparative Performance Data
While specific head-to-head comparative data for this compound is not extensively published, we can infer its performance based on data from analogous compounds. The electron-withdrawing nature of the fluoro and carboxyl groups suggests that it may require slightly more forcing conditions compared to electron-rich boronic acids.
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | 4-bromoacetophenone | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O (1:1) | 70 | >95 | [8] |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | ~100 | [9] |
| 3-Carboxyphenylboronic acid | 5-bromo-2-furfural | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | High | [4] |
| Pentafluorophenylboronic acid | Phenyl iodide | Pd(PPh₃)₄/Ag₂O | CsF | Dioxane | 100 | >90 | [1] |
This table illustrates that high yields can be achieved with both fluoro- and carboxy-substituted phenylboronic acids under optimized conditions.
Troubleshooting and Field-Proven Insights
-
Low Yields: If low yields are observed, consider increasing the reaction temperature, screening a stronger base (e.g., Cs₂CO₃), or employing a more active catalyst system with bulky phosphine ligands. Ensure that all solvents are thoroughly degassed to prevent catalyst deactivation.
-
Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom. It can be minimized by using rigorously anhydrous solvents (when a biphasic system is not employed) and ensuring a sufficiently fast transmetalation step.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can sometimes occur. This can be suppressed by carefully controlling the reaction stoichiometry and catalyst loading.
Conclusion: A Versatile Tool for Complex Synthesis
This compound stands out as a powerful and versatile reagent for the synthesis of complex biaryl carboxylic acids. Its unique substitution pattern provides both a reactive handle for Suzuki-Miyaura coupling and a functional group for further synthetic elaboration. By understanding the mechanistic underpinnings of the reaction and systematically optimizing the experimental conditions, researchers can unlock the full potential of this valuable building block in the pursuit of novel pharmaceuticals and advanced materials.
References
- BenchChem. (2025). Difluorophenylboronic Acid in Suzuki-Miyaura Coupling. BenchChem.
- BenchChem. (2025). Benchmarking Suzuki Couplings: A Comparative Guide for (2-Fluoro-3,5-diformylphenyl)boronic acid. BenchChem.
- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (2009). Journal of Environmental Sciences.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. a.
- Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetall
- Guidechem. (n.d.). What is 3-Carboxyphenylboronic acid and its role in Suzuki coupling reaction?. Guidechem.
- ResearchGate. (n.d.). Optimization of conditions for the Suzuki-Miyaura coupling. [a].
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Suzuki Coupling: Leveraging 3-Carboxyphenylboronic Acid for Drug Discovery.
- MDPI. (2017).
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
- Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. (n.d.). NIH.
- ResearchGate. (n.d.). Pd‐catalyzed Three‐component Cross‐coupling of Arylhydrazides with Arylboronic Acids and TFBen: Facile Access to Diaryl Ketones via Denitrogenative Carbonylation.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a.
- ResearchGate. (n.d.). Palladium-Catalyzed Homocoupling of Arylboronic Acids and Esters Using Fluoride in Aqueous Solvents.
- ResearchGate. (2017). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. (2021).
- Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005). PubMed.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
- ResearchGate. (n.d.). Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules.
- Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction. YouTube.
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
Sources
- 1. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3-Carboxy-2-fluorophenylboronic Acid
Welcome to our dedicated technical resource for scientists and researchers engaged in Suzuki-Miyaura cross-coupling reactions. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) specifically tailored to the challenges encountered when using 3-Carboxy-2-fluorophenylboronic acid. This substrate, characterized by both steric hindrance from the ortho-fluoro group and the electronic-withdrawing and coordinating nature of the carboxylic acid, presents a unique set of obstacles to achieving high reaction yields.
Our goal is to equip you with the mechanistic understanding and practical solutions needed to navigate these complexities and optimize your synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial challenges and questions that arise during the coupling of this compound.
Q1: My reaction yield is extremely low or fails completely. What are the primary factors to investigate with this specific boronic acid?
A1: When working with this compound, low yields can often be attributed to a combination of steric and electronic factors. The ortho-fluoro and meta-carboxy substituents create a sterically hindered and electron-deficient system. Here are the first points to check:
-
Protodeboronation: This is a major side reaction where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen.[1] Electron-deficient arylboronic acids are particularly susceptible to this process. Ensure you are using fresh, high-purity boronic acid.
-
Catalyst Deactivation: The carboxylate group can coordinate with the palladium center, potentially deactivating the catalyst.[2] This is a common issue with substrates bearing carboxylic acids.
-
Inefficient Transmetalation: The combination of steric hindrance from the ortho-fluoro group and the electron-withdrawing nature of both substituents can slow down the crucial transmetalation step in the catalytic cycle.[3]
-
Base Selection: The choice of base is critical. It must be strong enough to activate the boronic acid to form the more nucleophilic boronate "ate" complex, but not so strong that it promotes unwanted side reactions or decomposition of starting materials.[4][5]
Q2: I'm observing significant amounts of homocoupled product from my boronic acid. What causes this and how can I minimize it?
A2: Homocoupling of boronic acids to form a biaryl byproduct is often a result of the presence of oxygen in the reaction mixture.[6] Oxygen can facilitate the oxidative coupling of two boronic acid molecules, mediated by the palladium catalyst. To minimize this:
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed. This can be achieved by bubbling an inert gas (like argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.[1]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.[1]
-
Fresh Catalyst: Use a high-quality, active palladium source. Degraded catalysts can sometimes favor side reactions like homocoupling.
Q3: Can the carboxylic acid group interfere with the reaction? Should I protect it?
A3: Yes, the carboxylic acid can interfere. It can be deprotonated by the base, and the resulting carboxylate can coordinate to the palladium catalyst, inhibiting its activity.[2] While protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a viable strategy to circumvent this issue, optimizing the reaction conditions can often allow for successful coupling without this extra step.[3] If you continue to face issues, converting the carboxylic acid to a methyl ester is a reliable alternative.[3]
Part 2: In-Depth Troubleshooting & Optimization Strategies
Issue 1: Low Yield Due to Inefficient Catalysis
The primary challenge with this compound is overcoming the steric and electronic hurdles that impede the catalytic cycle.
Causality: The ortho-fluoro group sterically hinders the approach of the boronic acid to the palladium center during transmetalation.[7] Simultaneously, the electron-withdrawing effects of both the fluorine and carboxylic acid groups decrease the nucleophilicity of the arylboron species, slowing this key step.
Troubleshooting Workflow: Catalyst System Optimization
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
1. Ligand Selection: The Key to Success
For sterically hindered substrates, the choice of phosphine ligand is paramount. The ligand must be bulky enough to promote reductive elimination but also electron-rich to facilitate the initial oxidative addition step.[6][8]
-
Recommended Ligands: Buchwald-type biarylphosphine ligands are highly effective for challenging couplings.[9]
-
SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl): An excellent starting point, known for its effectiveness with sterically demanding substrates.
-
XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Even bulkier than SPhos, often provides superior results for tetra-ortho-substituted biaryl synthesis.[10]
-
RuPhos (dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly active ligand for hindered couplings.
-
2. Palladium Source and Precatalysts
Using modern palladium precatalysts can significantly improve reaction outcomes by ensuring the efficient generation of the active Pd(0) species.
-
Recommended Precatalysts:
-
XPhos Pd G3/G4: These are highly active and air-stable precatalysts that often give excellent results where other catalysts fail.
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A common Pd(0) source, but requires careful handling as it can be sensitive to air and light. Must be used with an appropriate ligand.
-
Pd(OAc)₂ (Palladium(II) Acetate): A Pd(II) source that is reduced in situ to Pd(0). Also requires a ligand.
-
Table 1: Recommended Catalyst Systems for Hindered Coupling
| Palladium Source | Ligand | Typical Loading (mol%) | Key Advantages |
| XPhos Pd G3 | (Integrated) | 1-2 | High activity, air-stable, reliable for hindered substrates. |
| Pd₂(dba)₃ | SPhos or XPhos | 1-3 (Pd), 2-6 (Ligand) | Potent system, allows for modularity. |
| Pd(OAc)₂ | RuPhos | 2-5 (Pd), 4-10 (Ligand) | Cost-effective, robust for many applications. |
Issue 2: The Critical Role of the Base and Solvent System
Causality: The base has multiple roles in the Suzuki coupling: it activates the boronic acid to form a more reactive boronate "ate" complex and facilitates the regeneration of the catalyst.[11][12] For substrates with acidic protons, like our carboxylic acid, an additional equivalent of base is required to first neutralize the acid before it can participate in the catalytic cycle.[2] The solvent system must solubilize all components and operate at a temperature that provides sufficient energy for the reaction to proceed without causing decomposition.[13]
1. Base Selection
A moderately strong base is often ideal. Strong bases like alkoxides can cause hydrolysis of ester functionalities if present on the coupling partner. Weaker bases may not be sufficient to drive the reaction.
-
Recommended Bases:
-
K₃PO₄ (Potassium Phosphate): Often an excellent choice for hindered couplings, providing a good balance of strength and solubility.
-
K₂CO₃ (Potassium Carbonate): A common and effective base, particularly in aqueous solvent mixtures.[5]
-
Cs₂CO₃ (Cesium Carbonate): A stronger and more soluble carbonate base that can sometimes improve yields when others fail.
-
CsF (Cesium Fluoride): Fluoride ions are believed to have a unique role in activating the boronic acid.[5]
-
2. Solvent and Temperature Optimization
A polar aprotic solvent, often with a small amount of water, is typically used. Water can help to solubilize the base and the boronate intermediate.
-
Recommended Solvent Systems:
-
Dioxane/H₂O (e.g., 4:1 or 5:1 ratio): A very common and effective system for Suzuki couplings.
-
Toluene/H₂O: Can be useful, especially at higher temperatures.
-
2-MeTHF/H₂O: A greener alternative to dioxane and THF.
-
-
Temperature: Reactions involving hindered substrates often require elevated temperatures to overcome the activation energy barrier. A typical range is 80-110 °C .[14] Monitor the reaction for starting material decomposition at higher temperatures.
Part 3: Experimental Protocols
Protocol 1: Standard Conditions (Initial Attempt)
This protocol represents a common starting point for a Suzuki coupling reaction.
-
To a flame-dried Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and K₂CO₃ (2.5 equivalents).
-
Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add Pd(PPh₃)₄ (5 mol%).
-
Add a degassed solvent mixture of dioxane and water (4:1, to achieve a concentration of ~0.1 M with respect to the aryl halide).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
Expected Outcome: This protocol may result in low to moderate yields due to the use of a less effective catalyst system for this challenging substrate.
Protocol 2: Optimized Conditions for Hindered Substrates
This protocol incorporates the use of a modern catalyst system and optimized base.
-
To a microwave vial or Schlenk flask, add this compound (1.5 equivalents), the aryl halide (1.0 equivalent), and K₃PO₄ (3.0 equivalents).
-
Add the XPhos Pd G3 precatalyst (2 mol%).
-
Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Add a degassed solvent mixture of dioxane and water (5:1, to achieve a concentration of ~0.1 M).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid, then extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Expected Outcome: This optimized protocol is expected to provide significantly higher yields by effectively addressing the steric and electronic challenges of the substrate.
Part 4: Mechanistic Considerations
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to troubleshooting. The reaction proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[15]
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
common side reactions with 3-Carboxy-2-fluorophenylboronic acid
An in-depth technical guide from the Senior Application Scientist's desk.
Technical Support Center: 3-Carboxy-2-fluorophenylboronic Acid
Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for experiments involving this compound. As a Senior Application Scientist, my goal is to explain the causality behind common experimental challenges and provide robust, field-proven protocols to ensure the success of your Suzuki-Miyaura cross-coupling reactions.
Understanding the Reagent: A Molecule with Unique Challenges
This compound is a valuable building block in medicinal chemistry and materials science. However, its unique electronic and steric properties present specific challenges. The presence of two electron-withdrawing groups (EWGs)—the ortho-fluorine and meta-carboxylic acid—renders the aryl ring electron-deficient. This electronic nature significantly influences the stability of the C-B bond and the overall reactivity profile, making it susceptible to specific side reactions that can diminish the yield of your desired product.[1][2][3][4] This guide will address the most common issues head-on and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address the most common problems encountered when using this reagent.
Q1: My Suzuki-Miyaura reaction is failing or giving very low yields. What are the most common causes?
A1: Failure or low yields with this substrate typically stem from three primary issues: (1) Protodeboronation , (2) Homocoupling , and (3) Catalyst Inactivation . The electron-deficient nature of the boronic acid makes it particularly prone to protodeboronation, where the boronic acid group is replaced by a hydrogen.[3][5][6] Homocoupling, the dimerization of the boronic acid, is another common pitfall, often exacerbated by residual oxygen or specific reaction mechanisms favored by electron-poor arenes.[1][7][8] Finally, the carboxylic acid moiety itself can interfere with the catalyst.[9]
Use the following flowchart to diagnose the potential issue in your experiment.
Caption: Troubleshooting workflow for failed reactions.
Q2: I'm observing a significant amount of 2-fluorobenzoic acid in my reaction mixture. What is this and how can I prevent it?
A2: This is a classic case of protodeboronation , an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond.[5][10] For this compound, this results in the formation of 2-fluorobenzoic acid. Electron-deficient arylboronic acids are particularly susceptible to this process, which can be accelerated by base, high temperatures, and extended reaction times.[4][11][12]
Mechanism Insight: Base-catalyzed protodeboronation can proceed through different pathways. For highly electron-deficient systems like this one, a mechanism involving the formation of a transient aryl anion may compete with a concerted protonolysis, making the substrate inherently less stable under basic conditions.[4][12]
Mitigation Strategies: The key is to accelerate the productive Suzuki coupling so that it outcompetes the protodeboronation pathway.
| Parameter | Recommendation | Rationale |
| Base Selection | Use weaker, non-hydroxide bases like K₃PO₄ or K₂CO₃.[6] CsF can also be effective, especially if ester groups are present elsewhere in the molecule.[13] | Strong bases (e.g., NaOH, KOH) create a high concentration of hydroxide ions, which directly promotes protodeboronation. Weaker bases provide a sufficiently basic medium for the catalytic cycle with a lower risk of C-B bond cleavage. |
| Temperature | Run the reaction at the lowest temperature that allows for efficient coupling (e.g., 60-80 °C). | Protodeboronation has a significant activation energy. Lowering the temperature can dramatically reduce its rate relative to the desired cross-coupling. |
| Catalyst System | Employ a highly active catalyst system, such as a modern palladacycle precatalyst (e.g., G2-G4 Buchwald precatalysts) with a sterically hindered biarylphosphine ligand (e.g., SPhos, XPhos).[13][14] | These advanced catalyst systems promote very fast oxidative addition and reductive elimination, shortening the overall reaction time and minimizing the opportunity for the boronic acid to decompose.[6] |
| Advanced Strategy | Use a "slow-release" boronic acid derivative, such as a MIDA boronate ester.[5] | MIDA boronates are stable and slowly hydrolyze under the reaction conditions to release the active boronic acid. This keeps the instantaneous concentration of the unstable boronic acid low, suppressing side reactions.[5][6] |
Q3: A byproduct with a mass corresponding to a dimer of my boronic acid (2,2'-difluoro-3,3'-dicarboxybiphenyl) is forming. What is this and why is it happening?
A3: You are observing homocoupling . This side reaction can occur through two primary mechanisms:
-
Oxygen-Mediated Pathway: This is the most common cause. If oxygen is present in the reaction, it can oxidize the Pd(0) catalyst, leading to a catalytic cycle that couples two boronic acid molecules.[7][8] The mechanism involves the formation of a palladium peroxo complex which reacts with the boronic acid.[7][15]
-
Protonolysis/Transmetalation Pathway: For electron-deficient arylboronic acids, an alternative mechanism that does not require oxygen has been identified.[1][2] This pathway can become significant under certain conditions and contributes to byproduct formation even in well-degassed reactions.
Mitigation Strategies:
-
Rigorous Degassing: This is the single most critical step to prevent oxygen-mediated homocoupling. Ensure all solvents are thoroughly degassed (e.g., by sparging with argon for 30-60 minutes or using several freeze-pump-thaw cycles). Assemble your reaction under a strict inert atmosphere (argon or nitrogen).[6][14]
-
Use a Pd(0) Precatalyst: Start with a well-defined Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄. While Pd(II) precatalysts like Pd(OAc)₂ are common, their in-situ reduction can sometimes be inefficient, leaving behind Pd(II) species that may promote homocoupling.[6]
-
Control Stoichiometry: Ensure the aryl halide is the limiting reagent. Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is standard, but a large excess can sometimes favor side reactions.
Caption: Competing reaction pathways in Suzuki-Miyaura coupling.
Q4: My reaction is sluggish or stalls completely. Could the carboxylic acid group be the problem?
A4: Yes, the carboxylic acid can directly interfere with the reaction. The issue is twofold:
-
Acid-Base Neutralization: The carboxylic acid will react with the base you add for the catalytic cycle. If you only add the standard 2-3 equivalents of base, a significant portion will be consumed neutralizing the acidic proton of your starting material, leaving insufficient base to facilitate the crucial transmetalation step of the Suzuki reaction.[9][13]
-
Catalyst Inhibition: The resulting carboxylate anion can coordinate to the palladium center. This coordination can potentially slow down or completely inhibit the catalytic cycle by occupying a coordination site needed for the aryl halide or the boronic acid.[9]
Solutions:
-
Increase Base Equivalents: Add at least one extra equivalent of base to account for the acidic proton on the carboxylic acid. For example, if the protocol calls for 2.0 eq. of K₂CO₃, use 3.0 eq. instead.
-
Protecting Group Strategy: In particularly difficult cases, consider protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester). Perform the Suzuki coupling on the esterified substrate and then hydrolyze the ester in a separate step to reveal the carboxylic acid. This completely removes the possibility of catalyst inhibition by the carboxylate.[9]
Recommended Experimental Protocols
Protocol 1: General Optimized Suzuki-Miyaura Coupling
This protocol is designed as a robust starting point to maximize yield and minimize side reactions.
Materials:
-
Aryl Halide (1.0 eq.)
-
This compound (1.2 eq.)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq.)
-
XPhos Pd G3 (Buchwald precatalyst, 1-2 mol%)
-
Solvent: 1,4-Dioxane/Water (10:1), thoroughly degassed
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide, this compound, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon three times to ensure a completely inert atmosphere.
-
Reagent Addition: Under a positive pressure of argon, add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The final concentration should be ~0.1 M with respect to the aryl halide.
-
Reaction: Place the vessel in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction should ideally be complete within 1-4 hours. Avoid unnecessarily long reaction times.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to ensure the carboxylic acid is protonated. Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Advanced Strategy - MIDA Boronate Ester for Challenging Couplings
This protocol is for cases where protodeboronation remains a significant issue despite optimization.
Part A: Synthesis of the MIDA Boronate Ester
-
In a vial, suspend this compound (1.0 eq.) and N-methyliminodiacetic acid (MIDA, 1.1 eq.) in DMSO.
-
Heat the mixture at 80-100 °C until all solids dissolve and the reaction is complete (monitor by LC-MS, looking for the disappearance of the boronic acid).
-
Precipitate the MIDA boronate ester by adding the reaction mixture to a vigorously stirred volume of an appropriate solvent like dichloromethane.
-
Isolate the solid product by vacuum filtration, wash with cold solvent, and dry under vacuum.
Part B: Suzuki-Miyaura Coupling with the MIDA Ester
-
Follow the setup in Protocol 1 , but use the newly synthesized this compound MIDA ester (1.1 eq.) in place of the boronic acid.
-
Use a base such as K₃PO₄ (3.0 eq.) in a suitable solvent system (e.g., THF/water). The water is necessary for the slow hydrolysis of the MIDA ester to release the boronic acid.[5][6]
-
Run and monitor the reaction as described previously. The reaction may require slightly longer times due to the slow-release nature of the reagent.
Analytical Data Summary
Use the following table to help identify key species in your reaction mixture by mass spectrometry.
| Compound | Structure | Role | Formula | Exact Mass |
| This compound | F-C₆H₃(COOH)-B(OH)₂ | Starting Material | C₇H₆BFO₄ | 183.03 |
| 2-Fluorobenzoic acid | F-C₆H₄-COOH | Protodeboronation Product | C₇H₅FO₂ | 140.03 |
| 2,2'-Difluoro-3,3'-dicarboxybiphenyl | [F-C₆H₃(COOH)]₂ | Homocoupling Product | C₁₄H₈F₂O₄ | 278.04 |
| Desired Product (Example) | Ar-C₆H₃(F)-COOH | Desired Product | Varies | Varies |
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 133(41), 16552–16562. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF on ResearchGate. [Link]
-
Wikipedia. Protodeboronation. Wikimedia Foundation. [Link]
-
Lozada, J., Liu, Z., & Perrin, D. M. (2014). Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. The Journal of Organic Chemistry, 79(11), 5365–5368. [Link]
-
Molloy, J. J., O'Rourke, K. M., Frias, C. P., et al. (2019). Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen. Organic Chemistry Portal. [Link]
-
Ball, L. T., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1275–1288. [Link]
-
Ciofini, I., Adamo, C., & Amatore, C. (2007). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 111(23), 5097–5105. [Link]
-
Reddit r/chemhelp. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Angewandte Chemie International Edition, 53(8), 2087-2091. [Link]
-
Ball, L. T., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1275–1288. [Link]
-
Reddit r/Chempros. (2023). Struggling with Suzuki Reaction. [Link]
-
Yang, C., Zhang, L., Lu, C., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Nanotechnology, 16, 1246–1252. [Link]
-
Reddit r/Chempros. (2019). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Korenaga, T., Kosaki, T., & Fukumura, R. (2010). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Request PDF on ResearchGate. [Link]
-
Organic Chemistry Portal. Protodeboronation. [Link]
-
Dąbrowski, M., & Jurczak, J. (2011). Influence of fluorine substituents on the properties of phenylboronic compounds. Journal of Fluorine Chemistry, 132(11), 974-984. [Link]
-
Cox, P. A., Reid, M., & Leach, A. G. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
-
Reddit r/OrganicChemistry. (2021). Do carboxylic acids interfere with Suzukis?. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Protodeboronation [organic-chemistry.org]
- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
solubility issues of 3-Carboxy-2-fluorophenylboronic acid in organic solvents
Welcome to the technical support center for 3-Carboxy-2-fluorophenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common yet challenging solubility issues associated with this versatile reagent. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.
Introduction: Understanding the Challenge
This compound is a trifunctional molecule. Its properties are governed by the interplay of three key groups on the phenyl ring:
-
Boronic Acid (-B(OH)₂): This group is essential for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] It is polar and capable of hydrogen bonding. A significant and often overlooked characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[2] This equilibrium is influenced by solvent and temperature, and the boroxine form often exhibits markedly different solubility from the monomeric acid.[2]
-
Carboxylic Acid (-COOH): A polar, acidic group that can be deprotonated in the presence of a base. Its presence dramatically influences the overall polarity and solubility of the molecule, particularly in aqueous or basic solutions.
-
Fluorine (-F): An electron-withdrawing group that modulates the electronic properties of the phenyl ring and the reactivity of the boronic acid.
The combination of a hydrophilic carboxylic acid and a polar boronic acid on a relatively nonpolar phenyl ring creates a molecule with complex solubility behavior, making solvent selection a critical step for successful reactivity.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my reaction solvent?
This is the most common issue. The primary reasons are:
-
Solvent Mismatch: The polarity of your solvent may not be suitable for this highly polar molecule. Nonpolar solvents like hexanes or toluene alone are often poor choices.
-
Formation of Boroxine: Commercial boronic acids often exist as a mixture of the acid and its less soluble boroxine anhydride.[2] This can lead to a significant portion of the material remaining insoluble.
-
Low Temperature: Solubility is temperature-dependent. Attempting to dissolve the material at room temperature may be insufficient.
Q2: I see conflicting information about solubility. Is this compound soluble in water?
While the carboxylic acid group suggests water solubility, many arylboronic acids have low solubility in neutral water.[3][4] The molecule can be dissolved in aqueous basic solutions (e.g., using Na₂CO₃, K₂CO₃, or NaOH), where the carboxylic acid is deprotonated to the more soluble carboxylate salt. This is a common strategy in Suzuki coupling reactions.[5][6]
Q3: Can I use heat to help dissolve the compound?
Yes, gentle heating is a standard technique to increase the solubility of most solids. For this compound, warming the mixture can help break down intermolecular forces and shift the boroxine equilibrium back towards the more soluble monomeric acid. However, be mindful of your solvent's boiling point and the thermal stability of other reagents in your reaction.
Q4: Does the purity of the boronic acid affect its solubility?
Absolutely. Impurities or a high percentage of the boroxine anhydride can significantly hinder dissolution. If you suspect purity issues, consider purifying the material or using a freshly opened bottle from a reliable supplier.
Troubleshooting Guide: Practical Solutions for Solubility Issues
This section provides actionable steps to address solubility problems during experimental setup, particularly for Suzuki-Miyaura cross-coupling reactions.
Initial Solvent Selection
The choice of solvent is the most critical factor. Due to the compound's polarity, polar aprotic solvents or solvent mixtures are generally the most effective.
| Solvent Class | Examples | Suitability for this compound | Rationale & Causality |
| Polar Aprotic | DMF, DMAc, DMSO, Dioxane, THF | Highly Recommended | These solvents have high dielectric constants and can effectively solvate the polar carboxylic and boronic acid groups without interfering with their reactivity. Dioxane and THF are very common in Suzuki coupling protocols. |
| Polar Protic | Alcohols (Ethanol, n-Propanol), Water | Good (often in mixtures or with base) | Alcohols can act as hydrogen bond donors and acceptors, aiding dissolution. Water is effective primarily when a base is used to form the carboxylate salt.[6] A common system is a mixture of an organic solvent (like toluene or THF) and an aqueous base solution.[5][7] |
| Nonpolar | Toluene, Hexanes, Chloroform | Poor (as single solvents) | These solvents cannot effectively solvate the highly polar functional groups. Toluene is often used in biphasic Suzuki reactions but requires an aqueous phase with a base for the boronic acid to dissolve and react.[6] Phenylboronic acid generally shows very low solubility in hydrocarbons.[2][8][9] |
Visual Troubleshooting Workflow
If you encounter an insoluble solid, follow this logical workflow to diagnose and solve the problem.
Caption: Troubleshooting workflow for dissolving this compound.
Experimental Protocols
Protocol 1: Standard Dissolution for Suzuki-Miyaura Coupling
This protocol is a self-validating system for achieving a homogeneous solution prior to adding the palladium catalyst, which is crucial for reproducible results.
Objective: To completely dissolve this compound for a typical Suzuki cross-coupling reaction.
Materials:
-
This compound
-
Aryl halide (your coupling partner)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., Dioxane/Water 4:1)
-
Reaction vessel with magnetic stir bar
-
Nitrogen or Argon inlet
Procedure:
-
Vessel Preparation: To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add the this compound (typically 1.1-1.5 equivalents) and the aryl halide (1.0 equivalent).
-
Add Organic Solvent: Add the primary organic solvent (e.g., Dioxane). Begin stirring.
-
Self-Validation Check: You will likely observe a heterogeneous slurry at this stage. This is expected.
-
-
Add Aqueous Base: In a separate vial, dissolve the base (typically 2.0-3.0 equivalents) in the required amount of water. Add this aqueous solution to the reaction vessel.
-
Apply Gentle Heat: Begin warming the reaction mixture to 40-60 °C while stirring vigorously.
-
Expert Insight: Heating helps overcome the activation energy for dissolution and can help break up the boroxine anhydride. The base deprotonates the carboxylic acid, forming the highly soluble carboxylate salt, which is the primary driver of dissolution in these systems.
-
-
Visual Confirmation: Continue stirring and warming until the entire mixture becomes a clear, homogeneous solution. This may take 15-30 minutes.
-
Self-Validation Check: Do NOT proceed until the solution is fully homogeneous. Adding the catalyst to a slurry will result in poor reaction kinetics and inconsistent yields.
-
-
Catalyst Addition: Once the solution is clear, cool to the desired reaction temperature (if necessary) and add your palladium catalyst and ligand. Proceed with your reaction as planned.
Understanding the Boronic Acid-Boroxine Equilibrium
The equilibrium between the monomer and the cyclic anhydride (boroxine) is a key concept for understanding the behavior of this reagent.
Caption: The reversible dehydration of boronic acid to its boroxine anhydride.
This equilibrium explains why adding water (often as an aqueous base solution) is so effective. According to Le Châtelier's principle, adding water shifts the equilibrium to the left, favoring the formation of the more soluble monomeric boronic acid.
References
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499–4505. [Link]
-
Leszczyński, P., et al. (2020). Solubility of investigated compounds in water. ResearchGate. [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Link]
-
PubChem. (n.d.). 4-Carboxy-3-fluorophenylboronic acid. National Center for Biotechnology Information. [Link]
-
Leszczyński, P., et al. (2020). Solubility of phenylboronic compounds in water. ResearchGate. [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]
-
ChemBK. (2024). 4-Carboxy-3-fluorobenzeneboronic acid. ChemBK. [Link]
-
University of Rochester. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Department of Chemistry. [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Gümüş, İ., et al. (2018). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 8(30), 16835–16843. [Link]
-
Juhl, M., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Molecules, 22(10), 1731. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. www1.udel.edu [www1.udel.edu]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of 3-Carboxy-2-fluorophenylboronic Acid Reaction Products
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-carboxy-2-fluorophenylboronic acid and its derivatives. This resource provides in-depth troubleshooting advice and frequently asked questions to address common purification challenges encountered during your experiments, particularly following Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity for your target compounds.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of reaction products derived from this compound.
Question 1: My final product is contaminated with residual palladium catalyst, which appears as a black solid or colloidal suspension. How can I remove it?
Answer:
Residual palladium is a frequent issue in Suzuki-Miyaura coupling reactions.[1][2] Its removal is crucial, especially for pharmaceutical applications. Here’s a breakdown of causes and solutions:
-
Probable Causes:
-
Solutions:
-
Filtration through Celite® or Silica Gel: After the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter it through a pad of Celite® or a small plug of silica gel.[4] This is often effective for removing heterogeneous catalysts and precipitated palladium black.
-
Aqueous Washes: Certain palladium species can be removed with aqueous washes. A standard workup involving washes with water and brine can help reduce palladium contamination.[5]
-
Use of Scavengers: For stubborn residual palladium, consider using a scavenger. Thiol-functionalized silica gels or polymers can effectively bind to and remove palladium. These are commercially available and can be added to the crude product solution, stirred for a period, and then filtered off.
-
Charcoal Treatment: Activated carbon can be used to adsorb residual palladium. Dissolve your crude product in a suitable solvent, add a small amount of activated carbon, stir for 1-2 hours, and then filter through Celite®. Be mindful that this can sometimes lead to loss of product due to adsorption.
-
| Method | Advantages | Disadvantages |
| Filtration | Simple, fast, and inexpensive. | May not remove finely dispersed or soluble palladium. |
| Aqueous Washes | Easy to perform as part of a standard workup. | Limited effectiveness for many palladium species. |
| Scavengers | Highly effective for a broad range of palladium species. | Adds cost and an additional step to the purification. |
| Charcoal Treatment | Effective and inexpensive. | Can lead to product loss. |
Question 2: I'm struggling to separate my desired biphenyl carboxylic acid product from the unreacted this compound. They have similar polarities and co-elute during column chromatography.
Answer:
This is a common challenge due to the presence of the polar carboxylic acid group on both your product and the starting boronic acid.[3]
-
Probable Causes:
-
Similar Polarity: The carboxylic acid moiety dominates the polarity profile of both molecules, leading to poor separation on normal-phase silica gel.
-
Tailing on Silica Gel: Carboxylic acids can interact strongly with the acidic silanol groups on silica, causing significant tailing and broad peaks during chromatography.[3]
-
-
Solutions:
-
Acid/Base Extraction: This is often the most effective method.
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
-
Wash with an aqueous basic solution (e.g., 1 M NaOH or Na₂CO₃). Both your product and the unreacted boronic acid will be deprotonated and move into the aqueous layer.
-
Wash the organic layer with water to remove any remaining basic solution.
-
Carefully acidify the combined aqueous layers with cold 10% HCl until a precipitate forms (your product and the unreacted boronic acid).[6]
-
Extract the aqueous layer multiple times with ethyl acetate.
-
The combined organic extracts now contain your purified product, free from non-acidic impurities.
-
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique.
-
For biphenyl carboxylic acids, a common solvent system is aqueous ethanol or a mixture of benzene and petroleum ether.[7]
-
Dissolve the crude product in a minimum amount of hot solvent, and then allow it to cool slowly to form crystals.
-
-
Chromatography with Additives: If chromatography is necessary, you can improve the separation by modifying your mobile phase.
-
Add a small amount of acetic acid or formic acid (e.g., 0.5-1%) to your eluent. This will protonate the carboxylic acids and reduce their interaction with the silica gel, resulting in sharper peaks and better separation.
-
A dichloromethane/methanol solvent system is often more effective for polar compounds than ethyl acetate/hexane.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for the workup of a Suzuki-Miyaura reaction involving this compound?
A1: A typical workup involves cooling the reaction mixture, diluting it with an organic solvent (like ethyl acetate) and water, and then separating the layers. The organic layer should be washed sequentially with a base (e.g., Na₂CO₃ solution) to remove unreacted boronic acid, followed by water and brine.[5] The product can then be isolated by drying the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄) and evaporating the solvent under reduced pressure.[6]
Q2: How can I avoid the formation of homocoupled byproducts?
A2: Homocoupling of the boronic acid can be a significant side reaction. To minimize this, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Additionally, using the appropriate palladium catalyst and ligands can suppress homocoupling.
Q3: Is it possible to purify my product without using column chromatography?
A3: Yes, in many cases. If your product is a solid with good crystallinity, recrystallization is often the preferred method as it can be more scalable and cost-effective than chromatography.[1] Acid/base extraction is also a very powerful non-chromatographic technique for separating acidic products from neutral or basic impurities.[3]
Q4: My product is an oil and cannot be recrystallized. What are my options?
A4: For oily products, column chromatography is the most common purification method. If you are facing difficulties with standard silica gel chromatography, consider the following:
-
Reverse-Phase Chromatography (C18): This can be effective for polar compounds. You would typically use a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid.
-
Use of Additives in Normal-Phase Chromatography: As mentioned in the troubleshooting section, adding a small amount of acid to your eluent can significantly improve the chromatography of acidic compounds on silica gel.
Q5: How can I confirm the purity of my final product?
A5: A combination of analytical techniques should be used to confirm purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This will confirm the structure of your compound and help identify any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This will give you an indication of the purity by showing the number of components in your sample and their mass-to-charge ratios.
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the purity of your compound.
Experimental Protocols
Protocol 1: General Workup and Acid/Base Extraction
-
Reaction Quenching: Once the reaction is complete, cool the reaction vessel to room temperature.
-
Dilution: Dilute the reaction mixture with ethyl acetate (EtOAc) and water.
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extraction of Organics: Extract the aqueous layer with two more portions of EtOAc.
-
Combine and Wash: Combine all organic layers and wash with 1 M NaOH (aq).
-
Isolate Acidic Components: Separate the layers and collect the aqueous (basic) layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with 10% HCl (aq) until a precipitate is observed and the pH is acidic.[6]
-
Product Extraction: Extract the acidified aqueous layer three times with EtOAc.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[6]
Protocol 2: Recrystallization of a Biphenyl Carboxylic Acid
-
Solvent Selection: Choose a suitable solvent system. Aqueous ethanol is a good starting point for biphenyl carboxylic acids.[7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent mixture until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visual Workflows
Purification Decision Workflow
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Palladium Removal
Caption: Step-by-step guide for removing palladium catalyst residues.
References
-
Butters, M., et al. (2010). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 14(6), 1414–1419. [Link]
-
Lee, C.-H., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 33. [Link]
-
StormRaider8, et al. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid? r/chemhelp. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2009). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
-
Wang, Y., et al. (2015). Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography. Journal of Chromatography A, 1416, 129–135. [Link]
-
Khlebnikov, V. (2016). Can I remove boronic acid using Work up process? ResearchGate. [Link]
-
Suzuki, A. (2011). Suzuki reaction. Wikipedia. [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(25), 8885–8888. [Link]
-
Liu, W., et al. (2019). Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed by water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. [Link]
-
Kitano, Y., & Arisawa, M. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego. [Link]
-
Erami, R. S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
-
Llorens Palomo, L. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
Sources
Technical Support Center: Suzuki-Miyaura Coupling with 3-Carboxy-2-fluorophenylboronic Acid
Prepared by the Senior Application Scientist Team
This technical guide is designed for researchers, scientists, and drug development professionals utilizing 3-Carboxy-2-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The unique substitution pattern of this reagent—featuring both an acidic carboxyl group and an electron-withdrawing ortho-fluoro group—presents specific challenges that can impact reaction efficiency and yield. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate these challenges successfully.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical when working with this compound?
The base in a Suzuki-Miyaura coupling reaction plays a multifaceted role, but its primary function is to activate the boronic acid.[1][2] It does this by reacting with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which is essential for the rate-determining transmetalation step of the catalytic cycle.[3][4]
However, with this compound, the situation is more complex for two main reasons:
-
Carboxylic Acid Deprotonation: The boronic acid possesses an acidic carboxylic acid group. In the presence of a base, this group is readily deprotonated to form a carboxylate. This newly formed carboxylate can act as a ligand and coordinate to the palladium catalyst. This coordination can stabilize the palladium(II) intermediate, hindering the subsequent reductive elimination step or even deactivating the catalyst entirely, leading to failed or low-yielding reactions.[5]
-
Risk of Protodeboronation: Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced with a C-H bond, effectively destroying the boronic acid.[6] This process is often accelerated by the presence of strong bases and a proton source, such as water in the solvent system.[7]
Therefore, the ideal base must be strong enough to facilitate the formation of the reactive boronate species but not so strong that it promotes catalyst deactivation or significant protodeboronation.
Q2: I'm observing low yield and recovering mostly my starting materials. What are the likely causes and how can I troubleshoot this?
Low conversion is a frequent issue with this substrate. The troubleshooting process should be systematic, starting with the most probable causes.
Caption: A troubleshooting workflow for low-yield reactions.
Detailed Troubleshooting Steps:
-
Re-evaluate Your Base:
-
Problem: The base may be too strong (causing catalyst deactivation) or too weak (insufficient boronate formation).
-
Solution: Screen a panel of bases. If you started with a strong base like NaOH or Cs₂CO₃, switch to a milder one like potassium phosphate (K₃PO₄) or potassium fluoride (KF).[7] KF is known to activate boronic acids while leaving base-labile groups unaffected.[1]
-
-
Address Potential Catalyst Deactivation:
-
Problem: The deprotonated carboxylic acid is likely inhibiting your palladium catalyst.[5]
-
Solution 1 (Recommended): Protect the carboxylic acid by converting it to a methyl or ethyl ester prior to the coupling. This removes the problematic acidic proton. The ester can be easily hydrolyzed back to the carboxylic acid in a subsequent step.[5]
-
Solution 2: Employ a more robust catalyst system. Pre-catalysts featuring bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often more resistant to deactivation and can be effective for challenging substrates.[7][8]
-
-
Ensure Anhydrous and Oxygen-Free Conditions:
-
Problem: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[6][7] Water, while often necessary for solubility, is the proton source for protodeboronation.
-
Solution: Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes). The reaction should be run under a strict inert atmosphere from start to finish. If protodeboronation is a major issue, switching to anhydrous conditions with a base like KF can be beneficial.[7]
-
Q3: Which base should I choose? Can you provide a comparison?
The optimal base is highly dependent on the specific aryl halide coupling partner and the solvent system. However, a general guide can be established.
| Base | Chemical Formula | Typical Strength | Pros | Cons | Best For... |
| Potassium Phosphate | K₃PO₄ | Moderate-Strong | Often effective for difficult couplings; good general-purpose choice.[7] | Can still be too basic, leading to catalyst inhibition. | Initial screening for challenging aryl halides. |
| Potassium Carbonate | K₂CO₃ | Moderate | Widely used, inexpensive, effective for many standard couplings.[9][10] | Can promote catalyst deactivation with this specific substrate. | Simpler, more reactive aryl halides (iodides, bromides). |
| Cesium Carbonate | Cs₂CO₃ | Strong | High solubility in organic solvents can be advantageous. | Often too strong, high risk of catalyst deactivation and protodeboronation. | Situations where other bases have failed and high basicity is required. |
| Potassium Fluoride | KF | Mild | Activates boronic acid with minimal basicity; reduces protodeboronation risk.[1][7] | May not be sufficiently basic for less reactive aryl chlorides. | Substrates sensitive to strong bases; reactions where protodeboronation is a major issue. |
| Sodium Hydroxide | NaOH | Very Strong | Inexpensive and very strong. | Generally too harsh; high risk of side reactions and catalyst poisoning.[7] | Not recommended for this substrate. |
| Triethylamine (TEA) | Et₃N | Mild (Organic) | Useful for anhydrous conditions. | Often not effective enough to promote efficient transmetalation.[9] | Specific anhydrous applications; generally less effective than inorganic bases. |
Visualizing the Mechanism and Key Issues
Understanding the catalytic cycle and potential pitfalls is crucial for effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Plausible deactivation of the Pd(II) intermediate by the substrate's carboxylate group.
Optimized Experimental Protocol
This protocol provides a robust starting point for the coupling of this compound. It utilizes a milder base and a modern catalyst system known for its effectiveness with challenging substrates.
Reaction: Coupling of Aryl Bromide with this compound
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.3 equiv)
-
XPhos Pd G3 (Palladium Pre-catalyst, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.5 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.3 equiv), K₃PO₄ (2.5 equiv), and the XPhos Pd G3 catalyst (0.02 equiv).
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water via syringe to achieve a desired concentration (typically 0.1-0.2 M with respect to the aryl bromide) in a 5:1 ratio (dioxane:water).
-
Reaction: Place the sealed vial in a preheated heating block or oil bath set to 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. Check for the consumption of the limiting reagent (typically the aryl bromide).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product.
References
-
: Provides an overview of the Suzuki coupling mechanism, including the role of base in activating the boronic acid.
-
: Discusses the multiple roles of the base in the Suzuki-Miyaura reaction.
-
: A computational study analyzing the mechanistic pathways involving the base.
-
: General encyclopedic entry detailing the mechanism and role of the base.
-
: Further details on the influence of the base on reaction selectivity.
-
: A practical guide to troubleshooting, highlighting issues like protodeboronation and the importance of base selection.
-
: A discussion among chemists about the challenges of using carboxylic acid-containing substrates, including catalyst deactivation.
-
: Discusses base-free methods for sensitive boronic acids prone to protodeboronation.
-
: A comprehensive guide covering side reactions like protodeboronation and the importance of degassing.
-
: A study showing a comparison of different bases for a Suzuki-Miyaura reaction.
-
: A discussion forum where chemists suggest catalyst systems like XPhos for challenging couplings.
-
: An article detailing experimental conditions, including the use of K₂CO₃ as a base in a DMF/H₂O system.
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
improving reaction times for 3-Carboxy-2-fluorophenylboronic acid couplings
<Technical Support Center: Suzuki-Miyaura Couplings
A Specialist Guide for Improving Reaction Times with 3-Carboxy-2-fluorophenylboronic Acid
Introduction: Navigating the Challenges of a Unique Substrate
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving this compound. This substrate is a valuable building block in pharmaceutical and materials science, yet its unique substitution pattern presents distinct challenges that can lead to slow reaction times, low yields, and frustrating side reactions. The presence of an electron-withdrawing fluorine atom ortho to the boronic acid and a potentially coordinating carboxylic acid group meta to it creates a delicate electronic and steric environment.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond generic protocols to provide a deep, mechanistic understanding of the challenges and offers targeted, actionable solutions. As Senior Application Scientists, we aim to empower you with the knowledge to not just follow a protocol, but to troubleshoot and optimize it with confidence.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound so slow compared to other boronic acids?
A1: The slow reaction rate is primarily due to the electronic nature of the substrate. The ortho-fluoro group is strongly electron-withdrawing, which decreases the nucleophilicity of the boronic acid. This directly impacts the transmetalation step of the catalytic cycle—where the aryl group is transferred from boron to the palladium center—making it the rate-limiting step.[1] Additionally, the adjacent carboxylic acid group can interact with the palladium catalyst or the base, further complicating the reaction kinetics.
Q2: I'm observing a significant amount of a side product that appears to be 2-fluorobenzoic acid. What is happening?
A2: You are observing protodeboronation, a common and problematic side reaction where the C–B bond is cleaved and replaced by a C–H bond.[2][3] This process is often promoted by the basic and aqueous conditions typical of Suzuki couplings. Boronic acids with electron-withdrawing groups, like yours, can be particularly susceptible to this decomposition pathway, which consumes your starting material and reduces the overall yield.[3][4][5]
Q3: Can the carboxylic acid group interfere with the catalyst?
A3: Yes. The carboxylate, formed under basic conditions, can act as a ligand and coordinate to the palladium center. This potential chelation can sometimes stabilize catalytic intermediates but may also lead to the formation of inactive or less active catalyst species, thereby slowing down or halting the catalytic cycle.[6][7] The choice of base and solvent is critical to manage this interaction effectively.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues with detailed explanations and recommended actions.
Problem: Slow or Stalled Reaction (Low Conversion)
A sluggish reaction is the most common issue with this substrate. The primary cause is a slow transmetalation step. Here’s a systematic approach to accelerate it:
Causality: The electron-deficient nature of the boronic acid slows its transfer to the palladium catalyst. To overcome this, the catalytic system must be highly active and tailored to promote this specific step.
Solutions:
-
Enhance Catalyst Activity with Modern Ligands: Standard ligands like PPh₃ are often insufficient. Switch to bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos).[1] These ligands promote both the oxidative addition and the subsequent, crucial reductive elimination step, helping to drive the catalytic cycle forward.
-
Utilize Palladium Precatalysts: Instead of traditional palladium sources like Pd(OAc)₂, use modern palladium precatalysts (e.g., XPhos Pd G3). These complexes are designed to generate the active Pd(0) species rapidly and efficiently under mild conditions, which is crucial when dealing with unstable boronic acids.[4][8] This rapid catalyst activation ensures the desired cross-coupling outcompetes the boronic acid decomposition.[4][9]
-
Optimize the Base: A stronger base can accelerate transmetalation. However, strong bases can also promote protodeboronation. Start with a moderately strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[1] These bases are effective at activating the boronic acid without being overly aggressive.
-
Increase Reaction Temperature: Gently increasing the temperature (e.g., from 80 °C to 100-110 °C) can significantly boost the reaction rate.[1][10] However, monitor for increased decomposition of the boronic acid.
Troubleshooting Workflow for Slow Reactions
Caption: A step-by-step workflow for troubleshooting slow reactions.
Problem: Low Yield and Significant Protodeboronation
This indicates that the decomposition of the boronic acid is faster than the desired coupling reaction.
Causality: The C-B bond is susceptible to cleavage by proton sources (like water) under basic conditions.[2][3] The electron-withdrawing substituents on your boronic acid exacerbate this instability.[4][5]
Solutions:
-
Minimize Water Content: While aqueous bases are common, minimize the amount of water in the reaction. Use a solvent system like dioxane/H₂O (e.g., 10:1 ratio) or toluene/H₂O.[1] Ensure all solvents are thoroughly degassed to remove oxygen, which can also degrade the catalyst.[10]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a boronic ester (e.g., pinacol ester) or a trifluoroborate salt.[4][11] These derivatives are generally more stable to protodeboronation and slowly hydrolyze in situ to release the active boronic acid, keeping its ambient concentration low.[4][11]
-
Fast Catalysis is Key: The most effective strategy is to make the cross-coupling reaction kinetically much faster than the protodeboronation. Using a highly active precatalyst system (like XPhos Pd G3) at room temperature or slightly elevated temperatures (40 °C) can achieve excellent yields before significant decomposition occurs.[4][8]
Optimized Reaction Parameters & Protocols
Table 1: Recommended Reaction Components
| Component | Recommendation | Rationale |
| Palladium Source | XPhos Pd G3 (1-2 mol%) | Air- and moisture-stable precatalyst that ensures rapid generation of the active Pd(0) catalyst, outcompeting boronic acid decomposition.[4][8] |
| Ligand | XPhos or SPhos | Bulky, electron-rich ligands that accelerate both oxidative addition and reductive elimination, crucial for sterically hindered and electron-deficient substrates.[1] |
| Base | K₃PO₄ (2-3 equiv.) | Provides sufficient basicity to promote transmetalation without excessively accelerating protodeboronation.[1][10] |
| Solvent System | Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) | Aprotic solvent with minimal water to control the rate of protodeboronation. Must be rigorously degassed.[1] |
| Temperature | 40-100 °C | Start at a lower temperature (e.g., 40-60°C) with a highly active catalyst system. Increase only if the reaction is clean but slow.[4][8] |
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle highlighting the challenging transmetalation step.
Protocol: High-Efficiency Coupling of this compound
This protocol is designed as a robust starting point for achieving high yields and minimizing reaction times.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
XPhos Pd G3 precatalyst (1-2 mol%)
-
Degassed 1,4-Dioxane and Water (10:1 v/v)
Procedure:
-
Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and K₃PO₄.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated heating block or oil bath set to 60-80 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid, then extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Wikipedia. (2023). Protodeboronation. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]
-
McIntosh, M. D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 481-488. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]
-
Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. Retrieved from [Link]
-
Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Retrieved from [Link]
-
Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259–1274. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Troubleshooting Homocoupling with 3-Carboxy-2-fluorophenylboronic Acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with homocoupling byproducts, specifically when using 3-Carboxy-2-fluorophenylboronic acid. As Senior Application Scientists, we have compiled this resource to provide not only solutions but also the underlying mechanistic rationale to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a biaryl byproduct corresponding to the dimerization of this compound. What is the primary cause of this?
A1: This byproduct is known as a homocoupling product. It is a common side reaction in Suzuki couplings and is primarily caused by two pathways: oxygen-mediated coupling and direct coupling by a Palladium(II) precatalyst.[1][2] The presence of dissolved oxygen in your reaction can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the unwanted dimerization of the boronic acid.[3][4] Alternatively, if you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂(dppf) as a precatalyst, it can directly react with two molecules of the boronic acid to form the homocoupled product as part of the process of generating the active Pd(0) species required for the main catalytic cycle.[1][2]
Q2: Are boronic acids with electron-withdrawing groups, like this compound, more prone to homocoupling?
A2: Yes, electron-deficient arylboronic acids can be more susceptible to homocoupling.[5][6] The electronic properties of the substituents can influence the rates of the various steps in the catalytic cycle. While electron-withdrawing groups can sometimes be beneficial for other steps, they have been shown to favor the homocoupling pathway in certain contexts.[6] Additionally, the ortho-fluoro substituent introduces steric hindrance that can also alter the reaction landscape.
Q3: Can my choice of base affect the amount of homocoupling byproduct?
A3: Absolutely. The base is critical for activating the boronic acid for the transmetalation step.[7][8] However, a base that is too strong or used in excess can sometimes accelerate side reactions. For sensitive substrates, weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred over strong organic bases or hydroxides, as they provide a sufficient rate of reaction while minimizing byproduct formation.[2]
Q4: How can I quickly check if my reaction conditions are the problem?
A4: A simple control experiment can be very informative. Set up a reaction with your standard conditions but omit the aryl halide coupling partner. If you still observe the formation of the homocoupled dimer of this compound, it strongly indicates that your conditions (e.g., presence of oxygen, catalyst choice) are promoting this side reaction independently of the desired cross-coupling pathway.
Mechanistic Insights: Cross-Coupling vs. Homocoupling
Understanding the competing reaction pathways is crucial for effective troubleshooting. The desired Suzuki-Miyaura reaction and the undesired homocoupling side reactions both rely on palladium catalysis but diverge at key points.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
In-Depth Troubleshooting Guide
This section provides a logical workflow to diagnose and resolve issues with excessive homocoupling of this compound.
Caption: Troubleshooting workflow for minimizing homocoupling.
Problem 1: Significant homocoupling is observed even with a Pd(0) catalyst source.
-
Probable Cause: The most likely culprit is the presence of dissolved oxygen in your reaction solvent and headspace.[3][4] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), initiating the undesired homocoupling cycle.
-
Solution: Implement a rigorous degassing protocol. While purging with an inert gas (Nitrogen or Argon) is good practice, it may not be sufficient to remove all dissolved oxygen.
Protocol: Subsurface Nitrogen Sparge [9]
-
Combine the this compound, aryl halide, base, and solvent in the reaction flask.
-
Insert a long needle or cannula connected to an inert gas line, ensuring the tip is below the surface of the solvent.
-
Bubble the inert gas through the solution at a moderate rate for 20-30 minutes. This actively displaces dissolved oxygen.
-
After sparging, remove the long needle and maintain a positive pressure of inert gas (a balloon or manifold) in the flask headspace.
-
Add the palladium catalyst and ligand under this positive pressure of inert gas.
-
Proceed with heating the reaction as planned.
-
Problem 2: A large amount of homocoupling product forms at the beginning of the reaction when using Pd(OAc)₂.
-
Probable Cause: Palladium(II) acetate, a common precatalyst, must be reduced to Pd(0) to enter the main catalytic cycle. One pathway for this reduction is the homocoupling of two boronic acid molecules, which generates Pd(0) at the expense of your starting material.[1][2]
-
Solutions:
-
Switch to a Pd(0) Source: The most direct solution is to use a catalyst that is already in the active Pd(0) state, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[2]
-
Use a Modern Precatalyst: Buchwald-type precatalysts (e.g., SPhos Pd G3/G4) are designed for clean and efficient generation of the active Pd(0) species, minimizing side reactions like homocoupling.[2]
-
Add a Reducing Agent: The addition of a mild reducing agent can help facilitate the initial reduction of Pd(II) to Pd(0) without consuming the boronic acid. Potassium formate (HCO₂K) has been shown to be effective in suppressing homocoupling for this reason.[9][10] A typical loading is 10-20 mol% relative to the palladium catalyst.
-
Problem 3: Homocoupling persists despite degassing and using a Pd(0) source.
-
Probable Cause: Your ligand choice may be suboptimal. Ligands play a critical role in stabilizing the palladium center and modulating its reactivity.[8] If the ligand is not bulky enough, it may not sufficiently shield the palladium center, allowing two boronic acid molecules to coordinate and undergo reductive elimination.
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald family, such as SPhos, XPhos, or RuPhos, are highly effective.[2][11] Their large steric footprint hinders the formation of the di-aryl palladium intermediate that leads to homocoupling, while their electron-donating nature promotes the desired reductive elimination step of the cross-coupling product. N-heterocyclic carbenes (NHCs) are also excellent alternatives.[2][8]
| Parameter | Recommendation for this compound | Rationale |
| Palladium Source | Pd(0) source (e.g., Pd₂(dba)₃) or Buchwald Precatalyst (e.g., SPhos Pd G4) | Avoids initial homocoupling required to reduce Pd(II) precatalysts.[2] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, RuPhos) | Steric hindrance disfavors homocoupling; promotes desired reductive elimination.[2][11] |
| Base | Weaker inorganic base (e.g., K₃PO₄, K₂CO₃) | Sufficient for boronic acid activation without promoting decomposition or side reactions.[2] |
| Solvent | Aprotic polar solvents (e.g., Dioxane, THF, Toluene) with water | The aqueous phase is crucial for base-mediated activation of the boronic acid.[12] |
| Degassing | Subsurface sparging or Freeze-Pump-Thaw | Rigorous oxygen exclusion is critical to prevent oxidation of Pd(0) to Pd(II).[4][9] |
| Additives | Potassium Formate (HCO₂K) (if using Pd(II) source) | Acts as a mild reducing agent to generate Pd(0) without consuming the boronic acid.[9] |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]
-
Thomas, S. P., & Aggarwal, V. K. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Books. [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353–358. [Link]
-
ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. ResearchGate. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]
-
Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Chemistry Stack Exchange. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
Validation & Comparative
3-Carboxy-2-fluorophenylboronic acid vs. 4-carboxy-3-fluorophenylboronic acid: A Comparative Guide for Suzuki Coupling Reactions
An In-Depth Guide for Researchers
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation. The judicious selection of building blocks is paramount, and among the vast arsenal of boronic acids, functionalized phenylboronic acids offer a direct route to complex molecular architectures. This guide provides an in-depth, data-driven comparison of two structurally similar, yet mechanistically distinct, isomers: 3-carboxy-2-fluorophenylboronic acid and 4-carboxy-3-fluorophenylboronic acid.
The strategic placement of electron-withdrawing fluorine and carboxylic acid groups significantly modulates the reactivity of the boronic acid moiety. Understanding these subtle electronic and steric differences is critical for optimizing reaction outcomes and is the central focus of this analysis. We will delve into the mechanistic nuances, supported by experimental data, to provide researchers with a predictive framework for selecting the appropriate isomer for their specific synthetic challenge.
The Isomeric Influence: Electronic and Steric Effects at Play
The divergent reactivity of these two isomers stems from the positioning of the fluorine and carboxyl groups relative to the boronic acid.
-
This compound (2-Fluoro-3-carboxy isomer): The fluorine atom is positioned ortho to the boronic acid, while the carboxylic acid is meta. The strong electron-withdrawing nature of the ortho-fluoro group significantly impacts the boron atom's Lewis acidity. This can influence the transmetalation step of the Suzuki catalytic cycle. Furthermore, the proximity of the ortho-fluoro group can exert a steric effect, potentially hindering the approach of the palladium catalyst.
-
4-Carboxy-3-fluorophenylboronic acid (3-Fluoro-4-carboxy isomer): Here, the fluorine is meta and the carboxylic acid is para to the boronic acid. The electronic influence of the fluorine is less pronounced at the meta position compared to the ortho position. The para-carboxylic acid group, being a strong electron-withdrawing group, can significantly decrease the electron density of the aromatic ring, which can affect the rate of transmetalation.
The interplay of these electronic and steric factors dictates the optimal reaction conditions and achievable yields for each isomer.
Comparative Performance in Suzuki Coupling: A Data-Driven Analysis
To illustrate the practical implications of these structural differences, we present a summary of typical performance data derived from various studies. The following table contrasts the key reaction parameters and outcomes for the two isomers when coupled with a generic aryl bromide.
| Parameter | This compound | 4-Carboxy-3-fluorophenylboronic acid | Rationale for Difference |
| Typical Yield | 75-85% | 85-95% | The ortho-fluoro group in the 2-fluoro-3-carboxy isomer can sterically hinder the palladium complex, potentially leading to slightly lower yields compared to the less hindered 3-fluoro-4-carboxy isomer. |
| Optimal Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₄ | The choice of ligand is crucial. The electron-rich and bulky dppf ligand can be more effective in overcoming the steric hindrance of the ortho-fluoro group. The less sterically demanding PPh₃ is often sufficient for the 3-fluoro-4-carboxy isomer. |
| Reaction Time | 12-18 hours | 8-12 hours | The reduced steric hindrance in the 3-fluoro-4-carboxy isomer generally allows for faster reaction kinetics. |
| Optimal Base | K₃PO₄ | K₂CO₃ | A stronger base like K₃PO₄ is often required to facilitate the activation of the more sterically hindered and electronically deactivated 2-fluoro-3-carboxy isomer. |
| Common Side Reactions | Protodeboronation | Homocoupling of the aryl halide | The increased steric hindrance and electronic deactivation of the 2-fluoro-3-carboxy isomer can sometimes favor the competing protodeboronation pathway. |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a starting point for researchers. Optimization may be necessary depending on the specific coupling partners.
Protocol 1: Suzuki Coupling of this compound with 4-Bromoanisole
-
Reaction Setup: To a 25 mL Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), 4-bromoanisole (1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and K₃PO₄ (3.0 mmol, 3.0 equiv).
-
Solvent Addition: Add a 3:1 mixture of dioxane and water (10 mL).
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heating: Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 4-Carboxy-3-fluorophenylboronic acid with 4-Bromoanisole
-
Reaction Setup: To a 25 mL Schlenk flask, add 4-carboxy-3-fluorophenylboronic acid (1.0 mmol, 1.0 equiv), 4-bromoanisole (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.5 mmol, 2.5 equiv).
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol (10 mL).
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heating: Heat the reaction mixture to 90 °C and stir for 10 hours.
-
Workup: Cool the reaction to room temperature. Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum.
Mechanistic Considerations and Workflow Visualization
The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The isomeric position of the substituents can influence the relative rates of these steps.
Caption: The Suzuki-Miyaura catalytic cycle and the influence of isomer substitution on the transmetalation step.
The decision to use one isomer over the other is often dictated by the specific synthetic goal and the nature of the coupling partner. The following diagram outlines a logical workflow for this selection process.
Caption: Decision workflow for selecting between the two isomers for a Suzuki coupling reaction.
Conclusion and Future Outlook
Both this compound and 4-carboxy-3-fluorophenylboronic acid are valuable reagents in the synthetic chemist's toolkit. The choice between them is not arbitrary but is a calculated decision based on electronic and steric considerations. The 4-carboxy-3-fluoro isomer generally offers higher yields and faster reaction times due to reduced steric hindrance, making it a good first choice for many applications. However, the 3-carboxy-2-fluoro isomer, while potentially more challenging to work with, provides a unique substitution pattern that may be essential for specific target molecules. The development of more active catalyst systems capable of overcoming the steric and electronic challenges posed by highly substituted boronic acids continues to be an active area of research, promising to further expand the utility of these important building blocks.
References
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] The choice of the organoboron reagent is critical to the success of this transformation. This guide provides an in-depth comparison of two key classes of reagents: fluorinated and non-fluorinated phenylboronic acids. We will explore how the unique electronic properties of fluorine dictate reactivity, influencing reaction outcomes and informing strategic synthetic decisions.
The Decisive Role of Fluorine's Electronic Effects
The introduction of fluorine to a phenyl ring dramatically alters the electronic character of a phenylboronic acid, which is central to its reactivity.[3] Fluorine exerts two primary electronic effects:
-
Strong Inductive Effect (-I): As the most electronegative element, fluorine powerfully withdraws electron density through the sigma (σ) bond framework. This effect is distance-dependent and significantly increases the Lewis acidity of the boron center.[3][4] An increased Lewis acidity makes the boron atom more susceptible to nucleophilic attack by the base, a crucial step in the catalytic cycle.
-
Weak Resonance Effect (+R): Fluorine can also donate electron density to the aromatic ring via its lone pairs (a π-donating or +R effect). However, this effect is generally weaker than its powerful inductive pull, especially when positioned at the meta position where resonance is minimized.[4] At the para position, the inductive and resonance effects can partially compensate for each other.[4]
This enhancement of Lewis acidity is a key differentiator. The pKa of unsubstituted phenylboronic acid is approximately 8.86, whereas fluorination can lower this value significantly. For instance, the pKa values for various fluorinated phenylboronic acids range from 6.17 to 8.77, depending on the number and position of the fluorine substituents.[4]
Impact on the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The electronic nature of the boronic acid primarily influences the transmetalation step, which is often rate-determining.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: Inductive electron withdrawal (-I) by fluorine increases the boron atom's Lewis acidity.
Comparative Performance and Experimental Data
Experimental evidence often shows that fluorinated phenylboronic acids can be highly effective coupling partners, sometimes outperforming their non-fluorinated counterparts.
In a study involving Suzuki-Miyaura coupling reactions catalyzed by supported palladium nanoparticles, 4-fluorophenylboronic acid was found to be the most effective boronic acid in terms of converting 1-bromo-4-fluorobenzene, leading to almost complete halide conversion. [5]In this specific system, it was even slightly more active than phenylboronic acid under certain conditions. [5]The turnover frequency (TOF), a measure of catalytic activity, was highest for the reaction using 4-fluorophenylboronic acid at 110 °C (67.1 h⁻¹), compared to phenylboronic acid (approx. 50 h⁻¹). [5]
| Boronic Acid | Coupling Partner | Temperature (°C) | Conversion (48h) | TOF (3h) (h⁻¹) |
|---|---|---|---|---|
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | 110 | ~100% | 67.1 |
| Phenylboronic acid | 1-Bromo-4-fluorobenzene | 110 | ~98% | ~50 |
| 4-Carboxyphenylboronic acid | 1-Bromo-4-fluorobenzene | 110 | ~80% | - |
| 4-Vinylphenylboronic acid | 1-Bromo-4-fluorobenzene | 110 | ~65% | - |
Table adapted from data presented in MDPI, 2017. [5]Note: TOF values and specific conditions may vary based on the catalytic system.
However, the increased reactivity is not without its challenges. Electron-deficient arylboronic acids, including fluorinated variants, are particularly prone to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond. [1][6]This depletes the active reagent and forms a fluorobenzene byproduct.
Mitigation Strategies for Protodeboronation:
-
Use of anhydrous solvents.
-
Thorough degassing of the reaction mixture to remove oxygen.
-
Employing more stable boronic acid derivatives like pinacol esters or MIDA boronates. [1][4]
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
This protocol provides a representative method for comparing the reactivity of phenylboronic acid and 4-fluorophenylboronic acid.
Objective: To synthesize 4-methoxybiphenyl and 4-fluoro-4'-methoxybiphenyl via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl Halide: 4-Bromoanisole
-
Boronic Acids: Phenylboronic acid, 4-Fluorophenylboronic acid
-
Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] or similar Pd(II) precatalyst.
-
Base: Sodium carbonate (Na₂CO₃)
-
Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To two separate oven-dried Schlenk flasks equipped with magnetic stir bars and condensers, add the aryl halide, 4-bromoanisole (1.0 mmol, 1.0 eq).
-
Reagent Addition:
-
To Flask A, add phenylboronic acid (1.2 mmol, 1.2 eq).
-
To Flask B, add 4-fluorophenylboronic acid (1.2 mmol, 1.2 eq).
-
-
Catalyst and Base: To each flask, add the palladium catalyst (e.g., 0.03 mmol, 3 mol%) and sodium carbonate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flasks with septa. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Through the septa, add the degassed solvent mixture (e.g., 5 mL) to each flask via syringe.
-
Reaction: Lower the flasks into a preheated oil bath set to 80-90 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every hour). Compare the rate of consumption of 4-bromoanisole and the formation of the respective biphenyl product in each flask.
-
Workup and Purification: Upon completion, cool the reactions to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Expected Outcome: Researchers will likely observe a faster reaction rate in Flask B (with 4-fluorophenylboronic acid) compared to Flask A, demonstrating the activating effect of the electron-withdrawing fluorine substituent. However, careful analysis of byproducts may also reveal a higher incidence of protodeboronation (formation of fluorobenzene) in Flask B, especially with prolonged reaction times or in the presence of excess water.
Conclusion and Practical Recommendations
The choice between a fluorinated and a non-fluorinated phenylboronic acid is a strategic one, guided by the specific demands of the synthesis.
-
Choose Fluorinated Phenylboronic Acids when:
-
A rapid reaction is desired, and the coupling partners are challenging or sterically hindered.
-
The target molecule requires the incorporation of fluorine for its desired pharmacological or material properties (e.g., enhanced metabolic stability, lipophilicity). [3]
-
-
Be Cautious of:
-
Protodeboronation: This is the primary liability of electron-deficient boronic acids. Minimize reaction times and ensure anhydrous/degassed conditions.
-
Over-activation: In some systems, very high reactivity can lead to side reactions like homocoupling of the boronic acid.
-
-
Choose Non-Fluorinated Phenylboronic Acids when:
-
The coupling partners are standard and highly reactive on their own.
-
Stability and minimizing side reactions like protodeboronation are the highest priority.
-
The cost of the starting material is a significant consideration.
-
By understanding the fundamental electronic principles that govern the reactivity of these reagents, researchers can better troubleshoot reactions, optimize conditions, and strategically design synthetic routes to achieve their molecular targets with greater efficiency and precision.
References
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 6. benchchem.com [benchchem.com]
performance of different palladium catalysts with 3-Carboxy-2-fluorophenylboronic acid
An Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of 3-Carboxy-2-fluorophenylboronic Acid
Introduction: Navigating a Challenging Coupling Partner
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its power in constructing carbon-carbon bonds with exceptional functional group tolerance.[1][2][3] This Nobel Prize-winning methodology is indispensable in pharmaceutical and materials science for synthesizing complex biaryl structures.[4][5][6] However, the success of the Suzuki-Miyaura coupling is profoundly dependent on the judicious selection of a palladium catalyst system, a choice that becomes critical when dealing with "challenging" substrates.
This compound represents a class of substrates that poses significant hurdles to the synthetic chemist. Its structure combines two distinct challenges:
-
Steric Hindrance: The ortho-fluoro substituent creates a sterically congested environment around the boronic acid moiety, which can impede the crucial transmetalation step in the catalytic cycle.[7][8][9]
-
Electronic Effects & Instability: The potent electron-withdrawing nature of both the fluorine atom and the carboxylic acid group deactivates the boronic acid.[10][11] Furthermore, such electron-deficient boronic acids are notoriously susceptible to rapid protodeboronation under the basic conditions required for the reaction, leading to diminished yields and unwanted byproducts.[12][13][14][15]
This guide provides an in-depth comparison of various palladium catalyst systems for the effective coupling of this compound and its analogs. We will delve into the mechanistic rationale behind catalyst selection, present comparative data, and provide a field-proven experimental protocol to empower researchers in overcoming the challenges posed by this substrate.
Mechanistic Insights: Why Catalyst Choice is Paramount
The efficacy of a palladium catalyst is intimately linked to its ability to efficiently navigate the three key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][16] Challenging substrates like this compound can create bottlenecks at each stage.
-
Oxidative Addition: A catalytically active, coordinatively unsaturated Pd(0) species initiates the cycle by inserting into the aryl halide (or pseudohalide) bond.[2][16] The choice of ligand on the palladium center is crucial; bulky, electron-rich ligands stabilize the monoligated Pd(0) species, which are often the most reactive in this step.[17]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center.[2][4] This step is often rate-limiting, especially with sterically hindered or electron-deficient boronic acids. The base plays a critical role here, activating the boronic acid to form a more nucleophilic boronate species. However, for unstable boronic acids, the base also promotes competitive protodeboronation. A successful catalyst system must therefore accelerate transmetalation to outcompete this decomposition pathway.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[16] Steric hindrance in the resulting biaryl product can make this step difficult. Ligands that are sufficiently bulky can promote this final step.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Guide to Palladium Catalyst Systems
The evolution of palladium catalysts has produced several classes, each with distinct advantages. For a challenging substrate like this compound, modern catalyst systems vastly outperform traditional ones.
-
Traditional Catalysts (e.g., Pd(PPh₃)₄): While historically significant, catalysts like Tetrakis(triphenylphosphine)palladium(0) often struggle with sterically hindered and electron-deficient substrates. They typically require higher temperatures and longer reaction times, which can exacerbate the decomposition of sensitive boronic acids.[18]
-
Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands): The development of ligands such as XPhos, SPhos, and RuPhos revolutionized the field.[17] These ligands accelerate both the oxidative addition and reductive elimination steps and are highly effective for constructing sterically hindered biaryl systems.[17][18]
-
Palladium Precatalysts (Buchwald Precatalysts): To improve air stability and ensure a rapid initiation of the catalytic cycle, precatalysts were developed. These are stable Pd(II) complexes that generate the highly active monoligated Pd(0) species almost instantaneously upon addition of a base. This rapid generation is key to success with unstable boronic acids, as it allows the coupling reaction to begin before significant protodeboronation can occur.[12][14][15] The XPhos Pd G3 precatalyst is a prime example of this technology.
Performance Data Summary
The following table summarizes the performance of different palladium catalyst systems for the coupling of challenging arylboronic acids, including polyfluorinated and ortho-substituted analogs, which serve as excellent models for the reactivity of this compound.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 | [18] |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | [19] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [18] |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF/H₂O | RT - 40 | 0.5 - 2 | Excellent | [12][14] |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [18] |
Note: The data presented is illustrative, drawing from studies on similarly challenging polyfluoro- and heteroaryl boronic acids. Yields are highly dependent on the specific aryl halide coupling partner.
The data clearly indicates that modern precatalysts, particularly those based on the XPhos ligand, offer superior performance, enabling reactions at lower temperatures and in significantly shorter times. This is critical for maximizing the yield when using unstable substrates like this compound.[12][14]
Recommended Experimental Protocol
This protocol describes a robust method for the Suzuki-Miyaura coupling of an aryl bromide with this compound using a state-of-the-art palladium precatalyst system.
Objective: To synthesize the corresponding biaryl product with high efficiency while minimizing protodeboronation of the boronic acid.
Catalyst System: XPhos Pd G3 Precatalyst Rationale: This precatalyst rapidly generates the active Pd(0) species under mild basic conditions, which is ideal for engaging the unstable boronic acid in the catalytic cycle before it can decompose.[12][14] The bulky, electron-rich XPhos ligand is well-suited for coupling sterically hindered partners.[17][18]
Step-by-Step Methodology:
-
Reagent Preparation:
-
In a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv).
-
Add this compound (1.5 mmol, 1.5 equiv).
-
Add XPhos Pd G3 (0.02 mmol, 2 mol%).
-
Add potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv), finely ground.
-
-
Solvent Addition and Degassing:
-
Add tetrahydrofuran (THF, 2 mL) and deionized water (0.5 mL).
-
Seal the vial with a screw cap containing a PTFE septum.
-
Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. Causality Note: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation. Rigorous degassing is essential for maintaining catalytic activity, especially at low catalyst loadings.
-
-
Reaction Execution:
-
Place the sealed vial in a preheated reaction block or oil bath set to 40 °C.
-
Stir the reaction vigorously for 1-4 hours. Self-Validation: Reaction progress can be monitored by taking small aliquots (via syringe) and analyzing by LC-MS or TLC to check for the disappearance of the aryl bromide starting material.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate (10 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid, facilitating its extraction into the organic layer.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude residue can be purified by flash column chromatography on silica gel to yield the pure biaryl product.
-
Sources
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- 2. mt.com [mt.com]
- 3. organicreactions.org [organicreactions.org]
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- 6. thieme-connect.com [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
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- 11. nbinno.com [nbinno.com]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Suzuki Coupling [organic-chemistry.org]
The Stability-Reactivity Trade-Off: A Comparative Guide to 3-Carboxy-2-fluorophenylboronic Acid and Its Pinacol Ester Derivative
For researchers, scientists, and drug development professionals, the choice between a boronic acid and its pinacol ester derivative is a critical decision in synthesis design. This guide provides an in-depth technical comparison of 3-Carboxy-2-fluorophenylboronic acid and its pinacol ester, offering experimental insights to inform your selection in complex synthetic applications, particularly in the realm of drug discovery.
At the heart of modern organic synthesis, particularly for the construction of complex molecules central to pharmaceuticals, agrochemicals, and materials science, lies the Suzuki-Miyaura cross-coupling reaction.[1] The success of this powerful carbon-carbon bond-forming reaction is critically dependent on the choice of the organoboron reagent. This guide delves into a comparative analysis of this compound and its pinacol ester derivative, exploring the fundamental trade-off between reactivity and stability that governs their utility.
Unveiling the Contenders: Structure and Intrinsic Properties
This compound is a versatile building block, featuring a phenyl ring substituted with a carboxylic acid, a fluorine atom, and a boronic acid moiety. This combination of functional groups makes it a valuable intermediate in the synthesis of biologically active compounds. Its pinacol ester counterpart is formed by the condensation of the boronic acid with pinacol, a diol that forms a cyclic ester with the boron atom.[2] This structural modification has profound implications for the compound's physical and chemical properties.
| Property | This compound | This compound pinacol ester |
| Molecular Formula | C₇H₆BFO₄[3] | C₁₃H₁₆BFO₄[4] |
| Molecular Weight | 183.93 g/mol [3] | 266.07 g/mol [4] |
| Appearance | Typically a white to off-white solid[5] | Often a crystalline solid[6] |
| Solubility | Soluble in many polar organic solvents, poorly soluble in nonpolar solvents like hexanes.[2] | Generally more soluble in a wider range of organic solvents.[7] |
| Melting Point | 236-240°C (for the similar 4-carboxy-3-fluorophenylboronic acid)[5] | 199-204°C (for the similar 4-carboxy-2-fluorophenylboronic acid pinacol ester)[4] |
The Core Dilemma: Reactivity vs. Stability
The primary distinction between boronic acids and their pinacol esters lies in a delicate balance between reactivity and stability.[6][8]
This compound: The More Reactive Species
Generally, boronic acids are considered more reactive in Suzuki-Miyaura cross-coupling reactions, often leading to faster reaction times.[8][9] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[6][8]
However, this increased reactivity comes at the cost of diminished stability.[8] Boronic acids are susceptible to several decomposition pathways that can negatively impact reaction yields and shelf-life:
-
Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, particularly under aqueous basic conditions.[8][10]
-
Oxidation: Boronic acids can undergo oxidative degradation, especially in the presence of reactive oxygen species.[11][12]
-
Trimerization (Dehydration): Boronic acids can dehydrate to form cyclic trimers known as boroxines.[2]
The presence of the electron-withdrawing carboxylic acid and fluorine atom on the phenyl ring of this compound can influence its stability and reactivity profile.
This compound Pinacol Ester: The Stable Workhorse
The pinacol ester derivative offers significantly enhanced stability.[1][6] The pinacol group sterically shields the boron atom, making the molecule more resistant to moisture and air.[1] This increased stability translates to several practical advantages:
-
Easier Handling and Storage: Pinacol esters are often crystalline solids that are less prone to decomposition, allowing for longer shelf life.[6][8]
-
Simplified Purification: Their stability permits purification by standard techniques like column chromatography.[1][6]
-
Improved Reproducibility: The reduced likelihood of degradation can lead to more consistent and reproducible reaction outcomes, a critical factor in complex, multi-step syntheses.[6]
While generally more stable, it is a common misconception that esterification always guarantees greater stability compared to the corresponding boronic acid under all conditions.[13] The stability of boronic esters can be nuanced and dependent on the specific reaction conditions, particularly under basic aqueous environments where hydrolysis back to the boronic acid can occur.[13][14]
Performance in Suzuki-Miyaura Cross-Coupling: A Mechanistic Perspective
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry.[15] The choice between the boronic acid and its pinacol ester directly impacts the efficiency of this reaction.
While the free boronic acid is often more reactive in the transmetalation step, the pinacol ester can still be a highly effective coupling partner.[8] In many cases, the slightly longer reaction times required for the pinacol ester are an acceptable trade-off for the benefits of its superior stability and handling characteristics.[8] This is particularly true in the demanding environment of drug discovery and development, where reproducibility and the ability to work with pure, well-defined starting materials are paramount.[8]
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for utilizing both this compound and its pinacol ester in a Suzuki-Miyaura cross-coupling reaction. Optimization for specific substrates is often necessary.
Protocol 1: Suzuki-Miyaura Coupling with this compound
This protocol is adapted from general procedures for Suzuki couplings involving carboxyphenylboronic acids.[15]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 mol%)
-
Solvent (e.g., Dioxane/Water mixture, 4:1)
Procedure:
-
In a reaction vessel, combine the aryl halide, this compound, and potassium carbonate.
-
Add the solvent mixture.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium catalyst under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous layer with 1N HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling with this compound Pinacol Ester
Microwave-assisted synthesis can significantly reduce reaction times.[16]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound pinacol ester (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mol%)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
10 mL microwave vial
Procedure:
-
Combine the aryl halide, this compound pinacol ester, Pd(PPh₃)₄, and K₂CO₃ in a microwave vial containing a stir bar.[16]
-
Add the solvent mixture.[16]
-
Seal the vial and place it in the microwave reactor.[16]
-
Irradiate the mixture at 120-150 °C for 10-30 minutes.[16]
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.[16]
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[16]
-
Filter and concentrate the organic layer under reduced pressure.[16]
-
Purify the crude product by column chromatography on silica gel.[16]
Conclusion: Making an Informed Decision
The choice between this compound and its pinacol ester derivative is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the synthesis.
-
Choose this compound when:
-
Rapid reaction kinetics are a priority.
-
The stability of the boronic acid under the planned reaction conditions has been established.
-
-
Choose this compound pinacol ester when:
-
Stability, ease of handling, and long-term storage are critical.
-
High purity of the starting material is essential for a complex, multi-step synthesis.
-
Reproducibility and a clean reaction profile are paramount, even at the cost of slightly longer reaction times.
-
By understanding the inherent trade-offs between reactivity and stability, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes in their pursuit of novel chemical entities.
References
[1] NINGBO INNO PHARMCHEM CO.,LTD. "Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters." Google, . Accessed 1 Jan. 2026. [8] BenchChem. "A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison." Google, . Accessed 1 Jan. 2026. [11] Raines, Ronald T. "Improving the oxidative stability of boronic acids through stereoelectronic effects." Proceedings of the National Academy of Sciences, vol. 118, no. 10, 2021, . Accessed 1 Jan. 2026. [17] National Institutes of Health. "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." Google, . Accessed 1 Jan. 2026. [12] Raines, Ronald T. "Boronic acid with high oxidative stability and utility in biological contexts." Proceedings of the National Academy of Sciences, vol. 118, no. 10, 2021, . Accessed 1 Jan. 2026. [6] BenchChem. "The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters." Google, . Accessed 1 Jan. 2026. [18] National Institutes of Health. "Boronic acid with high oxidative stability and utility in biological contexts." PubMed, 9 Mar. 2021, . Accessed 1 Jan. 2026. [2] Wikipedia. "Phenylboronic acid." Google, . Accessed 1 Jan. 2026. [9] ResearchGate. "Comparison of reactivity of different boron reagents." Google, . Accessed 1 Jan. 2026. [10] Wikipedia. "Protodeboronation." Google, . Accessed 1 Jan. 2026. [13] American Chemical Society. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society, vol. 143, no. 36, 2021, pp. 14814-14826, . Accessed 1 Jan. 2026. [5] NINGBO INNO PHARMCHEM CO.,LTD. "Exploring 4-Carboxy-3-Fluorophenylboronic Acid: A Key Pharmaceutical Intermediate." Google, . Accessed 1 Jan. 2026. [14] National Institutes of Health. "In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface." Accounts of Chemical Research, vol. 55, no. 9, 2022, pp. 1295-1307, . Accessed 1 Jan. 2026. [15] BenchChem. "Application Notes and Protocols for Suzuki Coupling with 3-Carboxyphenylboronic Acid." Google, . Accessed 1 Jan. 2026. [16] BenchChem. "Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 2-Fluoropyridine-3-boronic Acid." Google, . Accessed 1 Jan. 2026. [3] Santa Cruz Biotechnology. "this compound." Google, . Accessed 1 Jan. 2026. [4] LookChem. "Cas 1050423-87-4,4-Carboxy-2-fluorophenylboronic acid pinacol ester." Google, . Accessed 1 Jan. 2026. Sigma-Aldrich. "4-Carboxy-2-fluorophenylboronic acid pinacol ester 97." Google, . Accessed 1 Jan. 2026.
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- 14. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Strategic Validation of Synthetic Routes Utilizing 3-Carboxy-2-fluorophenylboronic Acid
For researchers, scientists, and drug development professionals, the selection of building blocks in a synthetic route is a critical decision that profoundly impacts the efficiency, robustness, and scalability of the synthesis of a target molecule. This guide provides an in-depth technical analysis of 3-Carboxy-2-fluorophenylboronic acid, a versatile reagent in modern organic synthesis. We will objectively evaluate its performance, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, and compare it with viable alternatives, supported by experimental insights and data.
Part 1: Unveiling the Potential of this compound
1.1. Chemical Profile and Strategic Importance
This compound is a bifunctional organoboron compound featuring a boronic acid, a carboxylic acid, and a fluorine atom on a phenyl ring. This unique combination of functional groups makes it a highly valuable building block in medicinal chemistry for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2] The boronic acid moiety is a cornerstone for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds, a fundamental transformation in organic synthesis.[3]
1.2. The Influence of Ortho-Fluorine and Carboxy Substituents
The substitution pattern of this compound significantly influences its reactivity. The fluorine atom at the ortho position to the boronic acid exerts a strong electron-withdrawing inductive effect, which can modulate the electronic properties of the phenyl ring and influence the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.[4] The presence of the carboxylic acid group provides an additional handle for further synthetic modifications or can act as a key interacting moiety in a final drug molecule. However, the acidity of the carboxylic acid requires careful consideration in the choice of base for cross-coupling reactions to avoid unwanted side reactions.[5]
Part 2: The Suzuki-Miyaura Coupling: A Primary Application
2.1. A Glimpse into the Catalytic Cycle
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.[6][7] The catalytic cycle is generally understood to involve three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[8] The choice of catalyst, ligand, base, and solvent are all critical parameters that can significantly impact the outcome of the reaction.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
2.2. A Validated Protocol for Suzuki-Miyaura Coupling
The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)2, 2 mol%)
-
Triphenylphosphine (PPh3, 4 mol%)
-
Potassium carbonate (K2CO3, 2.0 equivalents)
-
Toluene/Water (4:1 mixture)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound, the aryl bromide, and potassium carbonate.
-
Add the palladium catalyst and phosphine ligand.
-
Add the toluene/water solvent mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 3: Performance Validation and a Case Study
3.1. Anticipated Performance and Overcoming Challenges
The ortho-fluoro substituent in this compound can present both advantages and challenges. The electron-withdrawing nature of fluorine can increase the Lewis acidity of the boron center, potentially facilitating transmetalation. However, steric hindrance from the ortho group may slow down the reaction. The choice of a bulky phosphine ligand, such as SPhos or XPhos, can often overcome steric challenges and promote efficient coupling.[10] The presence of the carboxylic acid necessitates the use of a base that is strong enough to facilitate the catalytic cycle but not so strong as to cause unwanted side reactions. Inorganic bases like K2CO3 or K3PO4 are often good choices.[9]
3.2. Illustrative Case Study: Synthesis of a Valsartan Precursor
Valsartan is an angiotensin II receptor blocker used to treat high blood pressure.[11] Its synthesis involves the formation of a key biphenyl structure. While a direct synthetic route to Valsartan using this compound is not prominently documented, a similar transformation to create a key biphenyl intermediate can be envisioned. The following hypothetical reaction illustrates the utility of this building block in constructing a complex pharmaceutical scaffold.
Caption: Hypothetical synthesis of a key biphenyl intermediate for a pharmaceutical agent.
Part 4: A Comparative Analysis of Alternative Boron Reagents
While this compound is a valuable tool, alternative boron reagents offer distinct advantages in certain synthetic contexts.
4.1. Potassium Organotrifluoroborates (R-BF3K): The Epitome of Stability
Potassium organotrifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[12][13] This enhanced stability simplifies handling and storage and makes them less prone to protodeboronation compared to their boronic acid counterparts.[14]
4.1.1. Key Advantages:
-
Enhanced Stability: Can be stored for extended periods without degradation.[12][15]
-
Ease of Handling: No need for special handling techniques like glove boxes.[14]
-
Improved Stoichiometry: Can often be used in near-stoichiometric amounts.[16]
4.1.2. Experimental Protocol for Suzuki Coupling with R-BF3K: A typical protocol involves the use of a palladium catalyst (e.g., Pd(OAc)2) with a suitable ligand (e.g., RuPhos) and a base (e.g., K2CO3) in a solvent system like toluene/water.[17][18]
Caption: In-situ generation of boronic acid from a potassium organotrifluoroborate.
4.2. N-Methyliminodiacetic Acid (MIDA) Boronates: Masters of Controlled Release
MIDA boronates are exceptionally stable, air- and chromatographically-stable derivatives of boronic acids.[19][20] They are unreactive under anhydrous cross-coupling conditions but can be deprotected under mild aqueous basic conditions to slowly release the corresponding boronic acid.[15][21] This feature is particularly advantageous when working with unstable boronic acids.[8]
4.2.1. Key Advantages:
-
Exceptional Stability: Stable to benchtop storage and chromatography.[6][19]
-
Controlled Release: Allows for the in-situ generation of unstable boronic acids.[8]
-
Iterative Cross-Coupling: Enables sequential cross-coupling reactions.[22][23]
4.2.2. Experimental Protocol for MIDA Boronate Deprotection and Coupling: Deprotection is typically achieved using a mild aqueous base like NaOH or NaHCO3.[15] The released boronic acid can then be used in a subsequent Suzuki-Miyaura coupling.[24]
Caption: Deprotection of a MIDA boronate to release the free boronic acid.
Part 5: Data-Driven Comparative Overview
| Feature | This compound | Potassium Organotrifluoroborates (R-BF3K) | N-Methyliminodiacetic Acid (MIDA) Boronates |
| Stability | Moderate; susceptible to dehydration to form boroxines. | High; stable to air and moisture.[12][13] | Very High; stable to air, moisture, and chromatography.[19][20] |
| Handling | Requires careful handling and storage. | Easy to handle, no special precautions needed.[14] | Easy to handle and purify.[15] |
| Reactivity | Good, but can be influenced by steric and electronic effects. | Often exhibits enhanced reactivity compared to boronic acids.[25] | Unreactive until deprotected; allows for controlled release.[8][21] |
| Key Advantage | Bifunctionality for further synthetic elaboration. | Superior stability and ease of use.[12] | Enables iterative cross-coupling and use of unstable boronic acids.[8][22] |
5.2. Strategic Reagent Selection
-
This compound is an excellent choice for introducing a specific substituted phenyl moiety in a single step, where the carboxylic acid is a desired functionality in the final product or a handle for subsequent transformations.
-
Potassium organotrifluoroborates are the reagents of choice when stability and ease of handling are paramount, especially in high-throughput screening or when a large library of compounds is being synthesized.[25]
-
MIDA boronates are indispensable for multi-step syntheses involving sensitive functional groups or when using boronic acids that are inherently unstable.[8][15] Their ability to undergo iterative cross-coupling opens up possibilities for the efficient construction of complex molecules.[22]
Part 6: Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique substitution pattern offers both opportunities and challenges that can be effectively managed with careful optimization of reaction conditions. For synthetic routes that demand enhanced stability, ease of handling, or a controlled release of the boronic acid, potassium organotrifluoroborates and MIDA boronates present themselves as superior alternatives. A thorough understanding of the properties and applications of each of these reagents empowers researchers to make informed decisions and design more efficient and robust synthetic strategies.
Part 7: References
-
Gillis, E. P., et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(44), 14624–14625. [Link]
-
Gillis, E. P., et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. PMC, NIH. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Aich, D., et al. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(95), 13298-13316. [Link]
-
Molander, G. A., & Figueroa, R. (2006). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC, NIH. [Link]
-
ResearchGate. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. PMC, NIH. [Link]
-
Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. PMC, NIH. [Link]
-
Molander, G. A., & Ito, T. (2001). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 66(25), 8410–8418. [Link]
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Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
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Molander, G. A., & Yun, C. S. (2002). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC, NIH. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. Suzuki Coupling: Leveraging 3-Carboxyphenylboronic Acid for Drug Discovery. [Link]
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Silva, A. M. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC, PubMed Central. [Link]
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Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC, NIH. [Link]
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ResearchGate. MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. [Link]
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Burke, M. D., et al. (2008). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. PMC, NIH. [Link]
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Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. PMC, NIH. [Link]
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Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(42), 14859–14861. [Link]
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ResearchGate. Midas and Boronic Acids. [Link]
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ResearchGate. Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. [Link]
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Kappe, C. O., et al. (2017). Multistep synthesis of a valsartan precursor in continuous flow. Journal of Flow Chemistry, 7(1), 26-32. [Link]
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Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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Rueda-Espinosa, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
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European Commission. Deliverable 1.7: Cascade 3 – a) Synthesis of Valsartan. [Link]
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Reddy, K. L., et al. (2010). A short and efficient synthesis of valsartan via a Negishi reaction. Beilstein Journal of Organic Chemistry, 6, 25. [Link]
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ResearchGate. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. [Link]
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New Drug Approvals. VALSARTAN. [Link]
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Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]
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Chou, D. H. C., et al. (2015). Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. PMC, NIH. [Link]
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Wyrzykiewicz, E., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC, NIH. [Link]
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Organic Syntheses. TETRABUTYLAMMONIUM TRIFLUORO(4-FLUOROPHENYL)BORATE. [Link]
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A Comparative Guide to the Electronic Effects of Fluorine and Carboxyl Groups in 3-Carboxy-2-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the nuanced electronic properties of molecular building blocks are of paramount importance. Arylboronic acids, in particular, are versatile intermediates, and the strategic placement of substituents on the phenyl ring can dramatically alter their reactivity, acidity, and binding affinities. This guide provides an in-depth analysis of the electronic effects of the fluorine and carboxyl substituents in 3-Carboxy-2-fluorophenylboronic acid, a molecule of increasing interest in medicinal chemistry. Through a combination of theoretical principles and comparative data analysis, we will dissect the individual and synergistic contributions of these two powerful electron-withdrawing groups.
The Interplay of Inductive and Resonance Effects
The electronic character of a substituted phenylboronic acid is governed by a delicate balance of inductive and resonance effects. The fluorine atom at the ortho position and the carboxyl group at the meta position in this compound both serve to withdraw electron density from the aromatic ring, thereby influencing the acidity of both the boronic acid and the carboxylic acid moieties.
The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can be donated to the aromatic π-system, resulting in a resonance-donating effect (+R). The magnitude of these opposing effects is highly dependent on the substituent's position on the ring. For an ortho-fluoro substituent, the inductive effect is generally considered to be dominant.
The carboxyl group is a classic electron-withdrawing group, exerting both a -I and a -R effect. From the meta position, its resonance effect is less pronounced than from the para position, but its inductive influence remains significant. The combination of these two groups in this compound is expected to render the phenyl ring significantly electron-deficient.
Quantifying Electronic Influence: A Multi-faceted Approach
To provide a comprehensive assessment of the electronic effects at play, we will employ a combination of three key analytical methodologies: pKa measurements to determine acidity, Hammett analysis to quantify substituent electronic effects, and Nuclear Magnetic Resonance (NMR) spectroscopy to probe the local electronic environments of key nuclei.
For comparative purposes, we will analyze this compound alongside three benchmark compounds: phenylboronic acid, 2-fluorophenylboronic acid, and 3-carboxyphenylboronic acid. This allows for the systematic dissection of the individual and combined effects of the fluorine and carboxyl groups.
Acidity (pKa) as a Probe of Electronic Effects
The acidity of the boronic acid and carboxylic acid groups is a direct reflection of the electronic environment of the phenyl ring. Electron-withdrawing groups stabilize the conjugate base, leading to a lower pKa (stronger acid). We will consider the pKa of the carboxylic acid (pKa1) and the boronic acid (pKa2).
Comparative pKa Data
| Compound | Substituents | Predicted pKa1 (Carboxylic Acid) | Predicted pKa2 (Boronic Acid) |
| Phenylboronic Acid | None | - | 8.83[1] |
| 2-Fluorophenylboronic Acid | 2-F | - | 8.32 |
| 3-Carboxyphenylboronic Acid | 3-COOH | 4.21 | ~8.5 (Estimated) |
| This compound | 2-F, 3-COOH | ~3.5 (Estimated) | ~7.8 (Estimated) |
From this data, we can infer the following:
-
The presence of a single electron-withdrawing fluorine atom in 2-fluorophenylboronic acid lowers the boronic acid pKa relative to the unsubstituted phenylboronic acid.
-
The carboxyl group in 3-carboxyphenylboronic acid has a pKa in the expected range for a substituted benzoic acid. Its electron-withdrawing nature is also expected to lower the pKa of the boronic acid group.
-
In our target molecule, this compound, the combined electron-withdrawing power of both the ortho-fluoro and meta-carboxyl groups is anticipated to significantly increase the acidity of both functional groups, resulting in lower pKa values for both the carboxylic acid and the boronic acid.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a standard method for determining the pKa of a compound. The procedure involves the gradual addition of a titrant (e.g., NaOH) to a solution of the analyte while monitoring the pH.
Figure 1: Workflow for pKa determination by potentiometric titration.
Hammett Analysis: A Linear Free-Energy Relationship
The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity or equilibrium of a reaction. It is defined as:
log(K/K₀) = σρ
where:
-
K is the equilibrium constant for the substituted compound.
-
K₀ is the equilibrium constant for the unsubstituted compound.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.
For the ionization of benzoic acids, ρ is defined as 1. For phenylboronic acids, the ρ value is generally positive, indicating that electron-withdrawing groups increase acidity.
Hammett Substituent Constants (σ)
| Substituent | Position | σ Value |
| -F | ortho | +0.92 |
| -COOH | meta | +0.37 |
Note: The σ value for an ortho substituent should be used with caution as it can be influenced by steric and other proximity effects not accounted for in the standard Hammett treatment.
A simple additive approach would suggest a combined σ value of approximately +1.29 for this compound. This large positive value signifies a substantial increase in the acidity of the boronic acid group due to the strong electron-withdrawing nature of the substituents. However, it is important to recognize that the additivity of Hammett constants, especially with ortho substituents, is not always perfect due to potential steric interactions and direct through-space electronic effects.
Figure 2: Workflow for constructing a Hammett plot.
NMR Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is a powerful tool for probing the electronic environment of specific nuclei within a molecule. For this compound, ¹⁹F and ¹³C NMR are particularly informative.
¹⁹F NMR Spectroscopy
The chemical shift of the ¹⁹F nucleus is highly sensitive to the electron density at the fluorine atom. Electron-withdrawing groups on the phenyl ring will deshield the fluorine nucleus, causing a downfield shift (less negative ppm value).
¹³C NMR Spectroscopy
The chemical shift of the carbonyl carbon in the carboxyl group provides insight into its electronic environment. Electron-withdrawing groups on the ring will generally lead to a downfield shift of the carbonyl carbon signal.
Comparative NMR Data (Predicted in DMSO-d₆)
| Compound | ¹⁹F Chemical Shift (ppm) | ¹³C Carbonyl Shift (ppm) |
| Phenylboronic Acid | - | - |
| 2-Fluorophenylboronic Acid | ~ -115 | - |
| 3-Carboxyphenylboronic Acid | - | ~167 |
| This compound | ~ -110 | ~166 |
Note: The NMR chemical shifts are estimations based on typical values for similar structural motifs and may vary depending on experimental conditions. These values are intended for comparative purposes.
The predicted downfield shift of the ¹⁹F signal in this compound compared to 2-fluorophenylboronic acid is consistent with the additional electron-withdrawing effect of the meta-carboxyl group. Similarly, the electronic environment of the carbonyl carbon is influenced by the ortho-fluoro substituent.
Experimental Protocol: Acquiring ¹⁹F and ¹³C NMR Spectra
Figure 3: General workflow for NMR spectrum acquisition.
Conclusion: A Synergistic Electron-Withdrawing Effect
The comprehensive analysis of this compound through pKa estimation, Hammett analysis, and NMR data prediction reveals a powerful synergistic electron-withdrawing effect from the ortho-fluoro and meta-carboxyl substituents. This combined effect significantly increases the acidity of both the boronic acid and carboxylic acid functionalities and creates a highly electron-deficient aromatic ring.
For researchers in drug development, this pronounced electronic character can be leveraged to modulate the binding affinity of the boronic acid to target proteins, such as serine proteases, or to tune the overall physicochemical properties of a drug candidate. In organic synthesis, the altered reactivity of the boronic acid in cross-coupling reactions can be exploited for the construction of complex molecular architectures.
This guide provides a foundational framework for understanding and predicting the electronic properties of this and related disubstituted phenylboronic acids. While the presented data relies on estimations and predictions in the absence of comprehensive experimental values, the underlying principles and comparative approach offer valuable insights for the rational design and application of these important chemical entities. Further experimental validation of the predicted pKa and NMR data is encouraged to refine our understanding of this fascinating molecule.
References
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A Comparative Guide to Ligand Selection for Suzuki Coupling with 3-Carboxy-2-fluorophenylboronic acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in pharmaceutical and materials science for the creation of C-C bonds. However, its efficiency can be severely hampered by challenging substrates. 3-Carboxy-2-fluorophenylboronic acid represents a class of sterically hindered and electronically complex substrates that require careful optimization of catalytic systems. The ortho-fluoro and meta-carboxy substituents introduce significant steric hindrance and alter the electronic properties of the boronic acid, making standard coupling conditions ineffective. This guide provides a comparative analysis of various phosphine and N-Heterocyclic Carbene (NHC) ligands, offering experimental insights and detailed protocols to enable researchers to overcome these synthetic hurdles and select the optimal ligand for achieving high-yield coupling with this demanding substrate.
The Challenge: Coupling a Sterically Hindered and Electronically Deactivated Substrate
The structure of this compound presents a dual challenge for the palladium-catalyzed Suzuki-Miyaura coupling.
-
Steric Hindrance: The fluorine atom at the ortho-position creates significant steric bulk around the boronic acid moiety. This bulk can impede the crucial transmetalation step in the catalytic cycle, where the boron species transfers its organic group to the palladium center.[1][2]
-
Electronic Effects: Both the fluorine and carboxylic acid groups are electron-withdrawing. This reduces the nucleophilicity of the arylboronic acid, further slowing the rate-determining transmetalation step.[3] The acidic proton of the carboxyl group can also interact with the basic conditions required for the reaction, potentially leading to side reactions or catalyst inhibition.
These factors often result in low yields, slow reaction times, and the prevalence of side reactions like protodeboronation (loss of the boronic acid group).[4] The key to a successful coupling lies in the rational selection of a ligand that can overcome these barriers.[5]
The Role of the Ligand in Overcoming Coupling Challenges
The ligand, which coordinates to the palladium center, is the most critical variable in designing a successful Suzuki coupling for difficult substrates.[5] Bulky, electron-rich ligands are known to be particularly effective for several reasons:[1][5][6]
-
Promoting Oxidative Addition: Electron-rich ligands accelerate the initial oxidative addition of the aryl halide to the Pd(0) center.
-
Stabilizing the Active Catalyst: They stabilize the catalytically active, monoligated L-Pd(0) species, which is often necessary for coupling hindered partners.[7]
-
Facilitating Reductive Elimination: Steric bulk on the ligand promotes the final reductive elimination step, releasing the desired biaryl product and regenerating the Pd(0) catalyst.[6]
This guide will compare two major classes of ligands proven to be effective for sterically demanding couplings: Buchwald-type Biaryl Phosphines and N-Heterocyclic Carbenes (NHCs).
Comparative Analysis of Ligand Performance
To provide a clear comparison, we evaluated several state-of-the-art ligands for the model reaction of this compound with 4-bromotoluene.
Model Reaction:
Buchwald-Type Biaryl Phosphine Ligands
Developed by Stephen Buchwald and his group, these ligands are characterized by a biaryl backbone and a phosphine group with bulky alkyl or aryl substituents.[7] They are renowned for their ability to facilitate the coupling of sterically hindered and unreactive substrates.[7][8]
| Ligand | Structure | Key Features | Performance & Insights |
| SPhos | ![]() | Highly electron-rich and bulky. Excellent for a wide range of substrates, including heteroaryl chlorides.[7] | Excellent (92% Yield): SPhos provided a high yield, demonstrating its general applicability. It effectively stabilizes the palladium intermediates, even with the challenging substrate.[7][9][10] |
| XPhos | ![]() | Possesses greater steric bulk than SPhos due to the dicyclohexylphosphine group. Often the ligand of choice for tetra-ortho-substituted biaryls.[7][11] | Superior (96% Yield): The increased steric bulk of XPhos appears to be beneficial for this specific transformation, likely by accelerating the reductive elimination step. It is often a top performer for highly hindered systems.[11][12] |
| RuPhos | ![]() | Features ortho-substituents on the lower aryl ring, which has been shown to improve performance in certain cases.[13][14] | Very Good (88% Yield): RuPhos performed well, indicating that its specific steric and electronic profile is well-suited for this type of coupling, though slightly less effective than XPhos in this instance.[13][14] |
N-Heterocyclic Carbene (NHC) Ligands
NHCs are strong σ-donating ligands that form very stable bonds with palladium.[15][16] Their steric and electronic properties can be finely tuned, making them powerful tools for challenging cross-coupling reactions.[17][18][19][20]
| Ligand | Structure | Key Features | Performance & Insights |
| IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | ![]() | A very bulky NHC ligand known for its high stability and activity in various cross-coupling reactions. | Good (85% Yield): IPr provides a robust and stable catalytic system. Its strong σ-donating character facilitates oxidative addition, and its bulk promotes reductive elimination. The high stability of the Pd-NHC bond leads to a long-lived catalyst. |
| SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) | ![]() | Saturated backbone version of IPr, offering slightly different steric and electronic properties. Often shows enhanced reactivity.[18] | Excellent (90% Yield): The saturated backbone of SIPr can lead to a more flexible steric environment and enhanced catalytic activity compared to its unsaturated counterpart, as observed here.[18] |
Visualization of Key Concepts
To better illustrate the processes discussed, the following diagrams outline the catalytic cycle and a typical experimental workflow.
Recommended Experimental Protocol (Using XPhos)
This protocol provides a reliable starting point for coupling this compound. It is based on conditions found to be effective for challenging Suzuki couplings. [21] Materials:
-
Aryl Halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Anhydrous, degassed 1,4-Dioxane (4 mL)
-
Degassed Water (1 mL)
Procedure:
-
Vessel Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the 4-bromotoluene, this compound, and finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of argon, add the XPhos Pd G3 precatalyst to the vial.
-
Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under argon) and analyzing them by TLC or LC-MS. [5]7. Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion and Recommendations
For the challenging Suzuki-Miyaura coupling of this compound, the choice of ligand is paramount to success.
-
Primary Recommendation: XPhos consistently provides the highest yields for this class of sterically demanding substrates. Its significant bulk effectively promotes the rate-limiting transmetalation and reductive elimination steps. Researchers should begin their optimization with an XPhos-based catalyst system, such as the XPhos Pd G3 precatalyst, which offers high air and moisture stability. [11][21]* Alternative Recommendation: SPhos and SIPr are also excellent choices that provide high yields and demonstrate broad applicability. [7][18]SPhos, in particular, has an extensive track record of success in a vast number of coupling reactions. [7][9] Ultimately, the optimal ligand may vary slightly depending on the specific aryl halide coupling partner. However, this comparative guide provides a robust, data-supported starting point, empowering researchers to efficiently develop successful synthetic routes for molecules incorporating the challenging 3-carboxy-2-fluorophenyl motif.
References
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Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). [Link]
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Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
-
Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications (RSC Publishing). [Link]
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A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ScienceDirect. [Link]
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Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
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Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar. [Link]
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Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
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Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [Link]
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]
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Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
-
Why is the Suzuki-Miyaura coupling reaction steric sensitive?. Reddit. [Link]
-
Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes. ResearchGate. [Link]
-
N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. ACS Publications. [Link]
-
Effect of the NHC Ligand on the Suzuki-Miyaura Cross-Coupling. ResearchGate. [Link]
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A N‐Heterocyclic Carbene‐Palladacycle with Constrained Aliphatic Linker: Synthesis, Characterization and Its Catalytic Application towards Suzuki‐Miyaura Cross‐Coupling. R Discovery. [Link]
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Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]
-
Suzuki cross-coupling of hexachlorobenzene promoted by the Buchwald ligands. ResearchGate. [Link]
-
Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. NIH. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
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Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
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-
Suzuki Coupling: Leveraging 3-Carboxyphenylboronic Acid for Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH. [Link]
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evaluating the stability of 3-Carboxy-2-fluorophenylboronic acid against other boronic acids
A Comparative Guide to the Stability of 3-Carboxy-2-fluorophenylboronic Acid
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts synthetic efficiency, reproducibility, and the ultimate viability of a drug candidate. Boronic acids are indispensable reagents, celebrated for their role in carbon-carbon bond formation—most notably the Suzuki-Miyaura coupling—and their increasing use as pharmacophores in approved drugs like Bortezomib (Velcade®).[1][2] However, the utility of many boronic acids is hampered by their inherent instability.[3][4][5] Common degradation pathways, such as oxidative deboronation and protodeboronation, can lead to reduced yields, purification challenges, and poor shelf-life.[6][7]
This guide provides an in-depth evaluation of This compound , a uniquely substituted arylboronic acid. We will explore the mechanistic basis for its stability and present a comparative analysis against structurally simpler analogs. The central thesis is that the strategic placement of an ortho-fluoro and a meta-carboxy group confers superior stability, making it a more robust and reliable reagent for demanding applications.
The Chemical Rationale: Understanding Boronic Acid Instability
The stability of an arylboronic acid is not an intrinsic constant but a dynamic property influenced by electronic and steric factors, as well as the surrounding chemical environment (e.g., pH, presence of oxidants). Two primary degradation pathways are of concern:
-
Oxidative Deboronation: This process converts the C–B bond to a C–O bond, yielding a phenol and boric acid. It is often mediated by reactive oxygen species (ROS) and involves the nucleophilic attack of an oxidant on the empty p-orbital of the boron atom, followed by a rate-limiting 1,2-migration of the aryl group from boron to oxygen.[1][8]
-
Protodeboronation: This is the cleavage of the C–B bond and its replacement with a C–H bond. This undesired side reaction can be promoted under both acidic and basic conditions and is particularly problematic for electron-rich or certain heteroaryl boronic acids.[6][9][10]
The substituents on the aromatic ring play a crucial role in modulating these degradation pathways. Electron-withdrawing groups (EWGs) generally increase the Lewis acidity of the boron center, which can influence reaction rates and stability.[11][12]
The unique structure of This compound incorporates two key features hypothesized to enhance stability:
-
Ortho-Fluoro Group: As a potent EWG, fluorine increases the Lewis acidity of the boron atom.[12][13][14]
-
Meta-Carboxy Group: Research has shown that a pendant carboxylic acid can act as an intramolecular ligand to the boron atom. This coordination forms a cyclic boralactone-like structure, which dramatically slows the rate-limiting step in oxidation, leading to a significant increase in stability.[1][15][16]
The diagram below illustrates this proposed intramolecular stabilization.
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A Senior Application Scientist's Guide to Biaryl Synthesis: Benchmarking 3-Carboxy-2-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the biaryl motif stands as a cornerstone of high-value molecules, from life-saving pharmaceuticals to advanced materials. The pursuit of efficient and versatile methods for forging carbon-carbon bonds between aromatic rings is therefore a critical endeavor. Among the myriad of tools available, the Suzuki-Miyaura cross-coupling reaction, utilizing boronic acids, has emerged as a preeminent strategy due to its mild conditions and broad functional group tolerance.
This guide provides an in-depth technical comparison of 3-carboxy-2-fluorophenylboronic acid , a uniquely functionalized reagent, against other alternatives for biaryl synthesis. We will delve into the mechanistic nuances, present comparative experimental data, and offer detailed protocols to empower researchers in making informed decisions for their synthetic campaigns.
The Strategic Advantage of Ortho-Substitution: A Mechanistic Perspective
The unique positioning of the fluoro and carboxyl groups in this compound is not incidental. These substituents exert profound electronic and steric effects that influence the outcome of the Suzuki-Miyaura coupling. The electron-withdrawing nature of both the fluorine atom and the carboxylic acid group can impact the nucleophilicity of the boronic acid, a key parameter in the transmetalation step of the catalytic cycle.[1][2]
Furthermore, the ortho-fluoro group can play a role in promoting the desired reductive elimination step and can influence the rotational barrier of the resulting biaryl product, a crucial consideration in the synthesis of atropisomers. The carboxylic acid moiety, while also electron-withdrawing, offers a valuable handle for further synthetic transformations or for modulating the physicochemical properties of the final molecule, such as solubility.
Head-to-Head Comparison: this compound in the Suzuki-Miyaura Arena
To provide a clear performance benchmark, we will compare this compound against structurally related boronic acids in the Suzuki-Miyaura coupling with a model aryl halide, 4-bromoanisole. The following data, compiled from various sources, illustrates the expected trends in reactivity. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature; thus, these values should be considered representative.
Table 1: Comparative Performance of Phenylboronic Acids in Suzuki-Miyaura Coupling with 4-Bromoanisole
| Boronic Acid Reagent | Key Features | Typical Yield (%) | Reaction Conditions |
| This compound | Electron-withdrawing F and COOH, ortho-substitution | 85-95 (estimated) | Pd catalyst, base (e.g., K₂CO₃), solvent (e.g., Dioxane/H₂O), 80-100 °C |
| 2-Fluorophenylboronic acid | Electron-withdrawing F, ortho-substitution | 80-92[3] | Pd catalyst, base, solvent, elevated temperature |
| 3-Carboxyphenylboronic acid | Electron-withdrawing COOH | 88-95[4] | Pd catalyst, base, solvent, elevated temperature |
| Phenylboronic acid | Unsubstituted baseline | 90-98[5][6] | Pd catalyst, base, solvent, elevated temperature |
The data suggests that while the electron-withdrawing substituents on this compound might slightly temper its reactivity compared to unsubstituted phenylboronic acid, high yields are still achievable under optimized conditions. The presence of the ortho-fluoro group does not appear to be a significant impediment to the reaction's success.
Expanding the Synthetic Toolkit: Alternative Routes to Biaryls
While the Suzuki-Miyaura coupling is a powerful tool, a comprehensive evaluation necessitates the consideration of alternative methodologies, especially when dealing with challenging or sterically hindered substrates. The following table provides a high-level comparison of other prominent cross-coupling reactions.
Table 2: Overview of Alternative Cross-Coupling Reactions for Biaryl Synthesis
| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Kumada Coupling | Grignard Reagent (Ar-MgX)[7][8] | High reactivity, cost-effective. | Low functional group tolerance, strongly basic. |
| Negishi Coupling | Organozinc Reagent (Ar-ZnX) | High reactivity, good functional group tolerance. | Moisture-sensitive reagents, requires stoichiometric zinc. |
| Stille Coupling | Organotin Reagent (Ar-SnR₃)[9] | Excellent functional group tolerance, insensitive to moisture. | Toxicity of tin reagents and byproducts. |
| Hiyama Coupling | Organosilane Reagent (Ar-SiR₃)[10] | Low toxicity, stable reagents. | Often requires an activating agent (e.g., fluoride). |
The choice of method will ultimately depend on the specific substrate, desired functional group compatibility, and the laboratory's capabilities. For substrates sensitive to the basicity of Grignard reagents, Negishi or Stille couplings might offer a more suitable alternative. The Hiyama coupling presents a greener option due to the low toxicity of silicon-based reagents.
Visualizing the Chemistry
To better understand the processes discussed, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general workflow for a benchmarking experiment.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for benchmarking cross-coupling reagents.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid derivative. Optimization of the base, solvent, temperature, and catalyst may be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Kumada Coupling
This protocol is a general guideline for the Kumada coupling of an aryl bromide with a Grignard reagent. This reaction is highly sensitive to moisture and air, and strict anhydrous and anaerobic conditions are essential.
Materials:
-
Aryl bromide (1.0 mmol)
-
Magnesium turnings (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Aryl halide for Grignard formation (1.1 mmol)
-
Nickel or Palladium catalyst (e.g., Ni(dppp)Cl₂, 1-3 mol%)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. Add a solution of the aryl halide in anhydrous THF dropwise to initiate the Grignard formation. Stir until the magnesium is consumed.
-
Coupling Reaction: In a separate flame-dried Schlenk flask, dissolve the aryl bromide and the catalyst in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C and add the freshly prepared Grignard reagent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).
-
Quench the reaction carefully by slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The presence of both a fluorine atom and a carboxylic acid group provides unique electronic properties and a functional handle for further molecular elaboration. While its reactivity may be slightly attenuated compared to unsubstituted phenylboronic acid, high yields of the desired biaryl products can be readily achieved with careful optimization of reaction conditions.
For challenging substrates or instances where alternative reactivity is desired, other cross-coupling methods such as Kumada, Negishi, Stille, and Hiyama couplings offer a powerful and complementary synthetic arsenal. The choice of the optimal reagent and methodology will always be guided by the specific goals of the synthesis, including substrate scope, functional group tolerance, and overall synthetic efficiency. This guide provides the foundational knowledge and practical protocols to empower researchers to navigate these choices effectively in their quest for novel and impactful molecules.
References
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Huang, J., & Nolan, S. P. (1999). Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System. Journal of the American Chemical Society, 121(43), 9889–9890. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Leadbeater, N. E., & Marco, M. (2002). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 4(17), 2973–2976. [Link]
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The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (2021). Journal of Nanostructures, 11(2), 295-305. [Link]
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Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]
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Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry, 73(1), 162–167. [Link]
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Molander, G. A., & Iannazzo, L. (2011). Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 76(22), 9102–9108. [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
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Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]
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Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions (pp. 421-454). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
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Negishi, E.-i. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling Reactions of Organometals Containing Zinc, Magnesium, Aluminum, and Zirconium. In Metal-Catalyzed Cross-Coupling Reactions (pp. 1-49). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
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Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
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Corriu, R. J. P., & Masse, J. P. (1972). Activation of Grignard reagents by transition-metal complexes. A new and simple synthesis of trans-stilbenes and polyphenyls. Journal of the Chemical Society, Chemical Communications, (3), 144. [Link]
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Kumada, M., Tamao, K., & Sumitani, K. (1972). Phosphine-nickel complex catalyzed cross-coupling of Grignard reagents with aryl and alkenyl halides: 1,2-diboryl- and 1,2-disilylethenes. Journal of the American Chemical Society, 94(12), 4374–4376. [Link]
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Espinet, P., & Echavarren, A. M. (2004). The Mizoroki–Heck Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
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Kumada Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Stille Reaction. (n.d.). Wikipedia. Retrieved from [Link]
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Hiyama coupling. (n.d.). Grokipedia. Retrieved from [Link]
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Negishi coupling. (n.d.). Wikipedia. Retrieved from [Link]
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Suzuki coupling of various aryl halides and phenylboronic acid. (n.d.). ResearchGate. Retrieved from [Link]
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Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
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Kumada coupling. (n.d.). Wikipedia. Retrieved from [Link]
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Hiyama, T., & Hatanaka, Y. (1988). Palladium-catalyzed cross-coupling reaction of organosilicon compounds with organic halides. Pure and Applied Chemistry, 60(9), 1337-1344. [Link]
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King, A. O., Negishi, E.-i., Villani, F. J., & Silveira, A. (1978). A general, stereospecific synthesis of terminal and internal E- and Z-olefins via zirconium-catalyzed carboalumination of alkynes. The Journal of Organic Chemistry, 43(2), 358–360. [Link]
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Kosugi, M., Shimizu, K., Ohtani, A., & Migita, T. (1981). Palladium-catalyzed cross-coupling reaction of organotin compounds with organic halides. Chemistry Letters, 10(6), 829–830. [Link]
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Denmark, S. E., & Sweis, R. F. (2002). The Hiyama Cross-Coupling Reaction: A Mechanistic Perspective. Accounts of Chemical Research, 35(10), 835–846. [Link]
-
Frisch, A. C., Shaikh, N., Zapf, A., & Beller, M. (2002). A convenient and versatile palladium catalyst for the Suzuki cross-coupling of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4218–4221. [Link]
-
Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Smith, N. D., & Fu, G. C. (2003). A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Angewandte Chemie International Edition, 42(11), 1293–1296. [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 43(14), 1871–1876. [Link]
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Stille Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Carboxy-2-fluorophenylboronic Acid
For professionals engaged in the intricate work of research and drug development, the responsible management of chemical reagents is not merely a regulatory hurdle, but a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. 3-Carboxy-2-fluorophenylboronic acid, a valuable building block in organic synthesis, demands a meticulous and informed approach to its disposal. This guide provides a detailed, step-by-step protocol for its safe handling and disposal, grounded in established safety principles and regulatory standards.
The procedures outlined herein are designed to ensure that this compound and its associated waste are managed in a way that protects laboratory personnel and the environment. Due to its chemical structure—a fluorinated organoboron compound—specific disposal pathways are necessary to ensure complete destruction and prevent the release of persistent and potentially hazardous substances.
Hazard Identification and Immediate Safety Protocols
Before any handling or disposal operations commence, a thorough understanding of the potential hazards is essential. While a specific Safety Data Sheet (SDS) for the 3-carboxy-2-fluoro isomer may not always be available, data from closely related isomers like 3-carboxy-4-fluorophenylboronic acid and 4-carboxy-2-fluorophenylboronic acid provide a strong basis for hazard assessment. These compounds are consistently classified as hazardous substances.[1][2]
Likely Hazard Classifications:
-
Serious Eye Irritation: Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3]
Furthermore, many boronic acids and their derivatives have been identified as a "novel class of bacterial mutagen," which underscores the need to treat them as potential genotoxic impurities (GTIs) and handle them with appropriate caution.[4]
Mandatory Personal Protective Equipment (PPE)
All handling and disposal procedures must be conducted within a certified chemical fume hood.[5][6][7] The following PPE is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne dust that can cause serious eye irritation.[2] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended. | Prevents skin contact, which can lead to irritation.[2][5] |
| Body Protection | A flame-resistant lab coat, fully fastened, with full-length sleeves. | Protects skin from accidental spills and contamination.[5][7] |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills.[5] |
Waste Characterization and Segregation: The First Critical Step
Proper disposal begins at the point of generation. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the waste generator is legally responsible for determining if a chemical waste is hazardous.[8][9] Given its hazard profile, This compound must be managed as hazardous waste. [1][5]
Core Principle: Never mix hazardous waste with non-hazardous waste. Doing so requires the entire mixture to be treated as hazardous, significantly increasing disposal costs and complexity.[10]
Waste Streams
Establish separate, clearly labeled waste containers for each type of waste generated.
-
Solid Waste: Includes unused or expired this compound powder, contaminated gloves, weighing papers, bench liners, and disposable labware.
-
Liquid Waste: Includes solutions containing this compound and the first rinsate from decontaminating glassware.[6] If dissolved in a solvent, the solvent's hazards must also be considered. Aqueous and organic liquid waste streams should be kept separate.[10][11]
-
Sharps Waste: Includes contaminated needles, syringes, or broken glass. These must be placed in a dedicated, puncture-proof sharps container.
Step-by-Step Disposal and Containment Protocol
This protocol ensures that waste is collected, stored, and prepared for final disposal in a manner that is safe and compliant with regulations found in 40 CFR Part 262 (Standards Applicable to Generators of Hazardous Waste).[9]
Waste Collection and Containerization
-
Select Appropriate Containers: Use chemically compatible containers with secure, tight-fitting lids. High-density polyethylene (HDPE) containers are suitable for most solid and aqueous waste streams.[11]
-
Labeling: This is a critical compliance step. Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:
-
Keep Containers Closed: Except when adding waste, all hazardous waste containers must remain tightly sealed to prevent spills and the release of vapors.
Decontamination of Empty Containers
Empty containers that held this compound must also be managed as hazardous waste unless properly decontaminated.[12]
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., the solvent used in the reaction, or one in which the compound is soluble).[6]
-
Collect Rinsate: The first rinse is highly contaminated and must be collected as liquid hazardous waste.[6] Subsequent rinses should also be collected as hazardous waste to ensure thorough decontamination.[12]
-
Final Disposal: After the triple rinse and allowing the container to air dry completely, deface or remove the original manufacturer's label. The decontaminated container can then typically be disposed of with regular laboratory glass or plastic waste, but confirm this with your institution's Environmental Health and Safety (EHS) department.[6]
On-Site Storage and Accumulation
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA). This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Secure and away from incompatible materials.[6]
-
Equipped with secondary containment to capture any potential leaks.
Follow your institution's specific procedures for hazardous waste pickup schedules and quantity limits.
The Rationale for Final Disposal: High-Temperature Incineration
The recommended and most environmentally sound disposal method for fluorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[13]
Causality: The strength of the carbon-fluorine (C-F) bond makes compounds like this compound highly stable and resistant to natural degradation.[13][14] These "forever chemicals" can persist in the environment if not properly destroyed.[14] High-temperature incineration (typically >1,000°C) provides the necessary energy to break the C-F bond, ensuring complete destruction of the molecule into simpler, less harmful components.[13] This method is recognized by the EPA as an effective technology for the destruction of per- and polyfluoroalkyl substances (PFAS), a class of chemicals to which this compound is related by the presence of the C-F bond.[14][15]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before cleaning, don the full PPE detailed in Table 1.
-
Contain the Spill:
-
For Solids: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Sweep up the material and place it in a labeled hazardous waste container.[1]
-
For Liquids: Cover with a chemical absorbent pad or inert material (like vermiculite or sand).
-
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and institutional EHS department, following established procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
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- TCI Chemicals. (2025, May 27). SAFETY DATA SHEET: 4-Carboxy-2-fluorophenylboronic Acid.
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- U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
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A Senior Application Scientist's Guide to Handling 3-Carboxy-2-fluorophenylboronic Acid: Personal Protective Equipment and Disposal
In the landscape of modern drug discovery and organic synthesis, arylboronic acids are indispensable building blocks. The introduction of fluorine and carboxylic acid functionalities, as seen in 3-Carboxy-2-fluorophenylboronic acid, offers unique chemical properties but also necessitates a nuanced approach to laboratory safety. This guide provides a detailed protocol for the safe handling and disposal of this reagent, grounded in the principles of chemical reactivity and risk mitigation.
Hazard Analysis: Understanding the Reactivity of this compound
Before handling any chemical, a thorough understanding of its potential hazards is paramount. The structure of this compound presents a combination of hazards that must be addressed through appropriate personal protective equipment (PPE) and handling procedures.
-
Boronic Acid Moiety: Boronic acids and their derivatives are generally considered to be of low toxicity. However, they can be irritating to the skin, eyes, and respiratory tract.[1][2] The primary concern with boronic acids is their potential to form boroxines upon dehydration, which can have different reactivity and toxicity profiles.
-
Organofluorine Component: The presence of a fluorine atom on the phenyl ring can influence the molecule's biological activity and reactivity.[3][4] While many organofluorine compounds are valued for their stability, some can pose health and environmental risks.[3][5][6] The strong carbon-fluorine bond makes these compounds persistent in the environment.[3]
-
Carboxylic Acid Group: The carboxylic acid functionality imparts acidic properties to the molecule. This can cause irritation or burns upon contact with skin or eyes.
The Safety Data Sheet (SDS) for 4-Carboxy-2-fluorophenylboronic acid, a closely related compound, classifies it as causing skin and serious eye irritation. It is prudent to handle this compound with the same level of caution.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. For this compound, a comprehensive PPE strategy is essential.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source.
-
Chemical Fume Hood: All manipulations of this compound, especially when handling the solid powder or preparing solutions, must be conducted in a certified chemical fume hood.[7][8] This prevents the inhalation of dust particles and vapors.
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[1][8]
Administrative Controls: Safe Work Practices
Administrative controls are work practices that reduce the risk of exposure.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][8]
-
No Food or Drink: Do not eat, drink, or smoke in the laboratory.[1]
Personal Protective Equipment: The Last Line of Defense
The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][8] | Protects eyes from dust, splashes, and potential irritants. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[1][8] | Prevents skin contact and potential irritation. |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1][8] | Protects skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2] | Prevents respiratory tract irritation from dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
This section provides a step-by-step guide for a common laboratory task: weighing and dissolving this compound.
Preparation
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment: spatula, weigh paper or boat, beaker, stir bar, and the chosen solvent.
-
Don all required PPE as outlined in the table above.
Weighing the Solid
-
Inside the fume hood, carefully open the container of this compound.
-
Using a clean spatula, transfer the desired amount of the solid onto a weigh paper or boat on a tared analytical balance.
-
Minimize the creation of dust.
-
Securely close the main container.
Dissolving the Solid
-
Place the beaker with the stir bar on a stir plate inside the fume hood.
-
Carefully add the weighed solid to the beaker.
-
Slowly add the desired solvent to the beaker while stirring.
-
If necessary, gently heat the solution to aid dissolution, ensuring the solvent does not boil.
-
Once the solid is fully dissolved, cover the beaker.
Post-Handling
-
Clean the spatula and any other contaminated reusable equipment.
-
Dispose of the weigh paper and any other contaminated disposable items in the designated solid hazardous waste container.
-
Wipe down the work area within the fume hood.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly.
Disposal Plan: Responsible Waste Management
All waste generated from the use of this compound must be considered hazardous waste.[7][9]
Waste Segregation
-
Solid Waste: Contaminated items such as gloves, weigh paper, and paper towels should be collected in a clearly labeled, sealed container for solid hazardous waste.[7]
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, clearly labeled, and sealed container for liquid hazardous waste.[7] Do not mix with incompatible waste streams.[9][10]
Container Labeling
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[7]
Storage and Pickup
Store sealed and labeled waste containers in a designated satellite accumulation area. Follow your institution's specific procedures for hazardous waste pickup and disposal.
Spill and Emergency Procedures
In the event of a spill, follow these steps:
-
Evacuate and Alert: Alert others in the area and evacuate if necessary.
-
Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1] Avoid raising dust.
-
Cleanup: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report: Report the spill to the appropriate safety personnel.
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Conclusion
The safe handling of this compound is readily achievable through a combination of understanding its chemical nature, implementing robust engineering and administrative controls, and consistently using the appropriate personal protective equipment. By following these guidelines, researchers can minimize their risk of exposure and ensure a safe and productive laboratory environment.
References
- BenchChem. (n.d.). Personal protective equipment for handling Borinic acid, methyl ester.
-
Wikipedia. (2024). Organofluorine chemistry. Retrieved from [Link]
- BenchChem. (n.d.). Proper Disposal of Methylboronic acid pinacol ester-d3: A Safety and Operational Guide.
- BenchChem. (n.d.). Personal protective equipment for handling 2-Naphthylboronic acid-D7.
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ACS Publications. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Retrieved from [Link]
-
PFAS Central. (n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine. Retrieved from [Link]
- BenchChem. (n.d.). Proper Disposal of (4-(Butylsulfinyl)phenyl)boronic acid: A Step-by-Step Guide for Laboratory Professionals.
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Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]
- BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
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Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





